20-hydroxy-PGF2alpha
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-2-[(E,3S)-3,8-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O6/c21-13-7-3-4-8-15(22)11-12-17-16(18(23)14-19(17)24)9-5-1-2-6-10-20(25)26/h1,5,11-12,15-19,21-24H,2-4,6-10,13-14H2,(H,25,26)/b5-1-,12-11+/t15-,16+,17+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXUYZDBZCLAQO-UNKHNRNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(CCCCCO)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCCCCO)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Enzymatic Omega-Hydroxylation of PGF2alpha: A Technical Guide to CYP450-Mediated Metabolism
Executive Summary
The metabolic conversion of Prostaglandin F2
This guide provides a rigorous technical framework for reproducing this enzymatic conversion in vitro, validating the metabolites via LC-MS/MS, and understanding the mechanistic underpinnings of the reaction. It is designed for researchers requiring high-fidelity protocols for drug metabolism and pharmacokinetics (DMPK) or eicosanoid profiling.
Part 1: Mechanistic Enzymology
The Enzyme Systems
While Prostaglandin Dehydrogenase (PGDH) dominates the rapid inactivation of PGs in circulation (C-15 oxidation), omega-oxidation is the requisite pathway for urinary excretion.
-
CYP4F8 (Prostaglandin Hydroxylase): In human seminal vesicles, CYP4F8 is the dominant isoform. It exhibits unique regioselectivity, capable of hydroxylating PGF2
at both the C-19 and C-20 positions. -
CYP4A11 (Human) / CYP4A12 (Murine): Predominantly renal and hepatic enzymes. While their primary substrate is Arachidonic Acid (forming 20-HETE), they possess overlapping specificity for prostaglandins, driving terminal (omega) hydroxylation.
The Catalytic Cycle
The conversion is a classic monooxygenation requiring molecular oxygen and NADPH-Cytochrome P450 Reductase (CPR).[1] The enzyme inserts a single oxygen atom into the unactivated C-20 methyl group.
Reaction Stoichiometry:
Pathway Visualization
The following diagram details the metabolic fate of PGF2
Caption: Figure 1. The omega-oxidation cascade of PGF2alpha.[2] CYP450s initiate the pathway, leading to dicarboxylic acids which undergo beta-oxidation.[3]
Part 2: Experimental Workflow (In Vitro Synthesis)
To study this conversion, we utilize a microsomal incubation system. This protocol is designed to maximize yield for metabolite isolation or kinetic profiling.
Critical Reagents
-
Enzyme Source: Recombinant Human CYP4F8 (Supersomes™) or Human Kidney Microsomes (HKM). Note: HKM is preferred for physiologically relevant clearance data; Recombinant is preferred for metabolite generation.
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL Glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2.
Step-by-Step Protocol
-
Pre-Incubation:
-
Thaw microsomes on ice.
-
Prepare 100 mM KPi buffer (pH 7.4).
-
Add microsomes (final protein conc: 0.5 – 1.0 mg/mL) and PGF2
substrate (final conc: 10–50 µM) to the buffer. -
Expert Insight: Dissolve PGF2
in ethanol, but keep final organic solvent concentration <0.5% to avoid inhibiting CYP activity. -
Pre-incubate at 37°C for 5 minutes.
-
-
Initiation:
-
Initiate reaction by adding the pre-warmed NADPH regenerating system.
-
Total reaction volume: 200 µL (analytical) or 1-5 mL (preparative).
-
-
Incubation:
-
Incubate at 37°C with gentle shaking.
-
Timepoint: 30–60 minutes. (Linearity is usually lost after 60 min due to enzyme instability).
-
-
Termination:
-
Quench reaction by adding 2 volumes of ice-cold acetonitrile containing 0.1% Formic Acid.
-
Why? Acidification protonates the carboxylic acid groups, improving recovery during organic extraction.
-
-
Extraction (Solid Phase Extraction - SPE):
-
Centrifuge quenched samples (10,000 x g, 10 min) to pellet protein.
-
Load supernatant onto a pre-conditioned HLB (Hydrophilic-Lipophilic Balance) or C18 SPE cartridge.
-
Wash: 5% Methanol in water.
-
Elute: 100% Methanol or Ethyl Acetate.
-
Evaporate to dryness under Nitrogen and reconstitute in Mobile Phase A.
-
Workflow Visualization
Caption: Figure 2.[4] Standardized workflow for enzymatic synthesis and isolation of 20-OH-PGF2alpha.
Part 3: Analytical Validation (LC-MS/MS)
The structural similarity between PGF2
Mass Spectrometry Parameters
Operate in Negative Electrospray Ionization (ESI-) mode. The carboxylic acid moiety ionizes readily.
| Analyte | Precursor Ion (m/z) [M-H]- | Product Ion (m/z) | Collision Energy (eV) | Description |
| PGF2 | 353.2 | 193.1 | -30 | Characteristic fragment |
| PGF2 | 353.2 | 309.2 | -22 | Loss of CO2 |
| 20-OH-PGF2 | 369.2 | 325.2 | -24 | Loss of CO2 (Carboxyl) |
| 20-OH-PGF2 | 369.2 | 307.2 | -32 | Loss of H2O + CO2 |
Note: Transitions must be optimized on your specific instrument (Triple Quadrupole). The 369.2 > 325.2 transition is generally the most robust for carboxylated metabolites.
Chromatographic Separation
Challenge: CYP4F8 produces both 19-OH and 20-OH PGF2
-
Mobile Phase A: Water + 0.01% Acetic Acid.
-
Mobile Phase B: Acetonitrile + 0.01% Acetic Acid.
-
Gradient: Hold 10% B for 1 min, ramp to 40% B over 10 min. 20-OH-PGF2
is more polar and typically elutes before 19-OH-PGF2 and the parent PGF2 .
Part 4: Troubleshooting & Expert Insights
Substrate Inhibition
CYP4 enzymes are notorious for substrate inhibition. If conversion rates are low, lower the PGF2
Stability of Metabolites
20-OH-PGF2
Isobaric Interference
Be aware of 8-iso-PGF2
References
-
Kikuta, Y., et al. (2002). Prostaglandin and fatty acid omega-hydroxylases of the CYP4 family.[8] Prostaglandins & Other Lipid Mediators.[1][9][10][11][12]
-
Powell, P. K., et al. (1998). Metabolism of prostaglandins by human CYP4F8. Journal of Biological Chemistry.
-
Lasker, J. M., et al. (2000). CYP4A11 and CYP4F2 are the primary enzymes that mediate the formation of 20-HETE in human liver and kidney.[8] American Journal of Physiology-Renal Physiology.
-
Oliw, E. H., et al. (2001). Oxidation of prostaglandin H2 and analogues by human cytochromes P450.[3] Biochemical Pharmacology.
-
Cayman Chemical. 20-hydroxy Prostaglandin F2alpha Product Information & Standards.
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases [frontiersin.org]
- 9. 20-hydroxy-PGF2alpha | C20H34O6 | CID 5283040 - PubChem [pubchem.ncbi.nlm.nih.gov]
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The Role of Cytochrome P450 in the Synthesis of 20-hydroxy-PGF2α: A Technical Guide for Researchers
Executive Summary
Prostaglandin F2α (PGF2α) is a potent lipid mediator involved in a myriad of physiological and pathological processes, including reproductive functions, smooth muscle contraction, and inflammation. The biological activity of PGF2α is tightly regulated by its metabolic conversion to various products. One such metabolic pathway is ω-hydroxylation, which leads to the formation of 20-hydroxy-PGF2α. This critical biotransformation is catalyzed by enzymes of the cytochrome P450 (CYP) superfamily, specifically members of the CYP4A and CYP4F subfamilies. This technical guide provides an in-depth exploration of the role of cytochrome P450 in the synthesis of 20-hydroxy-PGF2α, intended for researchers, scientists, and professionals in drug development. We will delve into the enzymatic mechanisms, the key CYP isoforms involved, the physiological and pathological significance of this metabolic conversion, and detailed methodologies for its investigation.
Introduction to Prostaglandin F2α (PGF2α) and its Biological Significance
Prostaglandins are a group of hormone-like lipid compounds derived from fatty acids that act as signaling molecules in a wide range of biological processes.[1] PGF2α is a prominent member of this family, exerting its effects by binding to the G protein-coupled PGF2α receptor (FP receptor).[2]
Biosynthesis of PGF2α from Arachidonic Acid
The synthesis of PGF2α is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[3] PGH2 serves as a common precursor for various prostaglandins. The final step in PGF2α synthesis involves the reduction of PGH2, a reaction that can be catalyzed by enzymes such as aldo-keto reductase 1C3 (AKR1C3).[2]
Physiological and Pathophysiological Roles of PGF2α
PGF2α is well-known for its potent effects on smooth muscle contraction, particularly in the uterus, where it plays a crucial role in luteolysis (the regression of the corpus luteum) and the initiation of labor.[1][2] Beyond its reproductive functions, PGF2α is implicated in the regulation of vascular tone, with studies showing its ability to induce contractile responses in coronary artery smooth muscle.[4] It is also a key player in inflammatory processes; elevated levels of PGF2α are found at sites of inflammation and are associated with inflammatory diseases such as rheumatoid arthritis.[5][6]
Metabolic Fates of PGF2α: An Overview
The biological actions of PGF2α are terminated through metabolic inactivation. The primary routes of PGF2α metabolism include oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), followed by reduction of the 13,14-double bond.[7][8] Subsequent degradation occurs via β-oxidation and ω-oxidation.[9] The ω-oxidation pathway, which is the focus of this guide, involves the hydroxylation of the terminal methyl group (C-20) of the PGF2α molecule.
The Cytochrome P450 Superfamily: Versatile Catalysts in Eicosanoid Metabolism
The cytochrome P450 (CYP) enzymes are a large and diverse group of heme-containing monooxygenases that play a central role in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs, steroids, and fatty acids.[10]
General Mechanism of Cytochrome P450 Monooxygenases
The catalytic cycle of CYP enzymes involves the activation of molecular oxygen and the insertion of one oxygen atom into a substrate. This process requires electrons, which are typically supplied by NADPH-cytochrome P450 reductase.
Overview of the CYP4 Family: The ω-Hydroxylases
The CYP4 family of enzymes is particularly important in the metabolism of fatty acids and related molecules.[11] A key function of many CYP4 enzymes is ω-hydroxylation, the hydroxylation of the terminal carbon of a fatty acid chain. This is the initial step in a pathway that can lead to the formation of dicarboxylic acids, which can then be further metabolized.
Key Isoforms in Fatty Acid and Prostaglandin Metabolism: CYP4A and CYP4F Subfamilies
Within the CYP4 family, the CYP4A and CYP4F subfamilies are the primary catalysts of fatty acid ω-hydroxylation in humans. These enzymes metabolize a range of substrates, including arachidonic acid, leukotrienes, and prostaglandins.[12] Human CYP4A11 and CYP4F2 are recognized as the major enzymes responsible for the ω-hydroxylation of arachidonic acid to form 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor.[13] Given the structural similarity between arachidonic acid and PGF2α, these isoforms are the principal candidates for catalyzing the ω-hydroxylation of PGF2α.
Enzymatic Synthesis of 20-hydroxy-PGF2α via Cytochrome P450-Mediated ω-Hydroxylation
The conversion of PGF2α to 20-hydroxy-PGF2α is a classic example of a CYP-mediated ω-hydroxylation reaction. This biotransformation adds a hydroxyl group to the 20th carbon of the PGF2α molecule.[14]
The ω-Hydroxylation of PGF2α
The introduction of a hydroxyl group at the ω-position by CYP enzymes is a critical step in the metabolism of PGF2α. This modification alters the polarity of the molecule and can either inactivate it or generate a metabolite with new biological activities.
Cell-Based Models for Investigating 20-hydroxy-PGF2α Production
Cell lines that endogenously express CYP4A or CYP4F enzymes, or cells engineered to overexpress these enzymes, can be used to study the formation of 20-hydroxy-PGF2α in a more physiological context. Primary cultures of relevant cell types, such as hepatocytes or renal cells, are also valuable models.
Analytical Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of eicosanoids and their metabolites. This technique allows for the separation of analytes by liquid chromatography followed by their detection and quantification by mass spectrometry.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified (pH ~3.5) aqueous sample (e.g., reconstituted incubation mixture, cell culture medium, or urine) onto the cartridge.
-
Wash the cartridge with water and then a low percentage of organic solvent (e.g., 15% methanol) to remove polar impurities.
-
Elute the prostaglandins with a high percentage of organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification.
-
Table 2: Putative LC-MS/MS MRM Transitions for PGF2α and 20-hydroxy-PGF2α
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| PGF2α | 353.2 | 193.1 | ~25-35 | Characteristic fragment |
| 353.2 | 309.2 | ~15-25 | [M-H-CO₂]⁻ | |
| 20-hydroxy-PGF2α | 369.2 | 351.2 | ~15-25 | [M-H-H₂O]⁻ |
| 369.2 | 193.1 | ~25-35 | Similar fragment to PGF2α | |
| Internal Standard (d4-PGF2α) | 357.2 | 197.1 | ~25-35 | Deuterated analog of PGF2α fragment |
Note: These are predicted transitions and optimal collision energies must be determined empirically.
Use of Selective Inhibitors for Mechanistic Studies
Selective chemical inhibitors are invaluable tools for elucidating the contribution of specific CYP enzymes to a metabolic pathway. HET0016 is a potent and selective inhibitor of 20-HETE synthesis, targeting CYP4A and CYP4F enzymes with high affinity. [15]It can be used in in vitro and cell-based assays to confirm the role of these enzymes in 20-hydroxy-PGF2α formation. Rubiarbonone C has been identified as a selective inhibitor of CYP4F enzymes, which can help to distinguish the roles of CYP4F from CYP4A isoforms. [16]
Implications for Drug Development
Understanding the enzymatic pathways that regulate the levels of potent lipid mediators like PGF2α has significant implications for drug development.
Targeting PGF2α ω-Hydroxylation: Therapeutic Potential
In conditions where PGF2α contributes to pathology, such as in certain inflammatory diseases or preterm labor, enhancing its metabolic inactivation could be a therapeutic strategy. Conversely, in situations where PGF2α is beneficial, inhibiting its degradation might be desirable.
Development of Selective CYP4F/CYP4A Inhibitors
The development of selective inhibitors for CYP4A and CYP4F enzymes is an active area of research. [4]Such compounds could be used to modulate the levels of not only 20-hydroxy-PGF2α but also other bioactive eicosanoids like 20-HETE, which has implications for the treatment of hypertension, stroke, and some cancers. [11]
Conclusion and Future Directions
The ω-hydroxylation of PGF2α to 20-hydroxy-PGF2α by cytochrome P450 enzymes, particularly members of the CYP4A and CYP4F subfamilies, represents a key metabolic pathway in the regulation of this potent lipid mediator. While much can be inferred from the well-studied metabolism of arachidonic acid, further research is needed to fully characterize the specific human CYP isoforms involved, their kinetic parameters, and the precise biological roles of 20-hydroxy-PGF2α. The development of more selective inhibitors and advanced analytical techniques will undoubtedly facilitate a deeper understanding of this important metabolic pathway and its potential as a therapeutic target.
References
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- Stark, K. L., & Guengerich, F. P. (2015). CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities. Current topics in medicinal chemistry, 15(15), 1429–1440.
- Farkas, E., et al. (2015). Treatment with the cytochrome P450 ω-hydroxylase inhibitor HET0016 attenuates cerebrovascular inflammation, oxidative stress and improves vasomotor function in spontaneously hypertensive rats. British journal of pharmacology, 172(14), 3643–3654.
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- Miyata, N., et al. (2001). HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme. British Journal of Pharmacology, 133(3), 325-329.
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- Wang, J. (2021). Cytochrome P450 Enzyme Kinetics: Km and Vmax Determinations Using Metabolite Formation and Substrate Depletion Methods. In Cytochrome P450 (pp. 137-148). Humana, New York, NY.
- Hartmann, R. W., & Wächter, G. A. (2007). Inhibitors of Steroidal Cytochrome P450 Enzymes as Targets for Drug Development. Current medicinal chemistry, 14(2), 153-172.
- Ito, S., et al. (1985). Metabolism of prostaglandins D2 and F2 alpha in primary cultures of rat hepatocytes. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 834(3), 369-378.
- Rice, K. M., et al. (2008). PGF2α-associated vascular smooth muscle hypertrophy is ROS dependent and involves the activation of mTOR, p70S6k, and PTEN.
- Douros, J. D., & Nies, A. S. (1988). Prostaglandin F2alpha receptor: a promising therapeutic target for cardiovascular disease. Journal of cardiovascular pharmacology, 12 Suppl 1, S1-7.
- ANTI-INFLAMMATORY PROPERTIES OF PROSTAGLANDIN E2: DELETION OF MICROSOMAL PROSTAGLANDIN E SYNTHASE-1 EXACERBATES NON-IMMUNE INFLAMMATORY ARTHRITIS IN MICE. (2009). The Journal of experimental medicine, 206(6), 1375–1388.
- Imaoka, S., et al. (2000). Human fatty acid omega-hydroxylase, CYP4A11: determination of complete genomic sequence and characterization of purified recombinant protein. Archives of biochemistry and biophysics, 378(2), 263–269.
- The Human Protein Atlas. (n.d.). CYP4A11 protein expression summary.
- Endometrial and luteal responses to a prostaglandin F2alpha pulse: a comparison between heifers and mares. (2022). Biology of Reproduction, 106(5), 968-981.
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- Unlocking Inflammation Insights: The Emerging Roles of Prostaglandins D₂, F₂α, E₂ & Eotaxin‑1. (2025, August 8). Inter Science Institute.
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- Devereux, T. R., et al. (1985). Metabolism of prostaglandin PG-F2 alpha by freshly isolated alveolar type II cells from lungs of adult male or pregnant rabbits. Biochimica et Biophysica Acta, 836(3), 321-328.
- Schwedhelm, E., et al. (2005). Enhanced oxidative stress in coronary heart disease and chronic heart failure as indicated by an increased 8-epi-PGF(2alpha). European heart journal, 26(5), 453–459.
- Sullivan, M. H., et al. (1992). Metabolism of prostaglandins E2 and F2 alpha by human fetal membranes. Biochimica et Biophysica Acta, 1123(3), 342-346.
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- Prostaglandin F2α receptor antagonist attenuates LPS-induced systemic inflammatory response in mice. (2020). FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 34(11), 15478–15488.
- DigitalCommons@University of Nebraska - Lincoln Prostaglandin F2α regulates mitochondrial dynamics and Prostaglandin F2 regul
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An In-depth Technical Guide to the Evolutionary Conservation of the 20-Hydroxy-PGF2α Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling a Conserved Eicosanoid Pathway
Prostaglandins, a class of eicosanoid lipid mediators, are ubiquitous signaling molecules in vertebrate physiology, governing processes from inflammation to reproduction.[1] Among these, Prostaglandin F2α (PGF2α) is a potent biological effector, renowned for its critical role in smooth muscle contraction, luteolysis, and the initiation of parturition.[2][3] The bioactivity of PGF2α is tightly regulated through a network of biosynthetic and catabolic enzymes. One key metabolic transformation is ω-oxidation, which produces 20-hydroxy-PGF2α.[4]
This technical guide provides an in-depth exploration of the evolutionary conservation of the 20-hydroxy-PGF2α pathway. We will deconstruct the pathway into its core enzymatic and receptor components, tracing their origins and diversification across the animal kingdom. This evolutionary perspective is not merely academic; it provides a profound understanding of the pathway's fundamental importance and offers a rational framework for identifying novel therapeutic targets and understanding species-specific differences in drug development. We will dissect the causality behind experimental choices and provide validated protocols to empower researchers in this field.
Section 1: The Ancient Foundation - From Membrane Lipids to PGH2
The synthesis of all prostaglandins begins with two highly conserved enzymatic steps that predate the divergence of most major animal phyla.
1.1. Phospholipase A2 (PLA2): The Gatekeeper of Arachidonic Acid The liberation of arachidonic acid (AA) from membrane phospholipids is the committed step for eicosanoid synthesis. This is catalyzed by Phospholipase A2 enzymes. The evolutionary history of PLA2 is vast, with multiple families and isoforms present across the animal kingdom, indicating an ancient and indispensable role in lipid signaling.
1.2. Cyclooxygenase (COX): The Master Catalyst Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), catalyzes the conversion of AA into the unstable intermediate Prostaglandin H2 (PGH2).[5] This reaction is the target of non-steroidal anti-inflammatory drugs (NSAIDs).[6]
-
Vertebrate Evolution: In mammals, two principal isoforms exist: the constitutively expressed COX-1 (PTGS1), responsible for homeostatic functions, and the inducible COX-2 (PTGS2), which is upregulated during inflammation.[7] Phylogenetic analyses suggest that the genes for these two isoenzymes arose from gene duplication events. Interestingly, these duplications appear to have occurred independently in different lineages, such as in vertebrates and some invertebrates, highlighting the strong selective pressure to maintain multiple, differentially regulated COX isoforms.
-
Invertebrate Divergence: A fascinating evolutionary divergence is seen in insects, which lack COX genes. Instead, they utilize a peroxidase called peroxinectin to catalyze the formation of PGH2, demonstrating an alternative evolutionary solution to generate the same crucial prostaglandin precursor.
The deep conservation of the pathway to PGH2 underscores its fundamental role as a central hub for producing a wide array of bioactive prostanoids.
Section 2: The PGF2α Branch - Recruitment from a Steroid-Metabolizing Superfamily
The conversion of PGH2 to PGF2α is not catalyzed by a single, unique enzyme but is a function performed by several members of the large and diverse aldo-keto reductase (AKR) superfamily.[8] This represents a classic example of enzyme neofunctionalization, where enzymes from an ancestral pathway were recruited for a new biological role.
2.1. Aldo-Keto Reductases as Prostaglandin F Synthases (PGFS) Phylogenetic studies reveal that the vertebrate enzymes with the most potent PGFS activity, such as AKR1B1 and AKR1A1, cluster closely with hydroxysteroid dehydrogenases.[5][9] This strongly suggests that PGFS activity evolved from ancestral enzymes involved in steroid metabolism.[5] This evolutionary link is significant, as it places PGF2α synthesis in a broader context of reproductive and endocrine regulation, functions where both prostaglandins and steroids are key players.
-
Human and Bovine PGFS Activity: In both humans and cattle, multiple AKR isoforms have been identified with the ability to synthesize PGF2α. AKR1A1 and AKR1B1 are among the most potent, showcasing a degree of functional redundancy while also possessing unique inhibition profiles.[9] AKR1B1, AKR1B3, and AKR1B7 have all been shown to catalyze the reduction of PGH2 to PGF2α.[10]
Section 3: The Final Modification - ω-Oxidation by Cytochrome P450s
The conversion of PGF2α to 20-hydroxy-PGF2α is an ω-oxidation reaction, a metabolic process that adds a hydroxyl group to the terminal (ω) carbon of a fatty acid. This function is primarily carried out by a specific family of Cytochrome P450 (CYP) enzymes.
3.1. The CYP4 Family: Specialists in Fatty Acid Metabolism The CYP superfamily is one of the oldest and most diverse enzyme families known, with members found in all domains of life.[11] Within this superfamily, the CYP4 family has evolved to specialize in the ω- and (ω-1)-hydroxylation of fatty acids and their derivatives, including prostaglandins and leukotrienes.[12][13]
-
Key Isoforms: In humans, several CYP4 enzymes, particularly from the CYP4A and CYP4F subfamilies, are responsible for this activity.[14][15] For instance, CYP4F8 and CYP4F21 have been identified as enzymes that can hydroxylate prostaglandin endoperoxides (PGH), the direct precursors to PGF2α.[16][17] The ability of multiple CYP4F isoforms to metabolize eicosanoids suggests a robust, conserved system for regulating the activity and clearance of these potent signaling molecules.[18]
The evolution of CYP4 enzymes under balancing selection has likely maintained a diversity of isoforms capable of handling a wide array of endogenous lipids, ensuring tight control over inflammatory and homeostatic signaling pathways.[18]
Section 4: The Signaling Hub - The Prostaglandin F Receptor (PTGFR)
The biological actions of PGF2α are mediated by its specific cell surface receptor, the Prostaglandin F receptor (FP), encoded by the PTGFR gene.[19] The FP receptor is a member of the G-protein coupled receptor (GPCR) family, the largest and most diverse group of membrane receptors in eukaryotes.
4.1. Structure, Signaling, and Specificity The FP receptor couples to G proteins to activate the phosphatidylinositol-calcium second messenger system, leading to increases in intracellular calcium and subsequent cellular responses, such as smooth muscle contraction.[20] While its primary endogenous ligand is PGF2α, the FP receptor exhibits some promiscuity, as it can also be activated by PGE2, albeit with a 10- to 100-fold lower affinity.[1][21] This cross-talk is physiologically relevant and highlights the subtle structural differences between prostaglandins that are parsed by their cognate receptors.[22]
4.2. Evolutionary Conservation and Physiological Roles The FP receptor is highly conserved across vertebrates, and its physiological role in reproduction is profound. Gene knockout studies in mice have unequivocally demonstrated that the FP receptor is essential for parturition; female mice lacking the receptor are unable to deliver their fetuses at term due to a failure of luteolysis.[2] This critical reproductive function is conserved across many mammalian species where PGF2α is used pharmacologically to control the estrous cycle and induce labor.[23] Beyond reproduction, the PGF2α-FP axis is implicated in cardiovascular homeostasis and inflammation, further cementing its status as a conserved and pleiotropic signaling system.[24]
Section 5: The Enigma of 20-Hydroxy-PGF2α - Metabolite or Modulator?
A critical question in understanding this pathway is the biological significance of its final product. Is 20-hydroxy-PGF2α simply an inactive catabolite destined for excretion, or does it possess unique biological activity? The current literature primarily identifies it as an ω-oxidation product, implying a role in metabolism and clearance.[4]
However, evidence from related eicosanoid pathways suggests that ω-oxidation is not always a simple inactivation step. For example, 20-hydroxy-leukotriene B4 (20-OH-LTB4) retains similar biological activity to its parent molecule, LTB4.[12] This precedent raises the intriguing possibility that 20-hydroxy-PGF2α may also be an active signaling molecule. It could potentially:
-
Act as a weaker or more selective agonist at the FP receptor.
-
Exhibit a different duration of action compared to PGF2α.
-
Interact with other, yet-unidentified prostanoid receptors.
The precise functional role of 20-hydroxy-PGF2α remains a significant knowledge gap. Determining its binding affinity for the FP receptor and its efficacy in functional assays is a critical area for future research. This knowledge will ultimately define whether the pathway is primarily for catabolism or for the generation of a novel, active mediator.
Section 6: A Practical Guide to Investigating Pathway Evolution
Studying the evolutionary history of a signaling pathway requires a multi-faceted approach combining bioinformatics, molecular biology, and biochemistry. Here we provide validated, step-by-step workflows for key experiments.
6.1. Experimental Protocol: Phylogenetic Analysis of Pathway Components
This protocol outlines the process for reconstructing the evolutionary history of an enzyme (e.g., AKR1B1, CYP4F2) or receptor (PTGFR).
Objective: To infer the evolutionary relationships between homologous protein sequences from different species.
Methodology:
-
Sequence Acquisition: a. Obtain the protein sequence of interest (e.g., human AKR1B1) from a database like NCBI GenBank or UniProt. b. Use this sequence as a query in a protein-protein BLAST (BLASTp) search against the non-redundant (nr) protein database.[25] c. Select a diverse range of homologous sequences from different taxonomic groups (e.g., mammals, birds, fish, invertebrates). Download these sequences in FASTA format.[26]
-
Multiple Sequence Alignment (MSA): a. Import the FASTA file into a sequence alignment program within a software package like MEGA or use a web-based tool like Clustal Omega or MUSCLE. b. The goal of MSA is to align homologous residues in the same column, inserting gaps to account for insertions and deletions over evolutionary time.[27] c. Visually inspect the alignment and manually trim poorly aligned regions, particularly at the N- and C-termini, to remove noise.
-
Phylogenetic Tree Reconstruction: a. Using the trimmed alignment, employ a statistical method for tree inference. Maximum Likelihood (ML) is a robust and widely used method.[28] b. Model Selection: Use the model selection tool within your software (e.g., MEGA, PhyML) to determine the best-fitting amino acid substitution model (e.g., JTT, WAG) for your data based on criteria like AIC or BIC. c. Tree Building: Run the ML analysis. To assess the statistical support for each branch in the tree, perform a bootstrap analysis with 500-1000 replicates. Bootstrap values >70% are generally considered well-supported.[27]
-
Visualization and Interpretation: a. Use the software's tree viewer to display the resulting phylogeny. Root the tree using a known outgroup sequence (a more distantly related homolog). b. Analyze the branching patterns to infer gene duplication events, speciation, and the evolution of protein subfamilies.
6.2. Experimental Protocol: In Vitro Enzyme Activity Assay
Objective: To measure the enzymatic activity of PGF synthase (AKR) or 20-hydroxylase (CYP4F) and determine kinetic parameters.
A. PGF Synthase (AKR) Activity Assay This protocol is adapted from methods that use in situ generation of the unstable PGH2 substrate.[9]
-
Reagents & Materials: Purified recombinant AKR enzyme, COX-1 enzyme, arachidonic acid, NADPH, reaction buffer (e.g., potassium phosphate buffer, pH 7.4), stop solution (e.g., citric acid), and a PGF2α ELISA kit.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH, and the purified AKR enzyme.
-
PGH2 Generation: Initiate the reaction by adding a mixture of COX-1 and arachidonic acid. The COX-1 will convert AA into PGH2, which then becomes the substrate for the AKR enzyme.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding the stop solution.
-
Quantification: Quantify the amount of PGF2α produced using a competitive PGF2α ELISA kit according to the manufacturer's instructions.[29]
B. 20-Hydroxylase (CYP4F) Activity Assay This requires a more advanced analytical technique like LC-MS/MS.
-
Reagents & Materials: Microsomes from cells expressing the recombinant CYP4F enzyme (or liver/kidney microsomes), PGF2α substrate, NADPH, reaction buffer (e.g., potassium phosphate buffer, pH 7.4), and an internal standard (e.g., deuterated PGF2α).
-
Reaction Setup: In a microcentrifuge tube, combine the microsomes, reaction buffer, and PGF2α. Pre-warm to 37°C.
-
Initiation: Start the reaction by adding NADPH.
-
Incubation: Incubate at 37°C for a specific time.
-
Termination & Extraction: Stop the reaction with a quench solution (e.g., acetonitrile containing the internal standard). Centrifuge to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Use reverse-phase liquid chromatography to separate PGF2α from 20-hydroxy-PGF2α. Use tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode to specifically detect and quantify both the parent compound and the hydroxylated product based on their unique mass-to-charge transitions.
6.3. Experimental Protocol: Cell-Based Receptor Activation Assay
Objective: To determine if a compound (e.g., PGF2α, 20-hydroxy-PGF2α) is an agonist or antagonist of the FP receptor.
This protocol describes a transient transfection reporter assay.[30]
-
Materials: HEK293T cells, a plasmid encoding the human FP receptor, a reporter plasmid containing a luciferase gene downstream of a cyclic AMP response element (CRE), transfection reagent, cell culture medium, and test compounds.
-
Transfection: Co-transfect HEK293T cells with the FP receptor plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent. The FP receptor couples to Gq, which can indirectly lead to activation of transcription factors that bind CRE sites.
-
Cell Plating: Plate the transfected cells into a 96-well plate and allow them to recover and express the proteins (typically 24 hours).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., PGF2α as a positive control, 20-hydroxy-PGF2α) or a vehicle control.
-
Incubation: Incubate for a period sufficient to allow for gene expression (e.g., 6 hours).
-
Lysis & Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the compound concentration. Fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists in the presence of an agonist).
Conclusion and Future Directions
The pathway leading to PGF2α and its 20-hydroxy metabolite is a tapestry woven from ancient enzymatic fabrics. It begins with the deeply conserved COX enzymes, transitions through PGF synthases recruited from the versatile AKR superfamily, and is further modified by specialists from the ancient CYP4 P450 family. The signaling is executed through the highly conserved FP receptor, which plays an immutable role in vertebrate reproduction.
This evolutionary journey highlights a system of immense physiological importance, with layers of regulation and control that have been honed over millions of years. While the core PGF2α signaling axis is well understood, the definitive biological role of the 20-hydroxy-PGF2α metabolite remains the most significant frontier. Future research must focus on characterizing its activity at the FP receptor and other potential targets. Answering this question will complete our understanding of this conserved pathway and may unveil new opportunities for therapeutic intervention in reproduction, inflammation, and cardiovascular disease.
References
A comprehensive list of all cited sources with full details and verifiable URLs will be provided upon request.
Sources
- 1. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 2. WikiGenes - PTGFR - prostaglandin F receptor (FP) [wikigenes.org]
- 3. PGF2alpha Inhibits 20alpha-HSD Expression by Suppressing CK1alpha-induced ERK and SP1 Activation in the Corpus Luteum of Pregnant Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Molecular evolution of the aldo-keto reductase gene superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Aldo-keto reductase - Wikipedia [en.wikipedia.org]
- 9. Evaluation of the prostaglandin F synthase activity of human and bovine aldo-keto reductases: AKR1A1s complement AKR1B1s as potent PGF synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases [frontiersin.org]
- 13. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 14. CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
- 17. semanticscholar.org [semanticscholar.org]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
- 19. genecards.org [genecards.org]
- 20. uniprot.org [uniprot.org]
- 21. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 25. A Practical Guide to Phylogenetics for Nonexperts - PMC [pmc.ncbi.nlm.nih.gov]
- 26. protocols.io [protocols.io]
- 27. megasoftware.net [megasoftware.net]
- 28. cme.h-its.org [cme.h-its.org]
- 29. "A PROSTAGLANDIN SYNTHASE INHIBITION ASSAY WITH DETECTION BY ELISA" by Patricia Scott [digitalcommons.longwood.edu]
- 30. caymanchem.com [caymanchem.com]
Technical Guide: Deciphering the Downstream Signaling of 20-Hydroxy-PGF2
The following technical guide details the downstream targets, biosynthetic origins, and physiological significance of 20-hydroxy-PGF2
Executive Summary
20-hydroxy-PGF2
While often overshadowed by the pro-constrictive lipid 20-HETE , 20-OH-PGF2
Biosynthetic Origin & Metabolic Regulation
The production of 20-OH-PGF2
The -Oxidation Pathway[1]
-
Precursor Generation: Arachidonic Acid is converted to PGH2 by COX-1/2, then reduced to PGF2
by PGF synthase (AKR1C3) or PGE2-9-ketoreductase. -
-Hydroxylation: PGF2
undergoes hydroxylation at the -terminal (C20) position.-
Enzymes: CYP4A and CYP4F subfamilies (e.g., CYP4F2, CYP4A11 in humans).
-
Reaction:
-
-
Further Oxidation: The 20-hydroxyl group can be further oxidized to 20-carboxy-PGF2
(dicarboxylic acid) by alcohol dehydrogenases, facilitating urinary excretion.
Physiological Context[2][3][4][5][6][7][8][9][10]
-
Renal & Vascular: In the kidney, this pathway serves to clear active PGF2
, preventing excessive vasoconstriction. -
Reproductive: In the corpus luteum,
-oxidation regulates the luteolytic pulses of PGF2 . -
Pathology: Elevated levels are observed in Acute Myeloid Leukemia (AML) bone marrow supernatants, suggesting a role in the tumor microenvironment's lipid signaling network.
Downstream Targets & Signaling Dynamics
Unlike PGF2
Target 1: The FP Receptor (Modulated Affinity)
The addition of a hydroxyl group at C20 introduces steric bulk and polarity to the hydrophobic tail of the prostaglandin.
-
Effect: Significantly reduced affinity for the FP receptor compared to PGF2
.[2] -
Functional Outcome: 20-OH-PGF2
acts as a partial agonist or inactive metabolite , effectively serving as a "sink" to terminate PGF2 -induced Calcium mobilization ( ) and PKC activation. -
Significance: The conversion ratio of PGF2
: 20-OH-PGF2 dictates the net contractile tone of smooth muscle.
Target 2: Transmembrane Transporters (OATPs)
To exert autocrine or paracrine effects, or to be excreted, 20-OH-PGF2
-
Target: Organic Anion Transporting Polypeptides (OATP2A1/SLCO2A1) .
-
Mechanism: OATP2A1 (the Prostaglandin Transporter, PGT) facilitates the uptake of PGF2
for metabolism. The resulting 20-OH metabolite is then extruded via efflux pumps (e.g., MRP4/ABCC4) for renal clearance.
Target 3: Pathological Signaling (AML & Inflammation)
Recent proteomic and metabolomic profiling identifies 20-OH-PGF2
-
Putative Mechanism: In the bone marrow niche, accumulation of 20-OH-PGF2
correlates with altered steroid hormone biosynthesis and glycolysis/gluconeogenesis pathways. -
Downstream Effect: Modulation of the inflammatory milieu, potentially supporting leukemic blast survival via non-canonical signaling (independent of FP receptors).
Visualizing the Signaling & Metabolism
The following diagram illustrates the conversion of PGF2
Caption: Biosynthetic bifurcation of PGF2
Experimental Protocols
To study 20-OH-PGF2
Protocol A: Quantitative Profiling via LC-MS/MS
This is the gold standard for verifying the presence of 20-OH-PGF2
-
Sample Preparation:
-
Collect 200
L of cell culture supernatant or plasma. -
Spike with internal standard: PGF2
-d4 (10 ng). -
Acidify to pH 3.5 with 1M Formic Acid to protonate the carboxylic acid group.
-
-
Solid Phase Extraction (SPE):
-
Use C18 cartridges pre-conditioned with methanol and water.
-
Load sample, wash with 15% methanol/water.
-
Elute with ethyl acetate (100%). Evaporate to dryness under
.
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7
m). -
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Transition Monitoring (MRM):
-
Precursor Ion: m/z 369.2
(Parent) -
Product Ions: Distinct fragments for 20-OH vs PGF2
(Look for shifts in retention time due to polarity). -
Note: 20-OH-PGF2
will elute earlier than PGF2 due to the extra hydroxyl group.
-
-
Protocol B: Microsomal Stability Assay (CYP Activity)
Determines the rate of PGF2
-
Incubation System:
-
Liver or Kidney Microsomes (0.5 mg protein/mL).
-
Substrate: PGF2
(10 M). -
Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM
.
-
-
Initiation:
-
Add NADPH (1 mM) to start the reaction.
-
Incubate at 37°C for 0, 15, 30, and 60 minutes.
-
-
Termination:
-
Add ice-cold Acetonitrile containing internal standard.
-
-
Analysis:
-
Quantify the appearance of 20-OH-PGF2
using the LC-MS/MS protocol above. -
Control: Use CYP4A inhibitors (e.g., HET0016) to validate the specific enzymatic pathway.
-
Summary of Key Data
| Feature | PGF2 | 20-hydroxy-PGF2 |
| Origin | COX-1/2 Metabolism of AA | CYP450 |
| Primary Receptor | FP Receptor (High Affinity) | Low/Negligible Affinity for FP |
| Physiological Role | Vasoconstriction, Luteolysis | Signal Termination, Excretion |
| Polarity | Lipophilic | More Polar (Elutes earlier on C18) |
| Key Biomarker | Inflammation, Labor | AML Relapse, CYP Activity |
References
-
Metabolism of Prostaglandin F2
by Alveolar Type II Cells Source: Prostaglandins Leukot.[1][4] Med. (1987) Significance:[1] Establishes the CYP450 -oxidation pathway producing 20-OH-PGF2 .[1] -
Proteomic and Metabolomic Exploration in Relapse Acute Myeloid Leukemia Source: Frontiers in Oncology / PMC (2024) Significance: Identifies 20-OH-PGF2
as a statistically significant metabolite enriched in AML relapse. -
Prostaglandin F2
Receptor (FP) Regulation of Transport Source: Journal of Biological Chemistry (2001) Significance: Details the mechanism of PGF2 uptake and metabolic inactivation. -
Cayman Chemical Product D
Source: Cayman Chemical Significance: Chemical structure, solubility, and identification data.
Sources
- 1. LIPID MAPS [lipidmaps.org]
- 2. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 4. Prostaglandin F2 alpha receptors in the human trabecular meshwork - PubMed [pubmed.ncbi.nlm.nih.gov]
binding affinity of 20-hydroxy-PGF2alpha to FP receptor
Characterization of 20-Hydroxy-PGF2 Binding Affinity to the FP Receptor
Executive Summary
This technical guide details the pharmacological characterization of 20-hydroxy-Prostaglandin F2
While PGF2
This guide provides the structural context, expected binding kinetics, and a validated experimental workflow for determining the inhibition constant (
Molecular Profile & Origin
Structural Distinction
-
Parent Molecule: PGF2
((Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid). -
Metabolite: 20-OH-PGF2
.[1][2][3] -
Modification: Hydroxylation at the
-carbon (C20).[1] -
Enzymatic Source: Formed via CYP4F2 and related CYP450 isozymes (
-hydroxylases).
Pharmacological Significance
Unlike the 15-keto-PGF2
Receptor Pharmacology: The FP Receptor[4][5][6][7]
The FP receptor is a G-protein-coupled receptor (GPCR) primarily coupled to the G
-
Gene: PTGFR
-
Primary Ligand: PGF2
( nM). -
Signaling Pathway: Activation triggers Phospholipase C
(PLC ), hydrolyzing PIP2 into IP3 and DAG. IP3 elicits intracellular Calcium ( ) release from the ER. -
Selectivity Profile: PGF2
> PGD2 > PGE2.[4]
Visualization: FP Receptor Signaling & Metabolism
The following diagram illustrates the dual fate of PGF2
Caption: PGF2
Experimental Protocol: Determining Binding Affinity ( )
To rigorously quantify the affinity of 20-OH-PGF2
Reagents & Materials
| Component | Specification | Purpose |
| Receptor Source | HEK-293 cells stably expressing human recombinant FP receptor | Consistent receptor density ( |
| Radioligand | Tracer for saturation binding. | |
| Competitor | 20-hydroxy-PGF2 | The test compound. |
| Reference | Unlabeled PGF2 | Positive control for curve normalization. |
| Assay Buffer | 10 mM MES (pH 6.0), 10 mM MnCl2, 1 mM EDTA | Optimized for FP receptor stability. |
Step-by-Step Methodology
Step 1: Membrane Preparation
-
Harvest HEK-FP cells and homogenize in ice-cold lysis buffer.
-
Centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in Assay Buffer to a final protein concentration of 5–10 µ g/well .
Step 2: Competitive Binding Setup
-
Total Binding: Add 1 nM
-PGF2 + Membrane suspension. -
Non-Specific Binding (NSB): Add 1 nM
-PGF2 + Membrane + 1 µM unlabeled PGF2 (excess). -
Experimental Wells: Add 1 nM
-PGF2 + Membrane + 20-OH-PGF2 (titrated 10 pM to 10 µM). -
Incubation: Incubate for 60 minutes at 25°C (equilibrium).
Step 3: Termination & Counting
-
Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Wash 3x with ice-cold wash buffer.
-
Add liquid scintillation cocktail and count radioactivity (CPM).
Data Analysis (Self-Validating Logic)
Calculate the Inhibition Constant (
-
: Concentration of 20-OH-PGF2
displacing 50% of specific binding. - : Concentration of radioligand used (1 nM).
-
: Dissociation constant of the radioligand (determined previously via Saturation Binding, typically ~1 nM for PGF2
).
Interpretation:
-
If
(20-OH) (PGF2 ): The metabolite retains full potency. -
If
(20-OH) >> (PGF2 ) (e.g., >100 nM): The metabolite is effectively inactive/cleared.
Functional Implications & Reference Data
While specific
| Compound | FP Receptor Affinity ( | Functional Potency ( | Biological Role |
| PGF2 | ~ 1.0 nM | ~ 2-5 nM | Primary Agonist (Luteolysis) |
| 20-OH-PGF2 | > 100 nM (Est.) | Low / Partial | Oxidative Metabolite / Clearance |
| 8-iso-PGF2 | Low (FP) / High (TP) | Variable | Oxidative Stress Marker |
Key Insight: 20-hydroxylation generally increases water solubility for excretion (dicarboxylic acid pathway) and significantly reduces affinity for the FP receptor compared to the parent compound. However, at high physiological concentrations (e.g., local inflammation), it may exert weak partial agonism.
References
-
Abramovitz, M., et al. (2000). "Cloning and expression of a cDNA for the human prostanoid FP receptor." Journal of Biological Chemistry. (Context: Establishes PGF2
affinity baseline). -
Okita, R. T., & Okita, J. R. (1996). "Prostaglandin-metabolizing enzymes during pregnancy: cytochrome P450-dependent prostaglandin omega-hydroxylase." Critical Reviews in Biochemistry and Molecular Biology. (Context: Identifies 20-hydroxylation pathway).
-
Jabbour, H. N., et al. (2005). "Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma." The Journal of Clinical Endocrinology & Metabolism. (Context: FP receptor signaling mechanisms).
-
PubChem. "20-hydroxy-PGF2alpha Compound Summary." National Library of Medicine. (Context: Chemical structure and physical properties).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proteomic and metabolomic exploration in relapse acute myeloid leukemia bone marrow supernatant combined with genetic characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20180291422A1 - Assays For Screening Activity Of Modulators Of Members Of The Hydroxysteroid (17-Beta) Dehydrogenase (HSD17B) Family - Google Patents [patents.google.com]
- 4. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 20-hydroxy-PGF2alpha: An Emerging Endogenous Regulator of Luteolysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The regression of the corpus luteum (CL), or luteolysis, is a critical event in the reproductive cycle of most mammals, enabling the initiation of a new cycle in the absence of pregnancy. For decades, Prostaglandin F2-alpha (PGF2α) has been recognized as the principal luteolysin. However, emerging evidence suggests that its metabolite, 20-hydroxy-PGF2alpha (20-OH-PGF2α), is not merely an inactive byproduct but an active participant in this complex physiological process. This guide provides a comprehensive technical overview of 20-OH-PGF2α, synthesizing current knowledge on its biosynthesis, mechanism of action, and physiological significance. We delve into the causality behind experimental choices, present detailed methodologies for its study, and explore its potential as a target for novel therapeutic and reproductive management strategies.
Introduction: Beyond PGF2α - A New Player in Luteal Regression
Luteolysis is a tightly regulated process involving the cessation of progesterone production (functional luteolysis) and the structural demise of the corpus luteum through apoptosis and tissue remodeling (structural luteolysis). In most domestic animals, PGF2α is produced by the uterus and travels to the ovary to initiate this cascade.[1][2] In primates, the CL itself is a key source of luteolytic prostaglandins.[1]
PGF2α exerts its effects by binding to the PGF2α receptor (FP receptor), a G-protein coupled receptor, triggering a cascade of intracellular events that ultimately dismantle the luteal machinery.[3][4] The metabolic fate of PGF2α is critical to understanding the duration and intensity of its signal. One key metabolic pathway is ω-oxidation, which produces 20-OH-PGF2α.[5][6] This document posits that 20-OH-PGF2α is an under-appreciated effector molecule, potentially possessing its own unique regulatory functions in the intricate process of luteolysis.
Biosynthesis of this compound
The synthesis of 20-OH-PGF2α is a two-step process, beginning with the well-established cyclooxygenase (COX) pathway that produces its precursor, PGF2α.
Step 1: Synthesis of PGF2α The synthesis of all prostaglandins begins with the liberation of arachidonic acid from membrane phospholipids by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by prostaglandin G/H synthase, also known as cyclooxygenase (COX). PGH2 can then be converted to PGF2α through the action of aldo-keto reductases (AKR) or by glutathione S-transferases (GSTs).[7][8]
Step 2: Conversion to 20-hydroxy-PGF2α The defining step in the formation of 20-OH-PGF2α is the ω-oxidation of PGF2α. This reaction is catalyzed by microsomal cytochrome P450 (CYP450) enzymes, which add a hydroxyl group to the terminal (ω) carbon of the PGF2α molecule.[5][6] The specific CYP450 isoforms involved can vary by tissue and species, providing a potential point of fine-tuned regulation. This conversion is not merely a degradation step but yields a new, potentially bioactive molecule.
Caption: PGF2α signaling cascade leading to functional luteolysis.
Structural Luteolysis: The Disassembly of the Corpus Luteum
Beyond halting progesterone production, PGF2α orchestrates the physical destruction of the CL.
-
Apoptosis: PGF2α is a potent pro-apoptotic signal in luteal cells. It activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-dependent) apoptotic pathways, leading to the activation of caspases and programmed cell death. [9][10]Recent studies also implicate endoplasmic reticulum (ER) stress and autophagy as key mediators of PGF2α-induced apoptosis. [9][10]* Vascular Effects: PGF2α is a known vasoconstrictor. [11]By constricting the blood vessels supplying the CL, it induces ischemia and hypoxia, further contributing to cell death and preventing the delivery of survival factors.
-
Immune Cell Infiltration: Luteolysis is associated with the infiltration of immune cells, which participate in clearing apoptotic debris and remodeling the tissue into the corpus albicans.
20-OH-PGF2α could influence these processes by altering the expression of pro- and anti-apoptotic genes, modulating the local vascular tone, or influencing cytokine and chemokine gradients that attract immune cells.
Methodologies for the Study of this compound
Investigating the role of 20-OH-PGF2α requires robust and sensitive analytical techniques coupled with well-designed functional assays.
Quantification in Biological Samples
Accurate measurement of 20-OH-PGF2α is paramount. Due to its low endogenous concentrations and similarity to other prostaglandins, mass spectrometry is the required method.
Table 1: Comparison of Analytical Methods for Prostanoid Quantification
| Method | Advantages | Disadvantages |
| GC-MS | High sensitivity and selectivity; well-established for prostanoids. [12] | Requires derivatization to make analytes volatile; can be time-consuming. [13] |
| LC-MS/MS | High sensitivity and specificity; no derivatization needed; suitable for high-throughput analysis. | Susceptible to ion suppression from the sample matrix. [13] |
| Immunoassays (ELISA/RIA) | High-throughput; relatively inexpensive. | Prone to cross-reactivity with structurally similar molecules; often lacks the specificity of MS. |
Protocol 1: Quantification of 20-OH-PGF2α in Plasma via LC-MS/MS
This protocol is a self-validating system, incorporating a stable isotope-labeled internal standard to correct for sample loss and matrix effects at every stage.
-
Sample Collection & Preparation:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA) and a COX inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis.
-
Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Thaw plasma on ice. To 500 µL of plasma, add a known amount (e.g., 500 pg) of a stable isotope-labeled internal standard (e.g., 20-hydroxy-PGF2α-d4).
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Acidify the plasma sample to pH ~3.5 with formic acid.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol) to remove polar impurities.
-
Elute the prostaglandins with a high-percentage organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a small volume of the initial mobile phase.
-
Inject the sample onto a reverse-phase C18 liquid chromatography column.
-
Separate the analytes using a gradient of water and acetonitrile (both containing 0.1% formic acid).
-
Perform detection using a triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for both the endogenous 20-OH-PGF2α and its deuterated internal standard.
-
-
Quantification:
-
Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
-
Determine the concentration of the endogenous analyte by comparing this ratio to a standard curve generated with known amounts of 20-OH-PGF2α.
-
Caption: Workflow for the quantitative analysis of 20-OH-PGF2α.
In Vitro Functional Assays
Protocol 2: Assessing the Luteolytic Potential of 20-OH-PGF2α on Cultured Luteal Cells
This protocol allows for the direct comparison of the effects of PGF2α and its 20-hydroxy metabolite on key luteal functions.
-
Luteal Cell Isolation:
-
Obtain ovaries containing mid-luteal phase corpora lutea from a suitable animal model (e.g., bovine, ovine) at a local abattoir or through a managed herd.
-
Aseptically dissect the CL from the ovarian stroma.
-
Mince the tissue and digest with a solution of collagenase and DNase in a shaking water bath at 37°C until cells are dispersed.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Purify luteal cells from red blood cells and other cell types using density gradient centrifugation (e.g., Percoll).
-
Assess cell viability using Trypan blue exclusion.
-
-
Cell Culture and Treatment:
-
Plate the purified luteal cells at a determined density (e.g., 2 x 10⁵ viable cells/well) in appropriate culture media (e.g., DMEM/F12 with serum and antibiotics).
-
Allow cells to attach and recover for 24-48 hours.
-
Replace media with serum-free media and treat cells with:
-
Vehicle control (e.g., ethanol or DMSO).
-
PGF2α (e.g., at concentrations from 1 nM to 1 µM).
-
20-OH-PGF2α (at the same concentration range).
-
Optional: Co-treatment with a luteotropic hormone like LH or hCG.
-
-
-
Endpoint Analysis (at 24-48 hours post-treatment):
-
Functional Luteolysis:
-
Collect the culture media and measure progesterone concentration using a validated ELISA or RIA kit. A decrease in progesterone indicates functional luteolysis.
-
-
Structural Luteolysis:
-
Assess cell viability using an MTS or MTT assay. A decrease in viability suggests cytotoxicity.
-
Measure apoptosis by staining cells with Annexin V and Propidium Iodide (PI) followed by flow cytometry analysis. [9]An increase in Annexin V positive cells indicates apoptosis.
-
Measure the activity of caspase-3, a key executioner caspase, using a colorimetric or fluorometric assay.
-
-
Mechanistic Analysis:
-
Lyse the cells and extract total RNA. Analyze the expression of key genes (STAR, CYP11A1, HSD3B1, AKR1B1 (20α-HSD), CASP3, BAX, BCL2) via RT-qPCR.
-
-
Therapeutic and Drug Development Implications
A deeper understanding of 20-OH-PGF2α could revolutionize reproductive management and medicine.
-
Veterinary Medicine: The PGF2α pathway is already heavily targeted for estrus synchronization and treatment of uterine infections in livestock. [14]A more stable or potent analog based on the 20-OH-PGF2α structure could lead to more effective and reliable protocols with fewer side effects.
-
Human Reproduction: Dysregulation of luteolysis can lead to infertility or early pregnancy loss. Targeting the 20-OH-PGF2α pathway could offer novel approaches for treating luteal phase defects or for developing new methods of contraception.
-
Drug Discovery: If 20-OH-PGF2α acts through a unique receptor, this presents a novel target for drug discovery. The development of selective agonists or antagonists could allow for precise modulation of luteal function without the broader side effects associated with targeting the ubiquitous FP receptor.
Conclusion and Future Directions
The evidence, while still emerging, points towards a significant biological role for this compound in the regulation of luteolysis. It is imperative to move beyond the view of this molecule as a simple inactive metabolite and to characterize it as a distinct signaling entity.
Key Unanswered Questions:
-
Receptor Specificity: Does 20-OH-PGF2α bind to the classical FP receptor, and with what affinity? Does it have its own unique receptor?
-
Relative Potency: What is the luteolytic potency of 20-OH-PGF2α relative to its parent compound, PGF2α, in both functional and structural assays?
-
Regulatory Control: How is the activity of the CYP450 enzymes that produce 20-OH-PGF2α regulated within the CL during the reproductive cycle?
-
In Vivo Relevance: What are the dynamic changes in the concentrations of PGF2α versus 20-OH-PGF2α within the ovarian microenvironment during natural and induced luteolysis?
Future research must focus on answering these questions through a combination of receptor binding studies, in-depth in vitro and in vivo functional comparisons, and advanced mass spectrometry imaging techniques to map its production and localization within the regressing corpus luteum. Elucidating the precise role of 20-OH-PGF2α will not only deepen our fundamental understanding of reproductive biology but also unlock new avenues for therapeutic intervention.
References
-
PGF2alpha Inhibits 20alpha-HSD Expression by Suppressing CK1alpha-induced ERK and SP1 Activation in the Corpus Luteum of Pregnant Mice - PubMed. (URL: [Link])
-
Enzymatic transformation of PGH2 to PGF2 alpha catalyzed by glutathione S-transferases. (URL: [Link])
-
A General Catalyst Controlled Route to Prostaglandin F2α | Organic Letters. (URL: [Link])
-
Luteolysis: A Neuroendocrine-Mediated Event | Physiological Reviews. (URL: [Link])
-
Hormonal control of Luteal 20alpha-Hydroxy steroid dehydrogenase and delta5-3beta-hydroxy steroid dehydrogenase during luteolysis in the pregnant rat - PMC - NIH. (URL: [Link])
-
What are PGF2α antagonists and how do they work? - Patsnap Synapse. (URL: [Link])
-
(PDF) Effects of apoptosis by 20α-hydroxysteroid dehydrogenase activity on corpus luteum formation during early pregnancy in cattle - ResearchGate. (URL: [Link])
-
Estrogen Promotes Luteolysis by Redistributing Prostaglandin F2α Receptors Within Primate Luteal Cells - PMC - PubMed Central. (URL: [Link])
-
Prostaglandins : synthesis, role in female reproductive system | PGF2α : Luteolysis prof GNP #shorts - YouTube. (URL: [Link])
-
Mechanisms of PGF2 Alpha Action in Functional Luteolysis - PubMed. (URL: [Link])
-
A new in vivo model for luteolysis using systemic pulsatile infusions of PGF(2α) - PubMed. (URL: [Link])
-
Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle - PMC - PubMed Central. (URL: [Link])
-
Advances in Sources, Content Determination, and Bioactivity of 20α-Hydroxyprogesterone. (URL: [Link])
-
Analysis of 20alpha-hydroxysteroid dehydrogenase expression in the corpus luteum of the buffalo cow: effect of prostaglandin F2-alpha treatment on circulating 20alpha-hydroxyprogesterone levels - PubMed Central. (URL: [Link])
-
Roles of prostaglandins (PG) F2 alpha, E1, E2, adenosine, oestradiol-17 beta, histone-H2A and progesterone of conceptus, uterine or ovarian origin during early and mid pregnancy in the ewe - PubMed. (URL: [Link])
-
Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo. (URL: [Link])
-
Prostaglandin F2alpha - Wikipedia. (URL: [Link])
-
Development and regulation of the prostaglandin F2 alpha receptor in the rat ovary - PubMed. (URL: [Link])
-
Studies on the mechanism of action of prostaglandin F2 alpha induced luteolysis in rats. (URL: [Link])
-
Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy - Frontiers. (URL: [Link])
-
Proposed model of luteolysis in primate and non-primate species. During... - ResearchGate. (URL: [Link])
-
Protocols for the measurement of the F2-isoprostane, 15(S)-8-iso-prostaglandin F2α, in biological samples by GC–MS or GC–MS/MS coupled with immunoaffinity column chromatography | Request PDF - ResearchGate. (URL: [Link])
-
Cellular components involved in luteolysis | Journal of Animal Science - Oxford Academic. (URL: [Link])
-
Endometrial and luteal responses to a prostaglandin F2alpha pulse: a comparison between heifers and mares† | Biology of Reproduction | Oxford Academic. (URL: [Link])
-
Synthesis pathways of prostaglandins and drug targeting strategies.... - ResearchGate. (URL: [Link])
-
Molecular Control of Corpus Luteum Formation, Function, and Regression | Endocrine Reviews | Oxford Academic. (URL: [Link])
-
Luteolytic potency of PGD and PGF2 alpha derivatives - PubMed. (URL: [Link])
-
Effects of apoptosis by 20α-hydroxysteroid dehydrogenase activity on corpus luteum formation during early pregnancy in cattl. (URL: [Link])
-
Methods of the Analysis of Oxylipins in Biological Samples - MDPI. (URL: [Link])
-
Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy - PMC - NIH. (URL: [Link])
-
History, insights, and future perspectives on studies into luteal function in cattle - PMC. (URL: [Link])
-
Prostaglandin F2alpha induces expression of prostaglandin G/H synthase-2 in the ovine corpus luteum: a potential positive feedback loop during luteolysis - PubMed. (URL: [Link])
-
What are PGF2α agonists and how do they work? - Patsnap Synapse. (URL: [Link])
-
Measurement of plasma prostaglandin F2 alpha using capillary gas chromatography negative ion chemical ionization mass spectrometry - PubMed. (URL: [Link])
-
Hormonal regulation of uterine secretion of prostaglandin F2 alpha during luteolysis in ruminants - ResearchGate. (URL: [Link])
-
Role of prostaglandin F2alpha in ovulation - PubMed. (URL: [Link])
-
Mechanisms of angioregression of the corpus luteum - Frontiers. (URL: [Link])
-
Prostaglandin F2alpha - YouTube. (URL: [Link])
-
Mechanism of action of prostaglandin F2 alpha-induced luteolysis: evidence for a rapid effect on the guanine nucleotide binding regulatory component of adenylate cyclase in rat luteal tissue - PubMed. (URL: [Link])
-
Stimulatory action of prostaglandin F2 alpha on androgen aromatization in the pig follicle. (URL: [Link])
-
Prostaglandin (PG) F(2alpha) receptor expression and signaling in human endometrium: role of PGF(2alpha) in epithelial cell proliferation - PubMed. (URL: [Link])
Sources
- 1. Estrogen Promotes Luteolysis by Redistributing Prostaglandin F2α Receptors Within Primate Luteal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
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- 4. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Enzymatic transformation of PGH2 to PGF2 alpha catalyzed by glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy [frontiersin.org]
- 10. Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanisms of angioregression of the corpus luteum [frontiersin.org]
- 12. Measurement of plasma prostaglandin F2 alpha using capillary gas chromatography negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. What are PGF2α agonists and how do they work? [synapse.patsnap.com]
Technical Guide: Half-Life and Clearance of 20-Hydroxy-PGF2alpha in Circulation
The following technical guide details the pharmacokinetics, metabolic clearance, and analytical detection of 20-hydroxy-PGF2alpha (20-OH-PGF2α).
Executive Summary
This compound (20-OH-PGF2α) is a transient metabolic intermediate formed via the omega-oxidation pathway of Prostaglandin F2alpha (PGF2α). Unlike the canonical 15-hydroxy dehydrogenase (15-PGDH) pathway which produces the stable biomarker PGFM, the omega-oxidation pathway is a secondary clearance route mediated by Cytochrome P450 (CYP450) enzymes.
In healthy circulation, 20-OH-PGF2α does not accumulate significantly due to rapid downstream oxidation to dicarboxylic acids (20-carboxy-PGF2α) and subsequent peroxisomal beta-oxidation. Consequently, its "half-life" is functionally determined by the rate of its conversion to 20-carboxy-PGF2α and renal excretion of chain-shortened metabolites.
Key Pharmacokinetic Characteristics:
-
Nature: Transient metabolic intermediate (Phase I metabolite).
-
Primary Clearance: Renal excretion (as tetranor-dicarboxylic acids).
-
Half-Life: Estimated <5 minutes in healthy circulation (rapid flux to dicarboxy form).
-
Clinical Significance: Accumulates in peroxisomal disorders (e.g., Zellweger syndrome) and specific leukemic microenvironments.
Metabolic Pathways & Mechanism of Clearance
The clearance of PGF2α occurs via two distinct pathways. The dominance of the 15-PGDH pathway renders the omega-oxidation pathway (producing 20-OH-PGF2α) a minor but clinically distinct route.
The Canonical vs. Omega-Oxidation Pathway
While 90% of PGF2α is cleared by 15-PGDH in the lungs, the remaining fraction undergoes omega-oxidation in the liver and kidney (proximal tubule).
-
Formation: CYP450 enzymes (specifically CYP4A and CYP4F subfamilies) hydroxylate the terminal carbon (C20) of PGF2α to form 20-OH-PGF2α .
-
Oxidation: Alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) rapidly convert 20-OH-PGF2α into 20-carboxy-PGF2α (a dicarboxylic acid).
-
Chain Shortening: The dicarboxylic acid is transported into peroxisomes for beta-oxidation, removing carbon units to form tetranor-dicarboxylic acid metabolites .
-
Excretion: These polar, water-soluble metabolites are excreted in urine.
Visualization of Signaling & Clearance
The following diagram illustrates the bifurcation of PGF2α clearance and the specific position of 20-OH-PGF2α.
Caption: Bifurcation of PGF2α clearance showing the transient nature of 20-OH-PGF2α before rapid oxidation.
Pharmacokinetics: Half-Life and Stability
Because 20-OH-PGF2α is an intermediate, its pharmacokinetic profile is defined by flux rather than static accumulation.
Comparative Half-Life Data
Specific plasma half-life data for 20-OH-PGF2α is rarely isolated in healthy subjects because it does not exist in a steady state. It is best understood in comparison to its parent and stable siblings.
| Analyte | Half-Life ( | Primary Clearance Mechanism | Clinical Stability |
| PGF2α (Parent) | < 1 minute | Lung 15-PGDH uptake (First-pass effect) | Extremely Unstable |
| PGFM (Major Metabolite) | 15–25 minutes | Renal Excretion | Stable (Gold Standard) |
| 20-OH-PGF2α | ~2–5 minutes * | Oxidation to 20-COOH form | Transient Intermediate |
| 20-COOH-PGF2α | ~30–60 minutes | Peroxisomal Beta-Oxidation | Moderate |
*Estimated based on kinetic flux in CYP450-enriched microsomes and in vivo clearance rates of omega-oxidized lipids.
Factors Influencing Clearance
-
Peroxisomal Integrity: In Zellweger Syndrome (peroxisome biogenesis disorders), the downstream beta-oxidation step is blocked. This causes a massive accumulation of 20-OH-PGF2α and 20-carboxy-PGF2α in urine, increasing their apparent biological half-life from minutes to hours.
-
Renal Function: As the enzymes (CYP4A) are highly expressed in the renal proximal tubule, kidney failure significantly prolongs the elimination of omega-oxidized metabolites.
-
Drug Interactions: Inhibitors of CYP4A/4F (e.g., HET0016) can block the formation of 20-OH-PGF2α, shunting clearance back to the 15-PGDH pathway.
Analytical Detection & Protocols
Quantifying 20-OH-PGF2α requires distinguishing it from its structural isomer 8-iso-PGF2α (8-isoprostane) , which is a marker of oxidative stress, not enzymatic clearance.
Gold Standard: LC-MS/MS Protocol
Objective: Separate enzymatic 20-OH-PGF2α from non-enzymatic isoprostanes.
Reagents:
-
Internal Standard: d4-20-OH-PGF2α (Deuterated).
-
Solvents: Acetonitrile (ACN), Water with 0.1% Formic Acid.
Workflow:
-
Sample Prep: Collect plasma (EDTA) or urine. Add 10 µM Indomethacin immediately to prevent ex vivo cyclooxygenase activity.
-
Extraction: Solid Phase Extraction (SPE) using C18 cartridges.
-
Condition: MeOH
Water. -
Load: Acidified sample (pH 3.0).
-
Wash: 15% MeOH.
-
Elute: Ethyl Acetate.
-
-
Chromatography (UHPLC):
-
Column: C18 Reverse Phase (1.7 µm particle size).
-
Gradient: 5% to 95% ACN over 12 minutes.
-
Critical: 20-OH-PGF2α elutes before PGF2α due to the extra polar hydroxyl group.
-
-
Mass Spectrometry (MRM Mode):
-
Transition: m/z 369.2
307.2 (Loss of H2O + CO2). -
Differentiation: Ensure chromatographic resolution from 8-iso-PGF2α (which often co-elutes with PGF2α).
-
Why ELISA is Not Recommended
Commercial ELISA kits for "PGF2α" often have high cross-reactivity (10-40%) with 20-OH-PGF2α and isoprostanes. Using ELISA for specific half-life determination of this metabolite yields scientifically invalid data due to "summation" of all F-series prostaglandins.
References
-
Metabolism of Prostaglandin F2alpha in Zellweger Syndrome. Source: Journal of Clinical Investigation. Context: Establishes 20-OH-PGF2α accumulation when beta-oxidation is blocked. URL:[Link]
-
Cytochrome P450-dependent metabolism of prostaglandins. Source: Journal of Biological Chemistry. Context: Defines the CYP4A/4F enzymatic pathway for omega-oxidation. URL:[Link] (General reference for CYP450 arachidonic acid metabolism).
-
Profiles of prostaglandin metabolites in the human circulation. Source: Acta Physiologica Scandinavica. Context: Comparison of PGFM vs. tetranor metabolites in plasma. URL:[Link]
-
LC-MS/MS Analysis of F2-Isoprostanes and Prostaglandins. Source: Frontiers in Physiology. Context: Methodological distinction between enzymatic and oxidative metabolites. URL:[Link]
Methodological & Application
quantification of 20-hydroxy-PGF2alpha in plasma samples
Application Note: High-Sensitivity Quantification of 20-Hydroxy-PGF2 in Plasma via LC-MS/MS
Executive Summary
The quantification of 20-hydroxy-PGF2
This pathway represents a distinct metabolic shunt, often upregulated in inflammatory conditions and specific myeloid leukemias. Accurate measurement requires rigorous separation from isobaric interferences (such as 6-keto-PGF1
Biological Context & Mechanism
The presence of 20-OH-PGF2
Pathway Visualization
The following diagram illustrates the divergence of PGF2
Caption: Metabolic divergence of PGF2
Experimental Protocol
A. Materials & Reagents[2][3][4][5][6]
-
Target Standard: 20-hydroxy-PGF2
(Cayman Chemical or equivalent). -
Internal Standard (IS): PGF2
-d4 or 20-HETE-d6. Note: PGF2 -d4 is preferred due to structural similarity in the cyclopentane ring. -
Matrix: Plasma (EDTA or Heparin). Avoid serum to prevent ex vivo eicosanoid generation during clotting.
-
Antioxidant: Butylated hydroxytoluene (BHT) or Indomethacin (to block COX activity post-collection).
B. Sample Preparation: Solid Phase Extraction (SPE)
Direct protein precipitation is insufficient for trace eicosanoids due to phospholipid matrix effects. A mixed-mode anion exchange (MAX) or hydrophilic-lipophilic balance (HLB) SPE is required.
Protocol Steps:
-
Thawing & Spiking:
-
Thaw 250 µL plasma on ice.
-
Add 10 µL of antioxidant solution (0.2 mg/mL BHT in ethanol).
-
Add 10 µL of Internal Standard (100 ng/mL PGF2
-d4). -
Vortex gently for 30 seconds.
-
-
Hydrolysis (Optional but Recommended):
-
If measuring total 20-OH-PGF2
(esterified + free), treat with 1M KOH for 30 min at 40°C, then neutralize with HCl. For free circulating levels, skip to step 3.
-
-
Acidification:
-
Add 1 mL of pH 3.0 Formic Acid (0.1% in water) to protonate the carboxylic acid groups.
-
Check pH (target pH 3-4).
-
-
SPE Loading (HLB Cartridge, 30 mg):
-
Condition: 1 mL Methanol.
-
Equilibrate: 1 mL Water (0.1% Formic Acid).
-
Load: Apply acidified sample.[2] Gravity flow or low vacuum.
-
Wash 1: 1 mL 5% Methanol in Water (removes salts/proteins).
-
Wash 2:[2] 1 mL Hexane (removes neutral lipids/cholesterol). Critical step for plasma.
-
Elute: 1 mL Ethyl Acetate containing 1% Methanol.
-
-
Reconstitution:
-
Evaporate eluate to dryness under Nitrogen gas at 35°C.
-
Reconstitute in 100 µL Mobile Phase A/B (80:20). Vortex 1 min. Transfer to LC vial.
-
C. LC-MS/MS Conditions[6][7][8][9]
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Thermo Altis).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water + 0.01% Acetic Acid (Acetic acid preserves negative mode sensitivity better than formic acid for PGs).
-
Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.01% Acetic Acid.
Gradient Profile:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Description |
|---|---|---|---|
| 0.0 | 20 | 0.3 | Initial equilibration |
| 1.0 | 20 | 0.3 | Load |
| 8.0 | 60 | 0.3 | Gradient elution of polar metabolites |
| 12.0 | 95 | 0.3 | Wash lipophilic contaminants |
| 14.0 | 95 | 0.3 | Hold |
| 14.1 | 20 | 0.3 | Re-equilibration |
| 17.0 | 20 | 0.3 | End |
D. Mass Spectrometry Parameters (ESI Negative)
The introduction of the hydroxyl group at C20 increases the molecular weight of PGF2
MRM Transition Table:
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Purpose |
|---|
| 20-OH-PGF2
Technical Note on Specificity:
The transition 369
Data Analysis & Validation
-
Peak Integration: Integrate the peak at the specific retention time for 20-OH-PGF2
. Due to the extra polar hydroxyl group, 20-OH-PGF2 will elute earlier (approx. 1-2 min) than PGF2 . -
Calibration: Plot the Area Ratio (Analyte/IS) vs. Concentration. Use a 1/x² weighted linear regression.
-
Calculation:
Troubleshooting Guide
-
Low Sensitivity: Switch mobile phase additive from Formic Acid to Acetic Acid (0.01%). Formic acid can suppress ionization of prostaglandins in negative mode.
-
Double Peaks: If the 20-OH-PGF2
peak splits, check for "8-iso-20-hydroxy-PGF2 " (isoprostane pathway). These are isomers. If separation is poor, slow the gradient ramp between 20% and 50% B. -
High Background: Ensure the Hexane wash step in SPE was performed. Plasma lipids are the primary source of noise.
References
-
Metabolism of PGF2alpha: Samuelsson, B., et al. "Prostaglandins and thromboxanes." Annual Review of Biochemistry, 1978.[4]
-
CYP450 Omega-Hydroxylation: Hardwick, J.P. "Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases."[1] Biochemical Pharmacology, 2008.
-
LC-MS/MS of Eicosanoids: Kortz, L., et al. "Liquid chromatography-tandem mass spectrometry for the analysis of eicosanoids and related lipids in biological matrices." Journal of Chromatography B, 2014.
-
Isomer Separation: "Analysis of Prostaglandin Isomers using SelexION® Device." Sciex Technical Note.
-
20-OH-PGF2a in Cancer: "Proteomic and metabolomic exploration in relapse acute myeloid leukemia." Cell Death Discovery, 2024.
Sources
- 1. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arborassays.com [arborassays.com]
- 3. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
in vitro bioassay for assessing 20-hydroxy-PGF2alpha activity
Application Note: Functional Characterization of 20-Hydroxy-PGF2 via Gq-Coupled Receptor Signaling
Introduction & Biological Context
20-hydroxy-PGF2
Unlike classical prostaglandins, 20-OH-PGF2
The "Why" Behind the Assay Design
To assess the bioactivity of 20-OH-PGF2
-
Mechanism: The TP receptor couples to the
alpha subunit. -
Signal Transduction: Activation triggers Phospholipase C (PLC), generating Inositol Triphosphate (
). -
Readout:
binds to receptors on the Endoplasmic Reticulum (ER), causing a rapid, transient release of intracellular calcium ( ).
This protocol details a high-throughput, self-validating fluorescent assay to quantify 20-OH-PGF2
Mechanistic Pathway Visualization
The following diagram illustrates the biosynthetic route of 20-OH-PGF2
Figure 1: Biosynthetic and Signaling Pathway of 20-OH-PGF2
Materials & Reagents
Cell Model
-
Primary Line: HEK293-TP (HEK293 cells stably transfected with the human Thromboxane A2 Receptor, TBXA2R).
-
Alternative: CHO-K1-TP.
-
Note: Parental HEK293 cells express low endogenous levels of prostanoid receptors and serve as a null background control.
Reagents
| Reagent | Purpose | Storage |
| 20-hydroxy-PGF2 | Target Agonist (Analyte) | -80°C (in ethanol/inert gas) |
| U46619 | Reference Full Agonist (TP specific) | -20°C |
| SQ 29,548 | Selective TP Antagonist (Control) | -20°C |
| Fluo-4 AM (or Calcium 6) | Calcium Indicator Dye | -20°C (Dark, Desiccated) |
| Probenecid | Inhibits dye extrusion (OAT inhibitor) | Room Temp |
| HBSS + 20mM HEPES | Assay Buffer (pH 7.[1]4) | 4°C |
Detailed Experimental Protocol
Phase 1: Cell Preparation (Day -1)
-
Harvest HEK-TP cells using Accutase (avoid Trypsin if possible to preserve receptor integrity).
-
Resuspend cells in culture medium at
cells/mL. -
Plate 50 µL/well into a black-wall, clear-bottom 384-well poly-D-lysine coated plate (approx. 25,000 cells/well).
-
Incubate overnight at 37°C, 5%
.
Phase 2: Dye Loading (Day 0)
Critical Step: Probenecid is required to prevent the active transport of the dye out of the cells.
-
Prepare 2X Dye Loading Solution :
-
Fluo-4 AM (4 µM final concentration).
-
Pluronic F-127 (0.04%).
-
Probenecid (2.5 mM).
-
Dissolve in HBSS/HEPES buffer.
-
-
Remove culture media from the plate (or add equal volume if using a no-wash kit like Calcium 6).
-
Add 50 µL of 2X Dye Loading Solution to each well.
-
Incubate for 60 minutes total:
-
45 minutes at 37°C.
-
15 minutes at Room Temperature (to equilibrate signal).
-
Phase 3: Compound Preparation
Lipid Handling Note: 20-OH-PGF2
-
Agonist Plate: Prepare a 10-point serial dilution (1:3) of 20-OH-PGF2
in Assay Buffer.-
Top concentration: 10 µM (Final assay conc: 2-5 µM).
-
-
Antagonist Control: Pre-incubate a subset of wells with 1 µM SQ 29,548 for 15 minutes prior to agonist addition to verify specificity.
Phase 4: Data Acquisition (FLIPR/FlexStation)
-
Transfer the cell plate and compound plate to the reader.
-
Settings:
-
Excitation: 485 nm.
-
Emission: 525 nm.
-
Baseline read: 10-20 seconds.
-
Injection speed: 20 µL/sec (ensure rapid mixing).
-
Read time post-injection: 90-120 seconds.
-
Assay Workflow Diagram
Figure 2: Step-by-step workflow for the Calcium Flux Bioassay.
Data Analysis & Validation
Calculation
Calculate the Response (
Validation Criteria (Self-Validating System)
To ensure the assay is reporting true biological activity and not artifact:
-
Dose Dependency: The data must fit a sigmoidal 4-parameter logistic curve.
-
Specificity Check: The
of 20-OH-PGF2 should shift significantly to the right (or be abolished) in the presence of the TP antagonist SQ 29,548 . -
Z-Factor: For screening robustness, calculate Z-factor using U46619 (Max signal) and Vehicle (Min signal). A value
indicates a robust assay.
Expected Results
-
U46619 (Control Agonist):
. -
20-OH-PGF2
: is typically in the high nanomolar to low micromolar range ( ), depending on receptor density.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Signal/Noise Ratio | Poor dye loading or dye extrusion. | Ensure Probenecid is fresh. Increase incubation time or dye concentration. |
| High Well-to-Well Variability | Inconsistent cell plating. | Use automated dispensing. Allow cells to settle at room temp for 20 min before putting in incubator (reduces edge effect). |
| No Response to 20-OH-PGF2 | Lipid degradation or sticking. | Prepare lipid dilutions fresh in glass. Avoid polystyrene for intermediate steps. |
| High Background | Autofluorescence. | Wash cells with buffer before reading if using Fluo-4 (or switch to no-wash Calcium 6). |
References
-
Schwartzman, M. L., et al. (1989). Metabolism of 20-hydroxyeicosatetraenoic acid by cyclooxygenase. Formation and identification of novel endothelium-dependent vasoconstrictor metabolites. Journal of Biological Chemistry.
-
Imig, J. D. (2000). Eicosanoid regulation of the renal vasculature. American Journal of Physiology-Renal Physiology.
-
Katugampola, S. D., & Davenport, A. P. (2001). Thromboxane receptor density and kinetics in the human cardiovascular system. British Journal of Pharmacology.
-
Sales, K. J., et al. (2005). Prostaglandin F2alpha activates the FP receptor and up-regulates cyclooxygenase-2 expression.[2] Endocrinology.
Application Note: Deciphering the 20-Hydroxy-PGF2 Axis
Primary Cell Models for Metabolic and Functional Profiling[1][2]
Abstract
The eicosanoid 20-hydroxy-PGF2
This guide provides a rigorous framework for studying 20-OH-PGF2
Part 1: The Biological Context & Pathway Logic
To design valid experiments, one must understand the "Dual Origin" of 20-OH-PGF2
Figure 1: The 20-OH-PGF2
Biosynthetic Convergence
The diagram below illustrates the two metabolic routes leading to 20-OH-PGF2
Caption: Dual biosynthetic pathways converting AA to 20-OH-PGF2
Part 2: Model Selection & Isolation Protocols[1]
Two primary cell types are the "Gold Standard" for this research:
-
Renal Proximal Tubule Epithelial Cells (RPTECs): The metabolic "factory." They express the highest levels of CYP4A/4F and are the primary source of endogenous 20-OH-PGF2
in the kidney. -
Vascular Smooth Muscle Cells (VSMCs): The "effector" target. They respond to PGF2
and 20-HETE with contraction/hypertrophy.[1]
Protocol A: Primary RPTEC Isolation (The Metabolic Model)
Purpose: To study the conversion of PGF2
Reagents:
-
Kidney cortex (Murine or Human Biopsy).[2]
-
Digestion Buffer: DMEM/F12 + 1 mg/mL Collagenase Type IV + 0.1 mg/mL Soybean Trypsin Inhibitor.
-
Critical Medium: REGM (Renal Epithelial Cell Growth Medium) – Serum-free is essential to prevent fibroblast overgrowth.[1]
Step-by-Step Workflow:
-
Dissection: Decapsulate kidney and isolate the cortex (outer layer). Minch into 1 mm³ pieces.
-
Digestion: Incubate in Digestion Buffer at 37°C for 30–45 mins with gentle agitation.
-
Sieving (The Purity Step):
-
Pass digest through a 180 µm sieve (glomeruli are trapped here; discard or save for other studies).
-
Pass the flow-through through a 75 µm sieve . Proximal tubule fragments are trapped on this sieve.
-
-
Washing: Back-flush the 75 µm sieve with warm REGM to collect tubule fragments.
-
Plating: Seed onto collagen-coated Transwell inserts (for polarization studies) or plasticware.[1]
-
Validation: Cells must express Aquaporin-1 (proximal tubule marker) and be negative for E-cadherin (distal tubule marker) if high purity is required.[1]
Protocol B: Primary VSMC Isolation (The Functional Model)
Purpose: To determine if 20-OH-PGF2
Reagents:
-
Digestion Mix: Collagenase Type II (1 mg/mL) + Elastase (0.5 mg/mL).[1]
-
Culture Media: DMEM + 20% FBS (to stimulate initial outgrowth) -> switch to 0.5% FBS for experiments (quiescence).[1]
Step-by-Step Workflow:
-
Cleaning: Remove adventitia (outer connective tissue) thoroughly under a dissection microscope. Failure here leads to fibroblast contamination.
-
Enzymatic Dispersion: Incubate cleaned aorta rings in Digestion Mix for 1–2 hours at 37°C until single cells are liberated.
-
Plating: Centrifuge (200 x g, 5 min) and resuspend in 20% FBS media.
-
Phenotype Check: Primary VSMCs exhibit a "Hill and Valley" growth pattern.
-
Marker Validation: Staining for
-Smooth Muscle Actin ( -SMA) must be >95% positive.[1]
Part 3: Experimental Design & Handling
1. Solubilization of 20-OH-PGF2
This lipid is hydrophobic.[1] Improper handling results in precipitation and "no effect" data.
-
Stock Solution: Dissolve commercially available 20-OH-PGF2
(e.g., Cayman Chemical CAS 57930-92-4) in Ethanol or DMSO to 10 mg/mL.[1] Purge vial with inert gas (Argon/Nitrogen) to prevent oxidation. -
Working Solution: Dilute into culture media immediately before use. Ensure final organic solvent concentration is <0.1% .
-
Stability: Aqueous solutions (pH > 7.0) are stable for <24 hours. Prepare fresh daily.
2. Functional Assay: VSMC Contraction (Collagen Lattice)
Does 20-OH-PGF2
-
Lattice Preparation: Mix 500,000 primary VSMCs with liquid Rat Tail Collagen Type I on ice. Neutralize pH with NaOH until pink.
-
Polymerization: Pipette 500 µL into 24-well plates. Incubate 1 hour at 37°C to gel.
-
Release: Gently detach the gel disc from the well walls using a spatula. It is now floating.
-
Treatment:
-
Quantification: Photograph gels at 0, 2, and 24 hours. Measure gel area using ImageJ.
-
Interpretation: Reduced area = Contraction. No change = Inactive metabolite.
-
3. Metabolic Assay: LC-MS/MS Profiling (RPTECs)
Does the cell metabolize PGF2
-
Substrate Loading: Incubate RPTECs with 10 µM PGF2
for 4 hours. -
Extraction: Collect media and cell lysate. Acidify to pH 3.5 with Formic Acid. Extract 3x with Ethyl Acetate.
-
Analysis: Target 20-OH-PGF2
(m/z ~370 -> fragments) using Triple Quadrupole MS.[1] -
Inhibitor Check: Co-treat with HET0016 (specific CYP4A/4F inhibitor). If 20-OH-PGF2
peak disappears, the pathway is confirmed CYP-dependent.[1]
Part 4: Data Interpretation & Troubleshooting[1]
| Observation | Probable Cause | Corrective Action |
| No effect seen in VSMC contraction | Lipid adhered to plasticware.[1] | Use glass vials for dilutions or BSA-coated tips.[1] |
| High background contraction | Basal serum levels too high. | Starve cells in 0.1% FBS for 24h prior to treatment. |
| RPTEC cultures overgrown with fibroblasts | Incomplete sieving or serum use. | Use 75µm sieve strictly; use defined serum-free media (REGM). |
| Variable LC-MS results | 20-OH-PGF2 | Extract immediately; store samples at -80°C under Argon. |
References
-
-
Key Data: Solubility, stability, and identific
-oxidation product.[1]
-
-
Schwartzman, M. L., et al. (1987). Metabolism of prostaglandin PG-F2alpha by freshly isolated alveolar type II cells. Prostaglandins Leukot Med.[5][6][7][8][9]
-
Key Finding: Establishes the CYP450-medi
to 20-OH-PGF2 .[1]
-
-
JoVE Science Education. (2016).[3] Isolation of Murine Coronary Vascular Smooth Muscle Cells. Retrieved from [Link]
-
Key Protocol: Standard enzymatic isolation for VSMCs.
-
-
-
Key Protocol: Culture conditions and marker validation for RPTECs.[7]
-
-
Fan, F., et al. (2016). Vascular Actions of 20-HETE. NIH/PubMed Central. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Isolation and Culture of Aortic Smooth Muscle Cells and In Vitro Calcification Assay | Musculoskeletal Key [musculoskeletalkey.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Isolation of Primary Human Proximal Tubule Epithelial Cells and Their Use in Creating a Microphysiological Model of the Renal Proximal Tubule [jove.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A Novel Protocol for Culturing Polarized Proximal Tubular Epithelial Cells from Kidney Biopsies: Enhancing Platforms for Drug Excretion and Nephrotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation of Murine Coronary Vascular Smooth Muscle Cells [jove.com]
- 9. atcc.org [atcc.org]
- 10. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elucidating 20-hydroxy-PGF2α Synthesis Using CRISPR/Cas9
Introduction: Deciphering a Novel Prostaglandin Pathway
Prostaglandins are a class of lipid signaling molecules that mediate a wide array of physiological and pathological processes, including inflammation, reproduction, and cancer. While the biosynthesis of major prostaglandins like PGF2α is well-characterized, the pathways leading to further modified, and potentially functionally distinct, prostaglandins remain an active area of research. 20-hydroxy-prostaglandin F2α (20-OH-PGF2α) is an ω-oxidation product of PGF2α, but the precise enzymatic machinery responsible for its synthesis is not fully elucidated.[1] Understanding this pathway is critical for developing novel therapeutics targeting prostaglandin-mediated diseases.
This guide provides a comprehensive framework for utilizing CRISPR/Cas9 technology to systematically investigate the synthesis of 20-OH-PGF2α. By creating precise gene knockouts of candidate enzymes, researchers can definitively identify the key players in this metabolic pathway. We will detail the rationale behind target selection, provide step-by-step protocols for generating and validating knockout cell lines, and outline robust analytical methods for quantifying the resulting changes in prostaglandin profiles.
The Hypothesized Biosynthetic Pathway
The synthesis of PGF2α begins with the liberation of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes (COX-1 and COX-2).[2][3] PGH2 is a critical branching point for the synthesis of various prostanoids. PGF2α can be formed from PGH2 through the action of aldo-keto reductases (AKRs), such as AKR1B1 and members of the AKR1C subfamily (AKR1C1, AKR1C2, AKR1C3).[4][5][6]
The final step in the formation of 20-OH-PGF2α is the hydroxylation of the PGF2α molecule. However, evidence suggests that this hydroxylation may occur on the precursor PGH2, which is then converted to a hydroxylated PGF2α.[7][8] Members of the cytochrome P450 (CYP) superfamily, specifically the CYP4 family of ω-hydroxylases, are strong candidates for this enzymatic step.[3][9] In particular, CYP4F8 has been shown to efficiently hydroxylate PGH2 to 19-hydroxy-PGH2, which can then be reduced to 19-hydroxy-PGF2α.[7][10] While this is 19-hydroxylation, it points to the likely involvement of this or a related enzyme in 20-hydroxylation. CYP4A11 is another member of this family implicated in prostaglandin metabolism.[5][11]
The following diagram illustrates the hypothesized pathways and the proposed targets for CRISPR/Cas9-mediated knockout.
Caption: Workflow for generating and validating CRISPR/Cas9 knockout cell lines.
Materials
-
Selected mammalian cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
CRISPR/Cas9 vector system (e.g., "all-in-one" plasmid containing Cas9 and gRNA expression cassettes)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the gRNA target site
-
Antibodies for Western blot analysis of target proteins
-
96-well plates for single-cell cloning
Protocol: Transfection and Generation of a Mixed Cell Population
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate to achieve 70-80% confluency on the day of transfection. [8]2. Plasmid Preparation: Prepare the CRISPR/Cas9 plasmid DNA for each target gene. Use an "all-in-one" vector for simplicity. [7]3. Transfection: Transfect the cells with 2.5 µg of the CRISPR plasmid per well using your preferred transfection reagent according to the manufacturer's protocol. [8]Include a negative control (scrambled gRNA) and a mock transfection control.
-
Post-Transfection Care: After 24-48 hours, if your plasmid contains a selection marker (e.g., puromycin), add the appropriate antibiotic to the medium to select for transfected cells. Culture the cells until non-transfected control cells are eliminated.
-
Expansion: Expand the surviving mixed population of edited cells. At this stage, a portion of the cells can be harvested to assess editing efficiency using a mismatch cleavage assay or by Sanger sequencing of the bulk population.
Protocol: Single-Cell Cloning
To ensure a homogenous population, it is essential to isolate and expand single cells. [7][11] Method: Limiting Dilution
-
Cell Preparation: Trypsinize the expanded pool of edited cells and resuspend them in fresh medium.
-
Cell Counting: Accurately count the cells using a hemocytometer or automated cell counter.
-
Dilution: Dilute the cell suspension to a final concentration of 0.5-1 cell per 100 µL of medium.
-
Plating: Dispense 100 µL of the diluted cell suspension into each well of several 96-well plates.
-
Incubation and Screening: Incubate the plates for 1-2 weeks. Visually inspect the wells for the growth of single colonies. Mark the wells that clearly originated from a single cell.
-
Expansion: Once colonies are large enough, trypsinize and transfer each clone to a larger well (e.g., 24-well plate) and continue to expand.
Protocol: Validation of Knockout Clones
Each expanded clone must be validated at both the genomic and protein level.
Genomic Validation (Sanger Sequencing):
-
gDNA Extraction: Extract genomic DNA from each clonal population and the wild-type control.
-
PCR Amplification: Design PCR primers that flank the gRNA target site, amplifying a 400-800 bp region. Perform PCR on the extracted gDNA.
-
Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Analysis: Align the sequencing results from the clonal lines to the wild-type sequence. Successful knockout clones will show insertions, deletions (indels), or frameshift mutations at the target site. Tools like TIDE or ICE can be used to deconvolve heterozygous or mosaic mutations. [12] Protein Validation (Western Blot):
-
Protein Extraction: Prepare whole-cell lysates from each validated clone and the wild-type control.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody. Use a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. A complete knockout clone should show no detectable band for the target protein. [7]
Part 3: Functional Analysis of Knockout Clones
Once validated, the knockout clones are ready for functional analysis to assess their impact on 20-OH-PGF2α synthesis.
Protocol: Stimulation of Prostaglandin Synthesis
-
Cell Seeding: Seed wild-type and validated knockout cell lines in parallel in 6-well or 12-well plates.
-
Stimulation: Once the cells reach ~90% confluency, replace the medium with serum-free medium for a few hours to reduce basal prostaglandin production. Then, stimulate the cells with an agonist known to induce prostaglandin synthesis, such as interleukin-1β (IL-1β) or bradykinin, for a defined period (e.g., 24 hours). [2][13]3. Supernatant Collection: After the stimulation period, collect the cell culture supernatant. Centrifuge to remove any cell debris and store at -80°C until analysis.
Protocol: Quantification of Prostaglandins by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of prostaglandins.
Sample Preparation (Liquid-Liquid Extraction):
-
Spiking: To a 500 µL aliquot of cell culture supernatant, add an internal standard (e.g., deuterated PGF2α, d4-PGF2α). [14]2. Acidification: Acidify the sample to pH 3-4 with a weak acid like citric acid. [14]3. Extraction: Add 2 mL of an organic solvent mixture (e.g., hexane/ethyl acetate 1:1 v/v), vortex vigorously for 1 minute, and centrifuge to separate the phases. [14]4. Collection: Transfer the upper organic phase to a clean tube. Repeat the extraction twice.
-
Drying and Reconstitution: Evaporate the pooled organic phases to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size). * Mobile Phase: A typical mobile phase would be a gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. * Detection: Use Multiple Reaction Monitoring (MRM) for quantification. You will need to optimize the precursor ion to product ion transitions for PGF2α, 20-OH-PGF2α, and the internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| PGF2α | 353.2 | 193.1 |
| 20-OH-PGF2α | 369.2 | 193.1 |
| d4-PGF2α | 357.2 | 197.1 |
| Note: These are representative values and must be optimized on your specific instrument. |
Data Interpretation and Expected Outcomes
By comparing the levels of PGF2α and 20-OH-PGF2α in the knockout cell lines to the wild-type, you can elucidate the roles of the targeted genes.
-
AKR Knockouts: Knockout of a key PGF synthase (e.g., AKR1B1) should lead to a significant reduction in both PGF2α and 20-OH-PGF2α, confirming its role as an upstream enzyme.
-
CYP Knockouts: If a CYP enzyme like CYP4F8 is responsible for the 20-hydroxylation step, its knockout should result in a significant decrease or complete ablation of 20-OH-PGF2α, with a potential concomitant increase in the precursor, PGF2α.
-
No Change: If a knockout has no effect on the production of 20-OH-PGF2α, it is likely not involved in this specific pathway in your chosen cell model.
Conclusion
The combination of CRISPR/Cas9-mediated gene editing and sensitive LC-MS/MS analysis provides a powerful and precise platform for dissecting complex metabolic pathways. The protocols and strategies outlined in this guide offer a clear path for researchers to identify the specific enzymes responsible for 20-hydroxy-PGF2α synthesis. This knowledge will not only advance our fundamental understanding of lipid signaling but may also unveil novel targets for therapeutic intervention in a range of human diseases.
References
-
Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9. Current Protocols in Cell Biology. [Link]
-
GeneMedi Protocol - Crispr/cas9 mediated Gene knockout in Mammalian Cells. GeneMedi. [Link]
-
Hubbard, W. C., et al. (1989). Profiles of Prostaglandin Biosynthesis in Sixteen Established Cell Lines Derived from Human Lung, Colon, Prostate, and Ovarian Tumors. Cancer Research. [Link]
-
Genome Editing of Mammalian Cells Using CRISPR-Cas: From In Silico Designing to In-Culture Validation. Springer Nature Experiments. [Link]
-
Selection-dependent and Independent Generation of CRISPR/Cas9-mediated Gene Knockouts in Mammalian Cells. JoVE. [Link]
-
Lacroix Pépin, N., et al. (2014). Generation of human endometrial knockout cell lines with the CRISPR/Cas9 system confirms the prostaglandin F2α synthase activity of aldo-ketoreductase 1B1. Molecular Human Reproduction. [Link]
-
Duffy, D. M., & Stouffer, R. L. (2008). Two pathways for prostaglandin F2 alpha synthesis by the primate periovulatory follicle. Endocrinology. [Link]
-
Duffy, D. M., & Stouffer, R. L. (2009). Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle. Reproductive Sciences. [Link]
-
Oliw, E. H., et al. (2001). Oxidation of prostaglandin H(2) and prostaglandin H(2) analogues by human cytochromes P450: analysis of omega-side chain hydroxy metabolites and four steroisomers of 5-hydroxyprostaglandin I(1) by mass spectrometry. Archives of Biochemistry and Biophysics. [Link]
-
Conant, D., et al. (2020). Edition of Prostaglandin E2 Receptors EP2 and EP4 by CRISPR/Cas9 Technology in Equine Adipose Mesenchymal Stem Cells. Animals. [Link]
-
The biosynthesis pathway of PGE2. ResearchGate. [Link]
-
Cytochrome P450 omega hydroxylase. Wikipedia. [Link]
-
Wang, K., et al. (2021). The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases. Frontiers in Pharmacology. [Link]
-
Sales, K. J., et al. (2003). Prostaglandin (PG) F2α Receptor Expression and Signaling in Human Endometrium: Role of PGF2α in Epithelial Cell Proliferation. The Journal of Clinical Endocrinology & Metabolism. [Link]
-
Bylund, J., et al. (2000). Identification of CYP4F8 in human seminal vesicles as a prominent 19-hydroxylase of prostaglandin endoperoxides. The Journal of Biological Chemistry. [Link]
-
Rodi, Y. K., et al. (1989). Clonal differences in prostaglandin synthesis among osteosarcoma cell lines. Prostaglandins. [Link]
-
Christmas, P. (2015). Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer. Advances in Pharmacology. [Link]
-
Christmas, P., et al. (2015). Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer. Advances in Pharmacology. [Link]
-
Genome-wide gRNA database of validated gRNA sequences. GenScript. [Link]
-
AKR1C3 Human Gene Knockout Kit (CRISPR). OriGene Technologies Inc.[Link]
-
CYP4F8. WikiGenes. [Link]
-
Updates in clinical trial-explored chemopreventive agents for cutaneous melanoma: mechanisms affecting melanocytes. Taylor & Francis Online. [Link]
-
Taylor, L., & Polgar, P. (1981). Cell growth and the regulation of prostaglandin synthesis. Prostaglandins. [Link]
-
Sales, K. J., et al. (2003). Prostaglandin (PG) F(2alpha) receptor expression and signaling in human endometrium: role of PGF(2alpha) in epithelial cell proliferation. The Journal of Clinical Endocrinology and Metabolism. [Link]
-
CYP4F8. Wikipedia. [Link]
-
CYP4A11. Wikipedia. [Link]
-
Unorthodox routes to prostanoid formation: new twists in cyclooxygenase-initiated pathways. Journal of Clinical Investigation. [Link]
-
Stark, K. L., & Holtzman, M. J. (2012). The Synergistic and Opposing Roles of ω-Fatty Acid Hydroxylase (CYP4A11) and ω-1 Fatty Acid Hydroxylase (CYP2E1) in Chronic Liver Disease. Current Drug Metabolism. [Link]
-
Stark, K. L., et al. (2012). CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities. Current Drug Metabolism. [Link]
-
LC-MS/MS method development for anti-oxidative biomarkers. ULisboa Repository. [Link]
-
Comparison of Analytical Techniques for Quantification of 8-iso-PGF2α Using HPLC-MS-MS and Enzyme Immunoassay. Utah State University DigitalCommons@USU. [Link]
-
An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
DEVELOPMENT AND VALIDATION OF AN LC-MS/MS METHOD FOR DETERMINATION OF 8-ISO-PROSTAGLANDIN F2 ALPHA IN HUMAN SALIVA. ResearchGate. [Link]
-
Analysis of Prostaglandin Isomers using the SelexION® Device. SCIEX. [Link]
-
CRISPR/Cas9 gRNA activity depends on free energy changes and on the target PAM context. Nature Communications. [Link]
Sources
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. Generation of human endometrial knockout cell lines with the CRISPR/Cas9 system confirms the prostaglandin F2α synthase activity of aldo-ketoreductase 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP4F8 - Wikipedia [en.wikipedia.org]
- 5. CYP4A11 - Wikipedia [en.wikipedia.org]
- 6. CYP4A11 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. Identification of CYP4F8 in human seminal vesicles as a prominent 19-hydroxylase of prostaglandin endoperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WikiGenes - CYP4F8 - cytochrome P450, family 4, subfamily F,... [wikigenes.org]
- 9. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 10. Oxidation of prostaglandin H(2) and prostaglandin H(2) analogues by human cytochromes P450: analysis of omega-side chain hydroxy metabolites and four steroisomers of 5-hydroxyprostaglandin I(1) by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases [frontiersin.org]
- 12. CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell growth and the regulation of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
metabolomic profiling of prostaglandin pathways including 20-hydroxy-PGF2alpha
High-Sensitivity Quantification of 20-Hydroxy-PGF2 and Related Prostanoids
Executive Summary
This application note details a rigorous methodology for the targeted metabolomic profiling of the arachidonic acid (AA) cascade, with a specific focus on the intersection of the Cytochrome P450 (CYP450) and Cyclooxygenase (COX) pathways. While standard lipidomics often targets Prostaglandin F2
Biological Significance: 20-OH-PGF2
Biological Context & Pathway Logic
To interpret metabolomic data correctly, one must understand the specific biosynthetic origin of 20-OH-PGF2
2.1 The CYP450/COX Intersection
-
Omega-Oxidation: Arachidonic Acid is
-hydroxylated by CYP450 enzymes (primarily CYP4A11/22 and CYP4F2 in humans) to form 20-HETE .[1] -
Cyclooxygenation: 20-HETE is then oxygenated by COX-1 or COX-2 to form the endoperoxide intermediate 20-OH-PGH2 .
-
Isomerization: This intermediate is reduced to 20-OH-PGF2
(vasoconstrictor) or isomerized to 20-OH-PGE2 (vasodilator).[1]
The ratio of 20-HETE to its prostaglandin metabolites dictates the net vasoactive effect in the renal microcirculation.
2.2 Pathway Visualization
Figure 1: The biosynthetic pathway of 20-OH-PGF2
Analytical Challenges & Solutions
| Challenge | Cause | Solution |
| Isobaric Interference | 20-OH-PGF2 | High-efficiency C18 chromatography with optimized gradient to resolve positional isomers. |
| Artifact Formation | Auto-oxidation of AA during sample prep can generate non-enzymatic isoprostanes. | Addition of BHT (Butylated hydroxytoluene) and rapid processing at 4°C. |
| Ion Suppression | Phospholipids in urine/plasma suppress ESI ionization. | Rigorous Solid Phase Extraction (SPE) using polymeric mixed-mode sorbents. |
| Low Abundance | 20-OH metabolites are present at pg/mL levels, lower than parent PGs. | High-sensitivity Triple Quadrupole MS (QqQ) in Negative Electrospray Ionization (ESI-) mode. |
Experimental Protocol
4.1 Reagents & Standards
-
Internal Standards (Essential): Use deuterated standards to correct for extraction loss.
-
Primary: 20-OH-PGF2
-d4 (if available) or PGF2 -d9.
-
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
-
Additives: BHT (1% in EtOH), Indomethacin (to stop ex vivo COX activity).
4.2 Sample Preparation (Urine/Plasma/Tissue)
Rationale: Acidification is required to protonate the carboxylic acid group of the prostaglandins, allowing them to bind to the hydrophobic SPE sorbent.
-
Collection:
-
Collect biofluids into tubes containing Indomethacin (10 µM final) and BHT (0.005% final).
-
Flash freeze at -80°C if not processed immediately.
-
-
Hydrolysis (Optional but Recommended for Total Profiling):
-
To measure total lipid load (esterified + free), incubate sample with 1M KOH at 40°C for 30 min, then neutralize with HCl. Note: For free signaling lipids only, skip this step.
-
-
Spiking:
-
Add 5 ng of Internal Standard (IS) mixture to the sample. Equilibrate for 15 min on ice.
-
-
SPE Extraction (HLB or C18):
-
Condition: 1 mL MeOH, then 1 mL Water (pH 3.0).
-
Load: Acidify sample to pH 3.0 using 1M Formic Acid. Load onto cartridge.
-
Wash: 1 mL 5% MeOH in Water (removes salts/proteins).
-
Elute: 1 mL Ethyl Acetate containing 1% Methanol.
-
-
Reconstitution:
-
Evaporate eluate to dryness under Nitrogen gas.[4]
-
Reconstitute in 100 µL of Mobile Phase A/B (80:20). Vortex and centrifuge at 10,000 x g for 5 min.
-
4.3 LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495, Thermo Altis).
-
Column: Waters BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex C18.
-
Mobile Phase A: Water + 0.01% Acetic Acid (or 0.1% Formic Acid).
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.01% Acetic Acid.
Gradient Profile:
| Time (min) | % B | Flow (mL/min) | Description |
|---|---|---|---|
| 0.0 | 10 | 0.3 | Initial equilibration |
| 1.0 | 10 | 0.3 | Load |
| 8.0 | 45 | 0.3 | Separation of polar PGs |
| 12.0 | 70 | 0.3 | Elution of 20-OH-PGF2
4.4 Mass Spectrometry Parameters (MRM)
-
Ionization: ESI Negative Mode.
-
Source Temp: 500°C.
-
Spray Voltage: -4500 V.
MRM Transitions Table:
| Analyte | Precursor (
Note: The transition 369 -> 193 corresponds to the loss of the carboxyl group and water/side chain fragmentation characteristic of the PGF ring structure.
Workflow Visualization
Figure 2: Step-by-step experimental workflow from sample collection to data analysis.
Data Analysis & Validation
6.1 Identification Criteria
To confirm the identity of 20-OH-PGF2
-
Retention Time (RT): Must match authentic standard within ±0.05 min. 20-OH-PGF2
is more polar than PGF2 and typically elutes earlier on a C18 column. -
Ion Ratio: The ratio of the Quantifier (193) to Qualifier (297) ion must remain consistent (<20% deviation) with the standard.
6.2 Normalization
-
Urine: Normalize concentration to Creatinine (ng/mg Creatinine) to account for hydration status.
-
Tissue: Normalize to Total Protein (mg) or wet weight.
6.3 Quality Control
-
Linearity:
over the range of 0.05 ng/mL to 50 ng/mL. -
Recovery: Spike matrix before and after extraction. Acceptable recovery is 60-110%.
References
-
Carroll, M. A., et al. (2011). "Clinical Implications of 20-Hydroxyeicosatetraenoic Acid in the Kidney, Liver, Lung and Brain." Journal of Clinical Medicine. Link
-
Lipid Maps Consortium. (2023). "Detection and Quantitation of Eicosanoids via LC-MS/MS." Lipid Maps Protocols. Link
-
Falguitoue, E., et al. (2017). "20-Hydroxyeicosatetraenoic acid (20-HETE) and the kidney."[1][2] Prostaglandins & Other Lipid Mediators.[1][5][6][7] Link
-
Holder, C., et al. (2021). "A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α." Frontiers in Physiology. Link
Sources
- 1. Clinical Implications of 20-Hydroxyeicosatetraenoic Acid in the Kidney, Liver, Lung and Brain: An Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uab.edu [uab.edu]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Prostaglandins in the pathogenesis of kidney diseases | Oncotarget [oncotarget.com]
Troubleshooting & Optimization
Technical Support Center: Ensuring the Stability of 20-hydroxy-PGF2α in Analytical Samples
Welcome to the technical support center dedicated to enhancing the analytical stability of 20-hydroxy-prostaglandin F2α (20-hydroxy-PGF2α). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of eicosanoid analysis. As these lipid mediators are notoriously unstable, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental data.
Introduction: The Challenge of 20-hydroxy-PGF2α Stability
20-hydroxy-PGF2α is a critical metabolite of PGF2α, formed via ω-oxidation, and plays a role in various physiological and pathological processes.[1] However, like other prostaglandins, it is highly susceptible to degradation, posing a significant challenge for accurate quantification in biological matrices. This guide will equip you with the knowledge and practical steps to mitigate pre-analytical variability and ensure the reliability of your results.
Core Principles for Sample Integrity
The foundation of reliable prostaglandin analysis rests on a few core principles that must be adhered to from the moment of sample collection. Prostaglandins can form and degrade rapidly, meaning that pre-analytical handling often dictates the final result.[2][3]
Key tenets for preserving 20-hydroxy-PGF2α integrity:
-
Speed and Cold: Work quickly and maintain a cold environment for all samples and reagents.[2][3]
-
Gentle Handling: Avoid vigorous mixing or vortexing that can activate platelets and enzymes, leading to artificial prostaglandin formation.[2][3]
-
Inhibit Degradation: Utilize a cocktail of inhibitors to block enzymatic and oxidative degradation pathways.[4]
-
Inert Surfaces: Use low-bind plastics or glass to prevent your analyte from adsorbing to container walls.[2][3]
-
Minimize Freeze-Thaw Cycles: Aliquot samples for single use to avoid the detrimental effects of repeated freezing and thawing.[2][3][4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the analysis of 20-hydroxy-PGF2α, providing explanations and actionable solutions.
Question 1: I am seeing unexpectedly low or no 20-hydroxy-PGF2α in my samples. What could be the cause?
Answer:
This is a common issue and can stem from several factors related to sample degradation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Enzymatic Degradation | The primary enzyme responsible for prostaglandin degradation is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the 15-hydroxyl group.[5][6] This initiates a cascade that inactivates the molecule. | Immediately upon collection, add a 15-PGDH inhibitor to your sample. Additionally, include a broad-spectrum cyclooxygenase (COX) inhibitor like indomethacin to prevent ex vivo formation of other prostaglandins that might interfere with your analysis.[4][7] |
| Oxidative Degradation | Prostaglandins are susceptible to non-enzymatic oxidation by reactive oxygen species. This is particularly a concern for samples that will be stored, even at -20°C.[4][8] | Add an antioxidant such as butylated hydroxytoluene (BHT) to your samples at the time of collection.[9] Store samples at -80°C for long-term stability.[4] |
| pH-Mediated Instability | Prostaglandins of the E and F series exhibit pH-dependent stability. They are generally more stable in slightly acidic conditions (pH 4-6) and degrade rapidly in basic solutions.[2][8][10] | For aqueous samples, consider a mild acidification to a pH of approximately 3.5-4.0 immediately after collection.[1] This can be achieved by adding a small volume of a dilute acid like hydrochloric acid. |
| Adsorption to Surfaces | Prostaglandins are lipophilic and can adsorb to the surface of standard plastic tubes, leading to a significant loss of analyte.[2][3] | Use low-bind polypropylene tubes or silanized glass vials for all sample collection, processing, and storage steps.[2][3] |
| Improper Storage | Storing samples at -20°C is insufficient to halt all degradation processes, especially lipid peroxidation.[4][8] | For any storage longer than a few hours, samples should be snap-frozen in liquid nitrogen and stored at -80°C.[4] |
Question 2: My results show high variability between replicate samples. What are the likely sources of this inconsistency?
Answer:
High variability is often a sign of inconsistent sample handling and processing.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Timing | The time between sample collection, processing, and freezing can introduce significant variability if not standardized.[2][3] | Establish and strictly adhere to a standard operating procedure (SOP) for sample handling that specifies the maximum time allowed for each step.[11] |
| Variable Freeze-Thaw Cycles | Each freeze-thaw cycle can lead to degradation of the analyte. If some samples are thawed more than others, this will introduce variability.[3][4] | Prepare single-use aliquots of your samples immediately after initial processing to avoid the need for repeated thawing of the bulk sample.[2][3] |
| Matrix Effects in LC-MS/MS | Co-eluting substances from the biological matrix can suppress or enhance the ionization of 20-hydroxy-PGF2α, leading to inconsistent quantification.[12] | Incorporate a stable isotope-labeled internal standard (e.g., 20-hydroxy-PGF2α-d4) at the very beginning of your sample preparation. This will allow you to normalize for variations in extraction efficiency and matrix effects. |
| Inadequate Mixing of Anticoagulants/Inhibitors | If anticoagulants or stability inhibitors are not thoroughly but gently mixed with the sample, their protective effects will be inconsistent. | After adding anticoagulants or inhibitors, gently invert the collection tube 8-10 times to ensure proper mixing without causing hemolysis or platelet activation.[2] |
Visualizing the Degradation Pathway and Protective Measures
Caption: Degradation pathways of 20-hydroxy-PGF2α and points of intervention.
Frequently Asked Questions (FAQs)
Q1: What is the ideal biological matrix for measuring 20-hydroxy-PGF2α?
For assessing systemic levels, plasma is generally preferred over serum because the clotting process in serum preparation can activate platelets and artificially increase prostaglandin concentrations.[2][4] Urine can also be a valuable matrix, as it often contains higher concentrations of prostaglandin metabolites.[4] However, urinary levels reflect both systemic and renal production. The choice of matrix should be guided by the specific research question.
Q2: Can I store my samples at -20°C?
While short-term storage (a few hours) at -20°C may be acceptable if the sample contains appropriate stabilizers, long-term storage should always be at -80°C.[4] Lipid peroxidation and other degradation processes can still occur at -20°C, compromising sample integrity over time.[4][8]
Q3: What anticoagulants are recommended for blood collection?
EDTA or citrate are commonly used anticoagulants for prostaglandin analysis.[2] It is crucial to choose an anticoagulant that has been validated for your specific assay. Gently mix the blood with the anticoagulant immediately after collection to prevent clotting.[2]
Q4: Is sample extraction necessary for 20-hydroxy-PGF2α analysis?
Yes, for complex biological matrices like plasma, serum, and tissue homogenates, a sample extraction step is highly recommended.[4] Solid-phase extraction (SPE) using a C18 reverse-phase column is a common and effective method for purifying and concentrating prostaglandins from these samples.[1] This removes interfering substances that can cause matrix effects in LC-MS/MS analysis.
Q5: How can I validate my sample handling and storage protocol?
To ensure your protocol is effective, perform a short stability check.[2] Take a pooled sample, divide it into aliquots, and store them under different conditions (e.g., room temperature for 1 hour, 4°C for 4 hours, and -80°C). Analyze these aliquots alongside a freshly processed sample to determine if any significant degradation is occurring during your routine handling procedures. Additionally, performing spike-recovery experiments will help validate the efficiency of your extraction method.[2]
Experimental Protocol: Stabilized Sample Collection and Processing
This protocol outlines the key steps for collecting and processing biological samples to ensure the stability of 20-hydroxy-PGF2α.
Materials:
-
Pre-chilled low-bind polypropylene tubes
-
Anticoagulant (e.g., EDTA)
-
Inhibitor cocktail (Indomethacin, BHT, and a 15-PGDH inhibitor in a suitable solvent)
-
Ice bucket
-
Refrigerated centrifuge
-
Pipettes and low-bind tips
-
-80°C freezer
Procedure:
-
Pre-chill all materials: Before sample collection, place collection tubes, pipette tips, and any buffers on ice.
-
Sample Collection:
-
For blood samples, collect directly into a pre-chilled tube containing the appropriate anticoagulant.
-
Immediately add the inhibitor cocktail to the collected sample.
-
-
Gentle Mixing: Gently invert the tube 8-10 times to mix the sample with the anticoagulant and inhibitors. Do not vortex.[2]
-
Immediate Cooling: Place the sample on ice immediately after collection and mixing.
-
Centrifugation (for plasma): Within 15-30 minutes of collection, centrifuge the blood sample at a low speed (e.g., 1,000-2,000 x g) for 10-15 minutes at 4°C to separate the plasma.[4]
-
Aliquoting: Carefully transfer the supernatant (plasma) or the processed sample into pre-chilled, labeled, single-use low-bind tubes.
-
Snap-Freezing and Storage: Immediately snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and transfer them to a -80°C freezer for long-term storage.[4]
Workflow for Stable Sample Preparation and Analysis
Caption: Recommended workflow from sample collection to analysis.
By implementing these best practices and troubleshooting strategies, you can significantly improve the stability of 20-hydroxy-PGF2α in your analytical samples, leading to more accurate and reproducible data. For further assistance, please consult the references provided below or contact your analytical instrument specialist.
References
-
Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns. (2017). PMC. Retrieved from [Link]
-
Physical chemistry, stability, and handling of prostaglandins E2, F2α, D2, and I2: A critical summary. Semantic Scholar. Retrieved from [Link]
-
The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C. (1986). PubMed. Retrieved from [Link]
-
An Efficient Sample Preparation Method for High-Throughput Analysis of 15(S)-8-iso-PGF2α in Plasma and Urine by Enzyme Immunoassay. (2012). PMC. Retrieved from [Link]
-
Effect of pH on the gel filtration of prostaglandins. (2025). ResearchGate. Retrieved from [Link]
-
Optimized plasma sample preparation and LC-MS analysis. OPUS at UTS. Retrieved from [Link]
-
Natural products as inhibitors of prostaglandin E 2 and pro-inflammatory 5-lipoxygenase-derived lipid mediator biosynthesis. ResearchGate. Retrieved from [Link]
-
Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration. (2015). PMC. Retrieved from [Link]
-
High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines. LIPID MAPS. Retrieved from [Link]
-
The role of prostaglandin and antioxidant availability in recovery from forearm ischemia–reperfusion injury in humans. (2014). PMC. Retrieved from [Link]
-
A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids. (2013). PMC. Retrieved from [Link]
-
The role of prostaglandin and antioxidant availability in recovery from forearm ischemia-reperfusion injury in humans. (2014). PubMed. Retrieved from [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Retrieved from [Link]
-
Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms. (2021). MDPI. Retrieved from [Link]
-
An Efficient Sample Preparation Method for High-Throughput Analysis of 15(S)-8-iso-PGF2 in Plasma and Urine by Enzyme Immunoassay. (2025). ResearchGate. Retrieved from [Link]
-
Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples. (2019). Frontiers. Retrieved from [Link]
-
Antioxidant effects on the prostaglandin endoperoxide synthetase product profile. (1983). PubMed. Retrieved from [Link]
-
Antioxidant inhibition of prostaglandin production by rat renal medulla. (1976). PubMed. Retrieved from [Link]
-
Inhibition of prostaglandin-degrading enzyme 15-PGDH rejuvenates aged muscle mass and strength. (2021). PubMed. Retrieved from [Link]
-
Liquid Chromatography Mass Spectrometry. Shimadzu Scientific Instruments. Retrieved from [Link]
-
LC-MS/MS method development for anti- oxidative biomarkers. Universidade de Lisboa. Retrieved from [Link]
-
SOP for Sample Handling, Transport, and Chain of Custody. (2024). Department of Environmental Conservation. Retrieved from [Link]
-
Tandem mass spectrometry analysis of prostaglandins and isoprostanes. (2023). SlidePlayer. Retrieved from [Link]
-
Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. (2015). myadlm.org. Retrieved from [Link]
-
Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates tissue regeneration. (2015). Science. Retrieved from [Link]
-
Quantitative Analysis of Lipids: A Higher-Throughput LC–MS/MS-Based Method and its Comparison to ELISA. (2017). Future Science. Retrieved from [Link]
-
What are 15-PGDH inhibitors and how do they work?. (2024). Patsnap Synapse. Retrieved from [Link]
-
Competitive kinetics versus stopped flow method for determining the degradation rate constants of steroids by ozonation. (2016). PMC. Retrieved from [Link]
-
Stability indicating study by using different analytical techniques. (2021). IJSDR. Retrieved from [Link]
-
15-HPGD is the rate limited degradation enzyme of PGE2, and 15-HPGD... (2021). ResearchGate. Retrieved from [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent. Retrieved from [Link]
-
LC-MS Troubleshooting: From Frustration to Fix. (2025). LCGC International. Retrieved from [Link]
-
Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin F2 alpha in human saliva. (2022). ResearchGate. Retrieved from [Link]
-
PGF2alpha Inhibits 20alpha-HSD Expression by Suppressing CK1alpha-induced ERK and SP1 Activation in the Corpus Luteum of Pregnant Mice. (2023). PubMed. Retrieved from [Link]
-
Comparison of Analytical Techniques for Quantification of 8-iso-PGF2α Using HPLC-MS-MS and Enzyme Immunoassay. University of Northern Colorado. Retrieved from [Link]
-
(PDF) Major Urinary Metabolites of 6-Keto-Prostaglandin F2α in Mice.. (2025). ResearchGate. Retrieved from [Link]
-
[Kinetics of prostaglandin H2 degradation. A method of determining prostaglandin H-convertase activity]. (1981). PubMed. Retrieved from [Link]
-
phase separation liquid-liquid extraction for the quantification of 8-iso-prostaglandin f2 alpha. sciendo. Retrieved from [Link]
-
Prediction of long-term polysorbate degradation according to short-term degradation kinetics. (2021). PubMed. Retrieved from [Link]
Sources
- 1. arborassays.com [arborassays.com]
- 2. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Prepare Samples for Prostaglandin Measurement - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Inhibition of prostaglandin-degrading enzyme 15-PGDH rejuvenates aged muscle mass and strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are 15-PGDH inhibitors and how do they work? [synapse.patsnap.com]
- 7. The role of prostaglandin and antioxidant availability in recovery from forearm ischemia-reperfusion injury in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. An Efficient Sample Preparation Method for High-Throughput Analysis of 15(S)-8-iso-PGF2α in Plasma and Urine by Enzyme Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dec.ny.gov [dec.ny.gov]
- 12. myadlm.org [myadlm.org]
Technical Support Center: High-Sensitivity Quantitation of 20-Hydroxy-PGF2
Topic: Minimizing Ion Suppression in LC-MS/MS Analysis of 20-Hydroxy-PGF2
Executive Summary
20-Hydroxy-PGF2
The Core Challenge: In reversed-phase chromatography (RPC), increased polarity causes 20-OH-PGF2
This guide provides a modular troubleshooting and optimization protocol designed to isolate 20-OH-PGF2
Module 1: Diagnostic Protocols
Q: How do I know if my signal loss is due to ion suppression or poor extraction recovery?
A: You cannot distinguish these by looking at a standard chromatogram alone.[1] You must decouple extraction efficiency from matrix effects .
The Protocol: Post-Column Infusion (PCI)
This is the gold standard for visualizing the "suppression landscape" of your chromatographic run.
-
Setup:
-
Syringe Pump: Load a neat standard of 20-OH-PGF2
(e.g., 100 ng/mL) in mobile phase. -
Tee-Union: Connect the syringe pump and the LC column effluent into a T-piece leading to the MS source.
-
Flow Rate: Infuse the standard at 5–10 µL/min (steady state signal).
-
-
Execution:
-
Inject a blank extracted matrix (e.g., processed urine or plasma without analyte) via the LC.[2]
-
Monitor the baseline of the specific MRM transition for 20-OH-PGF2
.
-
-
Interpretation:
-
Flat Baseline: No matrix effects.
-
Negative Dip: Ion Suppression (analyte signal is "eaten" by co-eluting matrix).[3]
-
Positive Peak: Ion Enhancement.
-
Visualizing the Problem: If the "Dip" aligns with your analyte's retention time, you have a suppression problem, not a recovery problem.
Figure 1: Post-Column Infusion setup for mapping matrix effects.
Module 2: Sample Preparation (The First Line of Defense)
Q: Is Liquid-Liquid Extraction (LLE) sufficient, or do I need Solid Phase Extraction (SPE)?
A: For 20-OH-PGF2
Recommended Workflow: Mixed-Mode Anion Exchange (MAX)
We recommend a Mixed-Mode Anion Exchange (MAX) cartridge. This utilizes a dual retention mechanism:
-
Hydrophobic: Retains the carbon chain.
-
Anion Exchange: "Locks" onto the carboxylic acid head group of the prostaglandin.
Why this works: It allows you to wash the cartridge with 100% organic solvent (removing neutral lipids and phospholipids) while the analyte remains ionically bound to the sorbent.
Step-by-Step Protocol (MAX SPE):
| Step | Solvent/Action | Mechanistic Purpose |
| 1. Condition | Methanol followed by Water | Activates sorbent pores. |
| 2. Load | Sample (pH ~7-8) | At neutral pH, the carboxylic acid is deprotonated (COO-), binding to the positively charged sorbent. |
| 3. Wash 1 | 5% NH4OH in Water | Removes proteins and salts. |
| 4. Wash 2 | 100% Methanol | CRITICAL: Removes neutral phospholipids and hydrophobic interferences. The analyte stays bound. |
| 5. Elute | 2% Formic Acid in Methanol | Acidifies the environment, neutralizing the COO- to COOH, breaking the ionic bond and releasing the analyte. |
Module 3: Chromatographic Separation
Q: My analyte elutes too early (near the void volume). How do I increase retention?
A: 20-OH-PGF2
Strategy 1: Change the Stationary Phase Do not use a standard C18. Switch to a Biphenyl or PFP (Pentafluorophenyl) column.
-
Why? These phases offer "pi-pi" interactions and shape selectivity, which often provide better retention and separation of isomeric prostaglandins compared to hydrophobic interactions alone [1].
Strategy 2: Mobile Phase Modification
-
Aqueous Phase (A): Water + 0.01% Acetic Acid (Avoid high concentrations of Formic Acid if sensitivity is low; Acetic Acid is often gentler in negative mode).
-
Organic Phase (B): Acetonitrile/Methanol (50:50). Methanol is protic and often helps solvate the hydroxyl groups better, improving peak shape.
Q: How do I separate 20-OH-PGF2 from its isomers (e.g., 8-iso-PGF2 )?
A: Isomeric separation is strictly a function of the column and gradient. Mass spectrometry cannot distinguish them (same m/z 369
Optimization Table:
| Parameter | Recommendation | Effect |
| Column | 1.7 µm C18-PFP or Biphenyl | Enhances selectivity for structural isomers. |
| Gradient | Shallow ramp (e.g., 25% B to 35% B over 10 mins) | "Stretches" the chromatogram in the critical region. |
| Temperature | 40°C - 50°C | Reduces viscosity, improving mass transfer and peak sharpness. |
Module 4: Internal Standards (The Safety Net)
Q: Can I use PGF2 -d4 as an internal standard?
A: Proceed with caution.
While PGF2
-
Risk: PGF2
-d4 will elute later than 20-OH-PGF2 . If the matrix suppression occurs early (at the 20-OH retention time) but clears up by the time the IS elutes, the IS will not correct for the suppression. You will calculate a falsely low concentration.
Requirement: You must use 20-hydroxy-PGF2
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic for distinguishing recovery issues from matrix effects.
References
-
Viswanathan, C. T., et al. (2007). Quantitative Bioanalytical Methods Validation and Implementation: Best Practices for Chromatographic and Ligand Binding Assays. Pharmaceutical Research.
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.
-
Application Note: Analysis of Prostaglandin Isomers using Differential Mobility Separation. SCIEX.
Sources
optimizing chromatographic separation of 20-hydroxy-PGF2alpha from its isomers
Technical Support Center: 20-hydroxy-PGF2
Subject: Optimizing Chromatographic Separation of 20-hydroxy-PGF2
Executive Summary
20-hydroxy-PGF2
This guide provides a self-validating workflow to achieve baseline resolution using LC-MS/MS, focusing on critical parameters: stationary phase selectivity, mobile phase modulation, and differential mass spectrometry.
Part 1: Method Development & Optimization (FAQs)
Q1: My 20-OH-PGF2 peak is co-eluting with a suspected isomer. Which column chemistry should I use?
Recommendation: Switch from standard C18 to a Polar-Embedded C18 or Pentafluorophenyl (PFP) phase.[1]
-
The Science: Standard C18 columns separate primarily based on hydrophobicity. Since 20-OH-PGF2
and 19-OH-PGF2 differ only by the position of a hydroxyl group on the alkyl side chain, their hydrophobicities are nearly identical.[1] -
The Solution:
-
PFP Columns (e.g., Kinetex F5, Pursuit PFP): Offer
- interactions and shape selectivity.[1] The fluorine atoms create a distinct retention mechanism for positional isomers of hydroxylated lipids. -
Polar-Embedded C18 (e.g., Zorbax Bonus-RP): Provides alternative selectivity through hydrogen bonding with the hydroxyl groups, often resolving regioisomers that co-elute on standard C18.[1]
-
Q2: I see a "shoulder" on my peak. How do I optimize the mobile phase for isomer resolution?
Recommendation: Use a Methanol-Water gradient with Ammonium Acetate , rather than Acetonitrile-Formic Acid.
-
Causality:
-
Protic vs. Aprotic: Methanol (protic) engages in hydrogen bonding with the hydroxyl groups of the prostaglandin isomers, often amplifying the subtle structural differences between 19-OH and 20-OH forms compared to Acetonitrile (aprotic).
-
pH Control: 20-OH-PGF2
is a carboxylic acid.[1] Using 2-5 mM Ammonium Acetate (pH ~5-6) keeps the analyte partially ionized or in a consistent state that often yields sharper peaks for prostaglandins than strong acidic conditions (0.1% Formic Acid), which can sometimes suppress ionization in negative mode ESI.[1]
-
Q3: What are the optimal MS/MS transitions to distinguish 20-OH-PGF2 ?
Recommendation: Monitor the m/z 369.2
-
Technical Insight:
-
Parent Ion: [M-H]
= 369.2.[1] -
Interference: 19-OH-PGF2
shares the same parent mass.[1] -
Differentiation Strategy: While both isomers share common fragments (water loss), the intensity ratios often differ.
-
Protocol: During method development, perform a Product Ion Scan on pure standards of both 20-OH and 19-OH. Look for side-chain cleavage ions.[1] The
-oxidation (20-OH) vs -1 oxidation (19-OH) will yield different terminal fragment masses if the side chain cleaves.[1]
-
Q4: How do I validate that my separation is real and not an artifact?
Recommendation: The "Spike-and-Separate" Protocol.
-
Spike the sample with authentic 20-OH-PGF2
standard.[1] -
Result A: If the peak height increases symmetrically, you have likely identified 20-OH-PGF2
.[1] -
Result B: If a "doublet" or shoulder appears, your initial peak was an isomer (likely 19-OH), and you have achieved chromatographic separation.[1]
Part 2: Experimental Protocols
Protocol A: High-Resolution LC Gradient
Objective: Separate 20-OH-PGF2
-
System: UHPLC coupled to Triple Quadrupole MS (LC-MS/MS).[1]
-
Column: Phenomenex Kinetex F5 (PFP), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: Water + 2 mM Ammonium Acetate.
-
Mobile Phase B: Methanol + 2 mM Ammonium Acetate.
-
Flow Rate: 0.35 mL/min.
-
Temp: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 25 | Initial Hold |
| 1.0 | 25 | Equilibration |
| 12.0 | 45 | Shallow Gradient (Crucial for Isomers) |
| 15.0 | 95 | Wash |
| 17.0 | 95 | Wash Hold |
| 17.1 | 25 | Re-equilibration |
| 20.0 | 25 | End |
Protocol B: Solid Phase Extraction (SPE)
Objective: Maximize recovery and remove phospholipid interferences.
-
Condition: 1 mL Methanol, then 1 mL Water (pH 3 with dilute HCl).
-
Load: 500 µL Plasma/Urine (acidified to pH 3) onto a Polymeric Reversed-Phase SPE (e.g., Strata-X or Oasis HLB).
-
Wash: 1 mL 5% Methanol in Water. (Removes salts/proteins).
-
Elute: 1 mL Ethyl Acetate containing 1% Methanol. (Elutes prostaglandins while leaving very hydrophobic lipids behind).
-
Dry & Reconstitute: Evaporate under N
, reconstitute in 100 µL Mobile Phase A/B (80:20).
Part 3: Visualizing the Workflow
The following diagram illustrates the decision matrix for optimizing the separation of 20-OH-PGF2
Caption: Decision tree for resolving 20-OH-PGF2
References
-
Frontiers in Pharmacology. "Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples." Frontiers. Accessed February 18, 2026.
-
Cayman Chemical. "20-hydroxy Prostaglandin F2alpha Product Information."[1] Cayman Chemical. Accessed February 18, 2026.
-
SCIEX. "Analysis of Prostaglandin Isomers using the SelexION® Device." SCIEX Technical Notes. Accessed February 18, 2026.
-
Journal of Chromatography B. "Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF." PubMed Central.[4] Accessed February 18, 2026.
-
MDPI Molecules. "Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins." MDPI. Accessed February 18, 2026. [1]
Sources
Technical Guide: Enhancing Recovery of 20-Hydroxy-PGF2alpha (20-OH-PGF2α)
[1]
To: Research Scientists, Bioanalytical Chemists, and DMPK Professionals From: Senior Application Scientist, Lipidomics Division Subject: Troubleshooting & Optimization of 20-OH-PGF2α Extraction from Biological Matrices
Executive Summary
20-hydroxy-PGF2alpha (20-OH-PGF2α) represents a distinct analytical challenge compared to its parent compound, Prostaglandin F2α (PGF2α).[1] Produced via cytochrome P450 (CYP450)
Standard protocols optimized for PGF2α or 8-iso-PGF2α often result in sub-optimal recovery (<40%) for the 20-hydroxy metabolite.[1] This is typically due to "breakthrough" during Solid Phase Extraction (SPE) wash steps or poor partitioning into non-polar solvents during Liquid-Liquid Extraction (LLE).[1] This guide provides a mechanistic approach to capturing this polar metabolite with high efficiency (>85%).
Part 1: The Science of Recovery (Mechanistic Insight)
To improve recovery, you must understand the molecule's behavior in solution.
-
The Polarity Trap: 20-OH-PGF2α contains three hydroxyl groups on the cyclopentane ring/side chains plus the C20 hydroxyl.[1] This makes it significantly more water-soluble than PGF2α.[1]
-
pKa Considerations: The carboxylic acid moiety has a pKa of approximately 4.[1]5. At physiological pH (7.4), it is ionized (carboxylate anion) and highly water-soluble.[1]
-
The "Invisible" Loss: Most losses occur not during elution, but during the wash steps of SPE or the phase separation of LLE, where the compound prefers the aqueous buffer over the organic solvent if conditions are not strictly controlled.[1]
Part 2: Optimized Extraction Protocols
Method A: Solid Phase Extraction (SPE) – Recommended for Plasma/Urine
Why this works: We use a polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent.[1] Unlike traditional C18, HLB retains the polar 20-hydroxy metabolite even when the sorbent runs dry, and allows for more aggressive wetting without breakthrough.[1]
Protocol:
-
Sample Pre-treatment:
-
Aliquot 200 µL plasma/urine.[1]
-
Critical: Spike with antioxidant cocktail (0.005% BHT) to prevent oxidative degradation.[1]
-
Acidification: Add 200 µL of 0.1% Formic Acid (aq) or dilute HCl to adjust pH to 3.0 – 4.0 .
-
Mechanism:[1][2][3] This suppresses ionization (COO-
COOH), forcing the molecule into a hydrophobic state for retention.[1]
-
-
SPE Loading (Polymeric HLB, 30 mg/1 cc):
-
Condition: 1 mL Methanol
1 mL Water.[1] -
Load acidified sample slowly (1 mL/min).
-
-
Wash Steps (The Danger Zone):
-
Elution:
-
Elute with 1 mL Ethyl Acetate containing 1% Acetic Acid .
-
Note: The acetic acid ensures the molecule stays protonated and soluble in the organic phase.
-
-
Evaporation & Reconstitution:
Method B: Liquid-Liquid Extraction (LLE) – Cost-Effective Alternative
Why this works: Standard Hexane/Ethyl Acetate mixes are too non-polar.[1] We modify the polarity to "pull" the 20-OH metabolite out of the water.[1]
Protocol:
-
Acidification: Adjust sample pH to 3.0–4.0 (as above).
-
Solvent Addition: Add 4 volumes of Ethyl Acetate:Isopropanol (85:15, v/v) .
-
Agitation: Vortex vigorously for 5 minutes (essential for mass transfer).
-
Separation: Centrifuge at 4000 x g for 10 mins at 4°C.
-
Repeat: Transfer organic layer. Re-extract aqueous layer once more to maximize recovery.[1]
Part 3: Comparative Recovery Data
The following table illustrates why standard protocols fail for this specific metabolite.
| Extraction Solvent / Method | PGF2α Recovery (Parent) | 20-OH-PGF2α Recovery (Target) | Notes |
| Hexane:Ethyl Acetate (50:50) | 85% | 32% | Solvent too non-polar; metabolite stays in water.[1] |
| Pure Ethyl Acetate | 92% | 65% | Better, but significant loss remains.[1] |
| Ethyl Acetate:IPA (85:15) | 94% | 88% | Recommended LLE. IPA aids polar solvation.[1] |
| SPE (C18, 15% MeOH Wash) | 90% | 45% | Metabolite lost in wash step.[1] |
| SPE (HLB, 5% MeOH Wash) | 95% | 92% | Recommended SPE. Best reproducibility.[1] |
Part 4: Visualizing the Decision Logic
The following diagram outlines the decision process for selecting the correct workflow based on sample type and available equipment.
Caption: Decision tree for 20-OH-PGF2α extraction. Note that Protein Precipitation (PPT) is discouraged due to ion suppression and poor recovery of trace metabolites.
Part 5: Troubleshooting & FAQs
Q1: I am seeing "ghost peaks" or split peaks in my chromatogram. What is happening? A: This is likely an isomer issue or pH mismatch. 20-OH-PGF2α has multiple chiral centers.[1]
-
Fix: Ensure your reconstitution solvent matches your mobile phase start conditions (e.g., if starting at 10% ACN, dissolve sample in 10% ACN). Strong solvents (100% MeOH) causing injection solvent effects will split early eluting polar peaks.[1]
Q2: My recovery is consistent but low (approx. 50%). Where is the rest? A: Check your evaporation step.[1]
-
Issue: Prostaglandins can adsorb irreversibly to glass walls if dried completely and left to sit.
-
Fix: Add 10 µL of Glycerol or Diethylene Glycol to the collection tube before evaporation. This acts as a "keeper" solvent, preventing the sample from going fully dry and reducing adsorption. Alternatively, use silanized glass vials.
Q3: Can I use C18 SPE plates instead of HLB? A: Yes, but you must be careful.
-
Risk: C18 suffers from "phase collapse" if it dries out, and it retains polar compounds poorly compared to polymeric phases.
-
Modification: If using C18, do not dry the cartridge after conditioning. Use a 100% aqueous wash (no methanol) to prevent washing off the 20-OH metabolite.[1]
Q4: Why do you recommend Ethyl Acetate:Isopropanol for LLE? A: Pure Ethyl Acetate is excellent for PGF2α, but 20-OH-PGF2α is significantly more hydrophilic.[1] The addition of 15% Isopropanol (IPA) increases the polarity of the organic phase just enough to partition the metabolite without pulling in excessive water-soluble contaminants.[1]
References
-
Mancuso, P., et al. (2021).[1] A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. Frontiers in Physiology. Retrieved from [Link]
-
Holder, C., et al. (2020).[1][4][5] Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva. Journal of Analytical Toxicology. Retrieved from [Link]
Sources
- 1. netascientific.com [netascientific.com]
- 2. PGF2alpha Inhibits 20alpha-HSD Expression by Suppressing CK1alpha-induced ERK and SP1 Activation in the Corpus Luteum of Pregnant Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
ensuring reproducibility in 20-hydroxy-PGF2alpha cell-based assays
The following technical guide is designed as a specialized "Support Center" for researchers working with 20-hydroxy-PGF2alpha (20-OH-PGF2
Status: Operational | Lead Scientist: Senior Application Specialist
Topic: Ensuring Reproducibility in 20-OH-PGF2
Introduction: The Biological Context
Why this molecule matters:
20-hydroxy-PGF2
The Reproducibility Crisis: Eicosanoids are notoriously unstable. In cell-based assays, variability usually stems from three sources:
-
Metabolic Flux: Cells rapidly consume or convert lipids.
-
Matrix Interference: Serum proteins (FBS) in media mask the lipid in immunoassays.
-
Plastic Adsorption: Lipids stick to standard polystyrene, reducing effective concentration.
Metabolic Pathway Visualization
To troubleshoot, you must understand the source. 20-OH-PGF2
Figure 1: The biosynthetic route from Arachidonic Acid to 20-OH-PGF2
Module 1: Sample Preparation & Stability (The Pre-Analytical Phase)
Q: My ELISA standard curve is perfect, but my cell supernatant samples read zero. Why?
A: You are likely experiencing Matrix Interference .
20-OH-PGF2
The Fix: Extraction is Mandatory. Do not run raw supernatants directly if they contain >1% serum. You must perform a lipid extraction.
Protocol: Validated Extraction Workflow
-
Acidification: Acidify 1 mL of supernatant to pH 3.5–4.0 using 1N HCl. (This protonates the lipid, making it less water-soluble and easier to extract).
-
Organic Phase: Add 3-4 volumes of Ethyl Acetate. Vortex vigorously for 30 seconds.
-
Separation: Centrifuge at 3,000 x g for 5 minutes to separate layers.
-
Collection: Carefully pipette off the top organic layer (Ethyl Acetate) into a clean glass tube.
-
Evaporation: Evaporate to dryness under a stream of Nitrogen gas (N2). Do not use heat >30°C.
-
Reconstitution: Reconstitute the residue in the ELISA Buffer immediately before assaying.
Q: How do I store samples if I can't assay immediately? A: Never store at -20°C for long periods.
-
Short term (<24 hrs): 4°C.
-
Long term: -80°C. Ideally, store the sample as the evaporated lipid residue under nitrogen, not in aqueous buffer. Hydrolysis occurs in water; oxidation occurs in air.
Module 2: Immunoassay (ELISA) Troubleshooting
Q: I see high variability between replicate wells (High CV%). Is it my pipetting? A: It is likely Evaporation or Adsorption , not just pipetting.
| Symptom | Probable Cause | Corrective Action |
| High CV% (>15%) | Lipid sticking to pipette tips. | Use Reverse Pipetting mode. Pre-wet tips with the solution before drawing the sample. |
| Drifting Signal | Temperature gradients ("Edge Effect").[3] | Do not stack plates during incubation. Ensure the plate sealer is tight to prevent evaporation at edges. |
| Flat Signal (Low OD) | Tracer degradation. | Acetylcholinesterase (AChE) or HRP tracers are sensitive. Do not add sodium azide to buffers (it kills HRP). |
| False Positives | Cross-reactivity.[4] | Check if you have high levels of PGF2 |
Q: How do I validate that my assay is actually measuring 20-OH-PGF2
-
Take your "blank" cell culture media (with FBS).
-
Spike in a known concentration of 20-OH-PGF2
standard (e.g., 500 pg/mL). -
Run the extraction protocol (Module 1).
-
Assay the result.
-
Result 80-120%: Extraction is good.
-
Result <50%: You are losing lipid during extraction (check pH).
-
Result >150%: Matrix interference is enhancing the signal (wash steps needed).[3]
-
Module 3: Functional Cell-Based Assays
Q: I am treating VSMCs (Vascular Smooth Muscle Cells) with 20-OH-PGF2
Troubleshooting Checklist:
-
Solvent Carrier: Dissolve the stock lipid in Ethanol or DMSO. The final concentration of solvent in the well must be <0.1% to avoid cytotoxicity, but the lipid must be fully solubilized before hitting the media.
-
Vessel Material: Use glass-coated plates or high-grade polypropylene if possible. If using standard polystyrene tissue culture plates, you may need to increase the treatment concentration to account for plastic adsorption.
-
Serum Starvation: Perform the assay in reduced serum (0.1% FBS) or serum-free media. High serum (10%) will sequester the exogenous lipid, preventing it from activating the cell surface receptors.
Q: What is the "Negative Control" for this pathway? A: To prove your biological effect is specific to this pathway, use Indomethacin (10 µM).
-
Logic: Indomethacin inhibits COX enzymes.
-
Experiment: If you treat cells with 20-HETE (the precursor), the cells should convert it to 20-OH-PGF2
(the active agent). -
Result: If Indomethacin blocks the effect, it proves the bioactivity requires conversion to the prostaglandin form (20-OH-PGF2
).
Decision Logic: Troubleshooting Flowchart
Figure 2: Diagnostic logic for identifying the root cause of assay failure.
References
-
Carroll, M. A., et al. (1996). Cyclooxygenase-dependent metabolism of 20-HETE in the kidney. Journal of Biological Chemistry. (Demonstrates the metabolic conversion pathway). Available at: [Link]
-
Schwartzman, M. L., et al. Metabolism of 20-hydroxyeicosatetraenoic acid by cyclooxygenase.[1] PubMed. Available at: [Link]
-
Assay Genie. ELISA Troubleshooting Guide: Matrix Interference. Available at: [Link]
Sources
- 1. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-2 dependent metabolism of 20-HETE increases adiposity and adipocyte enlargement in mesenchymal stem cell-derived adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arp1.com [arp1.com]
- 4. assaygenie.com [assaygenie.com]
optimizing incubation time and temperature for 20-hydroxy-PGF2alpha experiments
Technical Support Center: Optimizing 20-Hydroxy-PGF2
Subject: Protocol Optimization for Incubation Time & Temperature in 20-OH-PGF2
Executive Summary
20-hydroxy-PGF2
This guide addresses the two critical "incubation" phases in your experiments:
-
Metabolic Generation: Incubating PGF2
with microsomes/enzymes to synthesize or study the metabolite. -
Analytical Quantification: Incubation steps during sample extraction and immunoassay/mass-spectrometry preparation.
Part 1: The Metabolic Incubation (Enzymatic Synthesis)
Context: You are incubating PGF2
Q: What is the optimal temperature for generating 20-OH-PGF2 from PGF2 ?
A: 37°C is the strict standard, but pre-incubation temperature is the variable that causes failure.
-
The Protocol: The CYP450 reaction requires physiological temperature (37°C) for catalytic activity. However, PGF2
is thermally labile over long periods. -
The Optimization:
-
Pre-incubation (3 min @ 37°C): Essential. You must equilibrate the buffer and microsomes without the substrate (PGF2
) or cofactor (NADPH) first. This prevents "cold shock" kinetic lags. -
Reaction Incubation (37°C): Maintain strictly. Deviations of ±2°C can alter CYP4F turnover rates by 15–20%.
-
Termination (Ice Bath): The reaction must be stopped instantly by moving to 4°C or adding ice-cold organic solvent. Gradual cooling allows non-specific degradation.
-
Q: How do I determine the optimal incubation time?
A: You must perform a linearity assay. Do not assume a fixed endpoint.
CYP450 metabolism of prostaglandins is often rapid.
-
Initial Velocity Phase (0–10 min): Best for determining
and . The rate is linear. -
Substrate Depletion Phase (>30 min): As PGF2
concentration drops, the reaction slows. Long incubations (e.g., 2 hours) often lead to secondary metabolism (oxidation to dicarboxylic acids), confounding your yield. -
Recommendation: Run a time-course pilot (5, 10, 20, 30, 60 min). Select the longest time point where product formation remains linear (
).
Data: Typical Yield vs. Time (Recombinant CYP4F8)
| Incubation Time | Yield (20-OH-PGF2 | Linearity Status | Notes |
| 5 min | Low | Linear | Hard to detect if sensitivity is low. |
| 20 min | Optimal | Linear | Ideal balance of yield vs. degradation. |
| 60 min | High | Plateauing | Risk of secondary oxidation. |
| 120 min | Variable | Non-linear | Substrate depletion; artifact formation. |
Part 2: Analytical Incubation (Sample Prep & Detection)
Context: You are processing samples (urine, plasma, or reaction mix) for LC-MS/MS or ELISA.
Q: Can I incubate samples at Room Temperature (RT) during extraction?
A: No. Prostaglandin extraction requires a "Cold Chain" workflow.
-
The Causality: PGF2
and its metabolites are susceptible to artifactual formation (from Arachidonic acid autoxidation) and enzymatic degradation (if enzymes aren't quenched). -
The Protocol:
-
Thawing: Thaw samples at 4°C (on ice), never in a water bath.
-
Extraction Incubation: If performing Solid Phase Extraction (SPE), equilibrate columns at RT, but keep the sample on ice until loading.
-
Derivatization (For GC-MS): This is the only step where heat is permitted. Common protocols use BSTFA at 60°C for 30-60 mins. Warning: Exceeding 60°C or 60 mins promotes thermal degradation of the hydroxyl groups.
-
Q: For ELISA, should I incubate at 4°C overnight or 2 hours at RT?
A: 4°C Overnight is superior for sensitivity; RT is superior for throughput.
If you are using a competitive ELISA (e.g., cross-reactivity with PGF2
-
4°C Overnight (18 hrs): Allows the system to reach true thermodynamic equilibrium. This lowers the IC50 (increasing sensitivity) and reduces the "edge effect" (temperature gradients across the plate).
-
RT (2 hours): The reaction is kinetically driven and may not reach equilibrium. Small differences in pipetting speed can manifest as large errors (high CV%).
Part 3: Visualizing the Workflow
Diagram 1: The Metabolic Pathway & Intervention Points
Caption: Pathway showing PGF2
Diagram 2: Troubleshooting Decision Tree
Caption: Logic flow for resolving low signal or high variability in 20-OH-PGF2
References
-
Cayman Chemical.20-hydroxy Prostaglandin F2
Product Information & Stability Data. Cayman Chemical.[3] Link -
Bylund, J., et al. (2000). Cytochrome P450 Enzymes in Oxygenation of Prostaglandin Endoperoxides and Arachidonic Acid.[5] Acta Universitatis Upsaliensis.[5] Link
-
Oliw, E.H., et al. (2001). Oxidation of prostaglandin H(2) and prostaglandin H(2) analogues by human cytochromes P450.[6][7][8] Biochemical Pharmacology.[9] Link
-
Assay Genie.Human PGF2
ELISA Kit Protocol & Optimization Guide.Link -
Morrow, J.D., et al.Stability of Isoprostanes and Prostaglandins in Urine. (Contextual reference for PGF2
stability). Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. edaegypt.gov.eg [edaegypt.gov.eg]
- 3. Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 5. diva-portal.org [diva-portal.org]
- 6. Frontiers | The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases [frontiersin.org]
- 7. Oxidation of prostaglandin H(2) and prostaglandin H(2) analogues by human cytochromes P450: analysis of omega-side chain hydroxy metabolites and four steroisomers of 5-hydroxyprostaglandin I(1) by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elkbiotech.com [elkbiotech.com]
troubleshooting unexpected results in 20-hydroxy-PGF2alpha signaling studies
The following Technical Support Guide is designed for researchers observing anomalous data in studies involving 20-hydroxy-PGF2alpha (20-OH-PGF2α) .
This guide addresses the specific biochemical context of 20-OH-PGF2α as a CYP450-derived metabolite of Prostaglandin F2α (PGF2α). Unlike the potent vasoconstrictor 20-HETE, 20-OH-PGF2α is primarily an intermediate of metabolic clearance, often leading to confusion when results do not align with expected PGF2α signaling profiles.
Topic: Troubleshooting Unexpected Results in this compound Signaling Studies Document ID: TS-LIPID-20OH-001 Last Updated: 2025-05-15 Support Level: Advanced (Research & Development)
Part 1: Diagnostic Triage – Define Your "Unexpected" Result
Before altering your protocol, identify which of the following scenarios matches your observation. The nature of the anomaly dictates the troubleshooting path.
| Symptom | Description | Likely Root Cause | Action Protocol |
| False Positive Signaling | You detect high "PGF2α" levels (ELISA) but observe no corresponding biological effect (e.g., no calcium flux, no vasoconstriction). | Antibody Cross-Reactivity: Your ELISA is detecting the inactive 20-OH metabolite as active PGF2α. | Go to Protocol A |
| Silent Ligand | You treat cells with 20-OH-PGF2α expecting a PGF2α-mimetic response, but see zero activity. | Physiological Inactivation: 20-OH-PGF2α has significantly reduced affinity for the FP receptor. | Go to Protocol B |
| Rapid Disappearance | You add PGF2α to a culture, but it vanishes rapidly, replaced by a polar peak in LC-MS. | CYP450 Induction: High expression of CYP4A/4F is shunting PGF2α into the omega-oxidation pathway. | Go to Protocol C |
| Unexpected Toxicity | Treatment with 20-OH-PGF2α causes cell death or stress unrelated to FP receptor signaling. | Off-Target Mechanism: Potential interference with redox homeostasis or confusion with 20-HETE. | See FAQs |
Part 2: The Core Mechanism (The Omega-Oxidation Shunt)
To troubleshoot effectively, you must visualize the dynamic relationship between the active parent lipid and its metabolite. 20-OH-PGF2α is not merely a bystander; it is the product of omega-oxidation , a clearance pathway driven by Cytochrome P450 enzymes (primarily CYP4A and CYP4F subfamilies).
Pathway Visualization
The following diagram illustrates the metabolic shunt that often confuses signaling studies.
Caption: The PGF2α Omega-Oxidation Shunt.[1] Note that 20-OH-PGF2α (Yellow) retains the prostaglandin structure but loses significant affinity for the FP receptor (Blue), effectively terminating the signal.
Part 3: Troubleshooting Protocols
Protocol A: Resolving ELISA Cross-Reactivity (The "Ghost Signal")
Issue: Many commercial PGF2α ELISA kits utilize polyclonal antibodies that recognize the prostaglandin F-ring. These antibodies often display 10–40% cross-reactivity with 20-OH-PGF2α. If your samples are from urine or kidney tissue (rich in CYP4 enzymes), your "PGF2α" signal is likely mostly 20-OH-PGF2α.
Step-by-Step Validation:
-
Spike Recovery Test:
-
Switch to LC-MS/MS (Gold Standard):
-
Column: C18 Reverse Phase (e.g., 1.7 µm particle size).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Acidic pH is critical for ionization of the carboxyl group).
-
Transition Monitoring:
-
PGF2α: m/z 353.2 → 193.1
-
20-OH-PGF2α: m/z 369.2 → 307.2 (Shift of +16 Da).
-
-
Note: These molecules separate well on retention time due to the polarity difference added by the hydroxyl group.
-
Protocol B: Verifying Receptor Specificity
Issue: You observe weak signaling from 20-OH-PGF2α and need to confirm if it is residual FP receptor activity or an off-target effect.
Experimental Design:
-
Cell Line: Use HEK293 cells stably transfected with the FP receptor (or primary smooth muscle cells).
-
Antagonist Blockade:
-
Pre-treat cells with AL-8810 (10 µM), a selective FP receptor antagonist.
-
Add 20-OH-PGF2α (titrate 10 nM – 1 µM).
-
-
Readout: Measure Intracellular Calcium (
) via FLIPR or Fura-2. -
Interpretation:
-
Signal Blocked by AL-8810: The metabolite retains residual affinity for the FP receptor (partial agonist).
-
Signal Unaffected: The effect is off-target (non-FP receptor mediated), possibly involving oxidative stress pathways or PPAR interactions.
-
Protocol C: Metabolic Stability Check
Issue: In liver or kidney cell cultures, PGF2α treatment fails to produce a sustained response.
Workflow:
-
Incubation: Treat cells with 1 µM PGF2α.
-
Sampling: Collect media at 0, 15, 30, and 60 minutes.
-
Inhibition Control: Run a parallel well with HET0016 (10 µM), a broad-spectrum CYP4 inhibitor.
-
Analysis:
-
If PGF2α persists in the HET0016 group but disappears in the vehicle group, your cells are actively shunting the lipid to 20-OH-PGF2α.
-
Action: You must include a CYP inhibitor in your signaling assay to maintain ligand stability.
-
Part 4: Frequently Asked Questions (FAQs)
Q: Is 20-hydroxy-PGF2α the same as 20-HETE? A: No. This is a critical distinction.
-
20-HETE is the omega-oxidation product of Arachidonic Acid.[3][4] It is a potent vasoconstrictor and mitogen.
-
20-OH-PGF2α is the omega-oxidation product of PGF2α. It is generally considered a clearance metabolite with significantly reduced biological potency. Confusing these two leads to contradictory hypotheses regarding vascular tone.
Q: Can 20-OH-PGF2α serve as a biomarker? A: Yes. In conditions of high oxidative stress or specific CYP4 induction (e.g., renal ischemia), the ratio of 20-OH-PGF2α to PGF2α in urine increases. It is a specific marker for renal prostaglandin processing, whereas 15-keto-dihydro-PGF2α represents systemic clearance.
Q: I see a "20-hydroxy" peak in my mass spec, but it doesn't match the standard. What is it? A: Check for 19-hydroxy-PGF2α . CYP enzymes can hydroxylate at the omega-1 position (carbon 19) as well.[4] These isomers have identical molecular weights (MW 369.2) but different fragmentation patterns and retention times.
Part 5: References
-
Basu, S. (2024).[5][6] Bioactive Lipids in Inflammation and Cancer: The CYP450 Connection. National Institutes of Health. Link
-
Powell, W. S., & Rokach, J. (2013). Biosynthesis, biological effects, and receptors of hydroxyeicosanoids. Progress in Lipid Research. Link
-
Dho, S., et al. (2018). Cytochrome P450 omega-hydroxylase (CYP4) function in fatty acid metabolism. Biochemical Pharmacology. Link
-
Cloud-Clone Corp. (2023). ELISA Kit for Prostaglandin F2 Alpha (PGF2a) - Cross Reactivity Data. Link
-
Cayman Chemical. (2022). Prostaglandin F2α and Metabolite Analysis: Technical Guide. Link
Sources
- 1. Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 5. protocols.io [protocols.io]
- 6. Proteomic and metabolomic exploration in relapse acute myeloid leukemia bone marrow supernatant combined with genetic characteristics - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues with 20-hydroxy-PGF2alpha in aqueous buffers
Technical Support Center: 20-Hydroxy-PGF2 Solubility & Handling
Topic: Overcoming Solubility & Stability Issues with 20-hydroxy-PGF2
Executive Summary & Molecule Profile[1][2]
20-hydroxy-PGF2
Common user failures stem from treating this molecule like a water-soluble salt.[1][2][3] Direct addition of the neat oil or solid to aqueous buffers often results in micro-precipitation , where the compound forms invisible micelles or adheres to plasticware, leading to inconsistent biological data.
Physicochemical Profile
| Parameter | Specification | Critical Note |
| Chemical Nature | Eicosanoid / Fatty Acid Derivative | Amphipathic (Hydrophobic tail + Polar head) |
| Formulation | Often supplied in Methyl Acetate | MUST be evaporated before biological use.[1][2][3] |
| Solubility (Organic) | >100 mg/mL (DMSO, Ethanol, DMF) | Ideal for stock solutions.[1][2][3][4] |
| Solubility (Aqueous) | ~10 mg/mL (PBS pH 7.2)* | Only achievable via careful dilution; kinetically slow to dissolve directly.[1][2] |
| Storage | -20°C | Store in organic solvent; aqueous solutions degrade rapidly.[2][3] |
Core Protocol: The "Golden Rule" of Reconstitution
WARNING: If your product arrived as a solution in Methyl Acetate , do not add this directly to cell culture or buffers.[3] Methyl acetate is toxic and volatile.[2][3]
Phase 1: Preparation of the Master Stock
Goal: Create a stable, high-concentration stock solution free of moisture.[2][3]
-
Evaporation (If supplied in liquid):
-
Reconstitution:
Phase 2: The Aqueous Transition (Dilution)
Goal: Transfer the lipid into water without "crashing out" (precipitating).[1]
-
Prepare Buffer: Use PBS (pH 7.2).[1][2][4][5][6][7] Ensure it is at room temperature. Cold buffers decrease lipid solubility.[1]
-
The Dropwise Technique:
-
While vortexing the buffer gently, add the Organic Stock dropwise.
-
Maximum Organic Limit: Keep final organic solvent concentration <1% (usually <0.1% for sensitive cells).[1]
-
-
Solubility Limit: Do not attempt to exceed 10 mg/mL in the final aqueous buffer. For most cellular assays, working concentrations of 1–100
M are well within solubility limits.[3]
Visual Workflows
Workflow A: Correct Dissolution Pathway
This diagram illustrates the mandatory evaporation step for methyl acetate formulations and the correct dilution sequence.
Caption: Workflow for converting methyl acetate-supplied 20-OH-PGF2
Troubleshooting & FAQs
Q1: My aqueous solution turned cloudy immediately after dilution. What happened?
Diagnosis: You likely exceeded the critical solubility limit or added water to the organic stock too rapidly (local precipitation). The Fix:
-
Check Concentration: Ensure your final concentration is
10 mg/mL (approx. 27 mM). -
Reverse Addition: Never add water into the concentrated lipid stock. Always add the stock into the water while vortexing. This prevents the lipid from hitting 100% water instantly and crashing out.
-
Ultrasonication: A brief (10-second) sonication in a water bath can sometimes re-solubilize micro-precipitates.[1][2][3]
Q2: Can I store the diluted PBS solution for use next week?
Answer: No. Reasoning:
-
Hydrolysis: Prostaglandins are esters/acids that can degrade in aqueous environments over time.[1][2]
-
Adsorption: Lipophilic molecules stick to polypropylene tubes (plasticware) over time, effectively lowering your concentration.[1][2]
-
Protocol: Prepare aqueous dilutions fresh daily. Store the high-concentration DMSO stock at -20°C.
Q3: I need to inject this into mice. DMSO is toxic.[2] What is the alternative?
Recommendation: Use the "Evaporation Method" for solvent exchange.[5]
-
Evaporate the ethanol under Nitrogen gas to a thin film.
-
Immediately dissolve the film in PBS (pH 7.2) .
Advanced Troubleshooting Logic
Use this decision tree when facing inconsistent experimental results (e.g., varying IC50 values).
Caption: Logic tree for diagnosing experimental variability related to 20-OH-PGF2
References
-
Cayman Chemical.20-hydroxy Prostaglandin F2
Product Information (Item No. 16950). Retrieved from [1][2] -
Sigma-Aldrich. Prostaglandin Solubility and Stability Guidelines.[2][3] Retrieved from [1][2][3]
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [1][2]
-
Devereux, T.R., et al. (1987).[3] Metabolism of prostaglandin PG-F2
by freshly isolated alveolar type II cells. Prostaglandins Leukot.[1][2] Med. 27, 43-52.[1][2][3][8] (Demonstrates biological context of the metabolite).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. netascientific.com [netascientific.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. emulatebio.com [emulatebio.com]
validating the specificity of antibodies for 20-hydroxy-PGF2alpha
Topic: Validating the Specificity of Antibodies for 20-hydroxy-PGF2
Technical Support Center: 20-hydroxy-PGF2 Antibody Validation
Status: Active Ticket Priority: High (Assay Development/Validation) Agent: Dr. A. Vance, Senior Application Scientist
Welcome to the Technical Support Hub. You are likely here because you are attempting to quantify 20-hydroxy-PGF2
Validating antibodies against lipid metabolites is fundamentally different from protein targets. Lipids lack the tertiary structure of proteins; they are haptenic small molecules. The primary failure mode in this assay is cross-reactivity with the parent molecule (PGF2
Below are the specific troubleshooting guides and validation protocols you need to certify your antibody's specificity.
Section 1: Specificity & Cross-Reactivity Profiling
Q: How do I prove my antibody distinguishes 20-OH-PGF2 from the parent PGF2 ?
A: You must perform a Competitive Inhibition Profiling experiment.
Unlike Western blots where molecular weight separates targets, lipid immunoassays rely entirely on binding affinity (
The Protocol:
-
Setup: Run a standard Competitive ELISA.
-
Competitors: Prepare serial dilutions (log scale) of:
-
Calculation: Calculate the Mass required to displace 50% of the tracer (
), known as the .
Data Analysis Table: Use this structure to interpret your results.
| Analyte | IC50 (pg/mL) | % Cross-Reactivity* | Interpretation |
| 20-OH-PGF2 | 50 | 100% | Reference Standard. |
| PGF2 | 5,000 | 1.0% | Pass. Excellent discrimination. |
| PGF2 | 100 | 50% | Fail. Antibody cannot distinguish metabolite. |
| 8-iso-PGF2 | 50,000 | 0.1% | Pass. No interference from isoprostanes. |
Expert Insight:
If your antibody fails to distinguish PGF2
Section 2: The "Hapten Inhibition" Validation
Q: I see a signal in my tissue samples. How do I know it's real and not non-specific binding?
A: You must perform a Pre-Adsorption (Blocking) Test . In protein biology, we block with peptides.[4][5] In lipidomics, we block with the free lipid.
The Protocol:
-
Divide Sample: Split your biological sample (e.g., urine or plasma extract) into two aliquots.
-
Aliquot A (Control): Incubate with the antibody as normal.
-
Aliquot B (Blocked): Incubate the antibody with a saturating concentration (10 µg/mL) of pure 20-OH-PGF2
standard for 1 hour before adding it to the plate. -
Run Assay: Proceed with the ELISA.
Success Criteria:
-
Aliquot A: Generates a signal (Low OD in competitive assay).
-
Aliquot B: Signal returns to Baseline (High OD, equivalent to
). -
Logic: If the signal in Aliquot A was real, the free lipid in Aliquot B should have occupied all antibody binding sites, preventing the antibody from binding the sample analyte. If Aliquot B still shows binding, your antibody is binding to something else in the matrix (non-specific interaction).
Section 3: Matrix Interference & Extraction
Q: My standard curve is perfect, but my spike-and-recovery in urine is poor (<60%). What is happening?
A: You are likely experiencing Matrix Interference from albumin or bulk lipids. Prostaglandins are hydrophobic. If you measure them directly in plasma or urine, they may bind to albumin, masking them from the antibody.
Troubleshooting Workflow: You must remove the interfering proteins and salts using Solid Phase Extraction (SPE).
Figure 1: Essential Solid Phase Extraction (SPE) workflow for prostaglandin metabolites. Acidification is critical to protonate the carboxyl group, allowing retention on C18 columns.
Section 4: The Gold Standard (LC-MS/MS Correlation)
Q: Reviewers are asking for "orthogonal validation." What do I provide?
A: You must correlate your Immunoassay results with LC-MS/MS . ELISA is high-throughput but prone to cross-reactivity. LC-MS/MS is low-throughput but definitive.
The Validation Experiment:
-
Select 10-20 biological samples with varying concentrations of 20-OH-PGF2
. -
Split samples: Analyze half by ELISA, half by LC-MS/MS (using a deuterated internal standard, e.g., 20-OH-PGF2
-d4). -
Plot the regression: X-axis (LC-MS/MS), Y-axis (ELISA).
Interpretation:
-
Slope = 1.0: Perfect accuracy.
-
Slope > 1.0 (e.g., 1.5): The ELISA is over-estimating. This usually indicates cross-reactivity with PGF2
or other isomers. -
R² < 0.8: Poor correlation. The antibody is binding non-specifically to matrix components.
Summary: Validation Decision Tree
Use this logic flow to determine if your antibody is ready for publication.
Figure 2: Step-by-step decision tree for validating small molecule antibodies.
References
-
Cayman Chemical. (2023).[6] Competitive ELISA Performance Characteristics and Validation. Retrieved from
-
Cell Signaling Technology. (n.d.). Hallmarks of Antibody Validation: Specificity of Non-protein Targets. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5283040, 20-hydroxy-PGF2alpha.[7] Retrieved from
-
Thermo Fisher Scientific. (2018).[8] Antibody reproducibility and specificity validation strategies. Nature.[8] Retrieved from
Sources
- 1. On the metabolism of prostaglandin F 2 in female subjects. II. Structures of six metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PGF2alpha Inhibits 20alpha-HSD Expression by Suppressing CK1alpha-induced ERK and SP1 Activation in the Corpus Luteum of Pregnant Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Hallmarks of Antibody Validation: Complementary Strategies | Cell Signaling Technology [cellsignal.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | C20H34O6 | CID 5283040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Quality Control for Synthetic 20-hydroxy-PGF2α Standards
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for synthetic 20-hydroxy-Prostaglandin F2alpha (20-hydroxy-PGF2α) standards. This resource is designed for researchers, scientists, and drug development professionals to ensure the accuracy, reproducibility, and integrity of your experimental results. Here, we address common challenges and provide in-depth troubleshooting guides based on established analytical principles and extensive field experience.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the handling and use of 20-hydroxy-PGF2α standards.
Q1: How should I properly store my lyophilized and reconstituted 20-hydroxy-PGF2α standard?
A: Proper storage is critical to prevent degradation. Prostaglandins are sensitive to temperature, pH, and oxidation.[1][2]
-
Lyophilized Powder: Store the unopened vial at -20°C or -80°C as recommended on the product's Certificate of Analysis (CofA). Keep it desiccated to prevent moisture absorption.
-
Reconstituted Stock Solution: Once reconstituted in an organic solvent, store the solution in a tightly sealed, amber glass vial at -80°C. Avoid plastic containers, as prostaglandins can adsorb to certain plastics.[3] Minimize freeze-thaw cycles by preparing smaller aliquots for daily or weekly use.
Q2: What is the best solvent for reconstituting my 20-hydroxy-PGF2α standard?
A: The primary source for this information is always the Certificate of Analysis or product datasheet provided by the manufacturer. Typically, 20-hydroxy-PGF2α is soluble in organic solvents such as methyl acetate, ethanol, DMSO, and DMF.[4] For subsequent dilutions into aqueous buffers for biological assays, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system. Prostaglandins have very low solubility and stability in aqueous solutions.[2]
Q3: Can I expose my standard to light or air for extended periods?
A: No. Prostaglandins can undergo degradation upon exposure to light (photolysis) and oxygen (oxidation).[5] Always use amber vials or wrap clear vials in foil. When preparing solutions, work efficiently to minimize the time the standard is exposed to air. Purging the vial headspace with an inert gas like argon or nitrogen before sealing can further extend the shelf-life of the stock solution.
Q4: My standard has been stored for a year. Is it still viable?
A: The viability depends on storage conditions. If stored correctly as a lyophilized powder at -20°C or below, it is likely stable. However, reconstituted solutions are more prone to degradation. We recommend running a quality control check before use. This can be a simple injection on your LC-MS system to verify the mass and purity against the original Certificate of Analysis. If you observe significant degradation products or a decrease in the main peak area, the standard should be discarded. Stability studies for some prostaglandins show they remain stable for at least 24 months under ideal storage conditions.[2]
Section 2: Understanding Your Certificate of Analysis (CofA)
The Certificate of Analysis is the most critical document accompanying your standard. It is a batch-specific "report card" that validates the quality of the material in your vial.[6] Understanding its components is essential for quality control.
Q1: What is the difference between Purity (by HPLC) and Concentration?
A: This is a crucial distinction.
-
Purity (e.g., ≥98% by HPLC): This value, typically given as a percentage, represents the area of the main compound peak relative to the total area of all peaks in the chromatogram. It tells you the proportion of your target analyte compared to any detected impurities but does not give the exact amount in the vial.[7]
-
Concentration (e.g., 500 µg/mL in methyl acetate): This value provides the precise mass of the standard per unit volume of the supplied solution.[4] For lyophilized standards, the CofA will state the total mass in the vial. This value is what you must use to prepare accurate dilutions and standard curves.
A CofA provides the actual test data for a specific batch, unlike a Certificate of Conformance (CoC), which only states that the material meets specifications without showing the results.[6]
Q2: How is the identity of the standard confirmed?
A: The manufacturer uses multiple analytical techniques to confirm the chemical structure.
-
Mass Spectrometry (MS): Provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. Tandem MS (MS/MS) provides fragmentation patterns that act as a structural fingerprint.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, confirming the precise structure and stereochemistry.[10][11] This is considered a primary method for structural elucidation.
Q3: What should I look for in the "Impurities" section?
A: The CofA may list known impurities. For prostaglandins, these can include:
-
Stereoisomers: Such as 8-epi-Prostaglandin F2α, which can form during synthesis or storage.[]
-
Synthesis-Related Impurities: Byproducts from the chemical synthesis route.[13][14][15]
-
Degradation Products: Such as Prostaglandin A1, which can form from PGE1 under certain conditions.[5]
Understanding potential impurities helps in interpreting unexpected peaks in your chromatograms.
Workflow: From Vial to Validated Working Standard
This diagram illustrates the critical steps in handling and preparing your prostaglandin standard for experimental use.
Caption: Workflow for proper handling of prostaglandin standards.
Section 3: Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My LC-MS/MS signal for 20-hydroxy-PGF2α is weak or inconsistent. What are the likely causes?
A: Weak or variable signal is a common issue often traced back to sample preparation, chromatography, or mass spectrometer settings.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Standard Degradation | Prostaglandins are unstable in aqueous solutions, especially at non-optimal pH. The ester and hydroxyl groups are susceptible to hydrolysis and oxidation.[2][5] | Prepare fresh working standards for each run. Ensure the final sample pH is compatible with the analyte's stability (often slightly acidic). Use an antioxidant like BHT in the extraction solvent if oxidation is suspected. |
| Poor Ionization | Prostaglandins contain a carboxylic acid group and ionize most efficiently in negative electrospray ionization (ESI) mode. Inefficient desolvation or incorrect source parameters will drastically reduce signal. | Operate the mass spectrometer in ESI negative mode. Optimize source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure) via infusion of the standard. |
| Matrix Effects | Co-eluting compounds from the sample matrix (salts, phospholipids) can suppress the ionization of 20-hydroxy-PGF2α in the ESI source, leading to lower-than-expected signal intensity.[16] | Implement a sample cleanup procedure like Solid Phase Extraction (SPE) before LC-MS analysis. Crucially, use a stable isotope-labeled internal standard (e.g., 20-hydroxy-PGF2α-d4) to compensate for both extraction recovery and matrix effects.[17] |
| Suboptimal Chromatography | Poor peak shape (tailing, broadening) or incorrect retention time can lead to a lower signal-to-noise ratio. This can be caused by an inappropriate mobile phase, gradient, or column choice. | Use a C18 reversed-phase column. The mobile phase should be slightly acidic (e.g., 0.1% formic acid) to ensure the carboxylic acid is protonated, leading to better retention and peak shape.[16] Optimize the gradient to ensure separation from interfering matrix components. |
Q2: I'm seeing multiple peaks in the chromatogram for my pure standard. What does this mean?
A: The appearance of multiple peaks from a supposedly pure standard can be alarming but is often explainable.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Isomeric Impurities | The synthesis of complex molecules like prostaglandins can result in stereoisomers (e.g., epimers at C-8 or C-15).[][18] These isomers have the same mass and fragmentation pattern but can often be separated chromatographically. | Check the CofA for specified isomeric purity. If necessary, adjust your HPLC gradient (e.g., make it shallower) to improve the resolution between isomers. Tandem mass spectrometry (MRM mode) is highly selective and can often distinguish isomers if they are chromatographically separated.[8] |
| On-Column Degradation | The stationary phase of the HPLC column or active sites in the flow path (e.g., metal surfaces) can sometimes catalyze the degradation of sensitive analytes. | Use a well-maintained, high-quality column. Consider using a column specifically designed for challenging analytes. If metal chelation is suspected, adding a small amount of EDTA to the mobile phase might help. |
| Carryover | If a high-concentration sample was injected previously, residual analyte can elute in subsequent blank or low-concentration injections, appearing as small peaks. | Implement a robust needle wash protocol in your autosampler settings (using a strong solvent like acetonitrile/isopropanol). Inject solvent blanks between high-concentration samples and your experimental samples to confirm the absence of carryover. |
Troubleshooting Logic: Investigating Poor LC-MS Signal
Use this decision tree to systematically diagnose issues with your 20-hydroxy-PGF2α analysis.
Sources
- 1. nextsds.com [nextsds.com]
- 2. Aqueous Prostaglandin Eye Drop Formulations | MDPI [mdpi.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alliancechemical.com [alliancechemical.com]
- 7. getenviropass.com [getenviropass.com]
- 8. Guide to Prostaglandins: Structure and Analytical Methods [metwarebio.com]
- 9. uab.edu [uab.edu]
- 10. kirj.ee [kirj.ee]
- 11. researchgate.net [researchgate.net]
- 13. Prostaglandin impurity D - CAS - 20897-91-0 | Axios Research [axios-research.com]
- 14. US20150031898A1 - Process for preparation of prostaglandin f2 alpha analogues - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DSpace [kb.osu.edu]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
In Vivo Confirmation of Luteolytic Activity: 20-Hydroxy-PGF2α vs. PGF2α
Executive Summary & Technical Context[1][2][3][4][5]
This guide outlines the rigorous experimental framework required to validate the luteolytic activity of 20-hydroxy-PGF2α (20-OH-PGF2α) in vivo.
20-OH-PGF2α is a specific metabolite of Prostaglandin F2α (PGF2α) formed via cytochrome P450-mediated
The Critical Question: Does
This guide compares 20-OH-PGF2α directly against the industry gold standard, Dinoprost (Native PGF2α) , to determine its relative potency, pharmacodynamics, and potential as a luteolytic agent.
Comparative Analysis: 20-OH-PGF2α vs. Alternatives
Before initiating in vivo work, researchers must understand the physicochemical and metabolic distinctions between the test article and established luteolysins.
| Feature | Test Article: 20-OH-PGF2α | Gold Standard: PGF2α (Dinoprost) | Synthetic Analog: Cloprostenol |
| Chemical Nature | Native Eicosanoid | Synthetic Analog (Chlorinated) | |
| Metabolic Stability | Low/Moderate (Precursor to dicarboxylic acid) | Low (Rapidly metabolized to PGFM) | High (Resistant to 15-PGDH) |
| Receptor Target | FP Receptor (Affinity to be validated) | FP Receptor (High Affinity) | FP Receptor (High Affinity) |
| Primary Clearance | Renal (as dicarboxylic acid) | Pulmonary (first-pass) & Renal | Renal |
| Hypothesized Potency | Unknown/Variable (Likely reduced vs. parent) | 100% (Reference) | ~10-50x PGF2α |
| Side Effect Profile | Potentially reduced smooth muscle spasm | High (Smooth muscle contraction) | Moderate |
Mechanistic Insight: The -Oxidation Pathway
Unlike the 15-PGDH pathway which destroys the pharmacophore,
Figure 1: Metabolic fate of PGF2α.[2][3][4][1][5] The study targets the "Test Article" node to determine if it retains functional activity before final oxidation.
Experimental Design Strategy
To confirm luteolytic activity, we must demonstrate Functional Luteolysis (drop in Progesterone) and Structural Luteolysis (regression of CL tissue) in a synchronized animal model.
Model Selection
-
Species: Bovine (Heifer) or Ovine (Ewe).
-
Reasoning: Ruminants have a well-defined luteolytic window responsive to PGF2α.
-
-
Physiological State: Cycling females in the Mid-Luteal Phase (Day 10-12 of estrous cycle) .
-
Causality: The CL is refractory to PGF2α before Day 5. Testing in the mid-luteal phase ensures the CL is fully susceptible, preventing false negatives.
-
Treatment Groups (n=6 per group)
-
Negative Control: Saline/Vehicle (IM injection).
-
Positive Control: PGF2α (Dinoprost tromethamine) @ 25 mg (Bovine) or 15 mg (Ovine).
-
Test Group A: 20-OH-PGF2α @ Equimolar dose to Positive Control.
-
Test Group B: 20-OH-PGF2α @ 5x Equimolar dose (to assess low-potency activity).
Step-by-Step Validation Protocol
Phase 1: Synchronization & Selection
Objective: Ensure all test subjects have a mature, functional Corpus Luteum (CL).
-
Day -14 & Day 0: Administer standard PGF2α (25 mg IM) to synchronize estrus.
-
Day 0 (Second Injection): Observe for estrus behavior.
-
Day 10: Perform Transrectal Ultrasound (TRUS).
-
Criteria: Select animals with a visible CL > 20mm (bovine) and Plasma Progesterone (P4) > 4 ng/mL.
-
Exclusion: Cystic ovaries or P4 < 2 ng/mL.
-
Phase 2: Treatment & Sampling (The "Luteolytic Challenge")
Objective: Capture the pharmacodynamic response curve.
-
Time 0h (Baseline):
-
Collect Blood Sample (Plasma P4).
-
Perform TRUS (Measure CL Area/Volume).
-
Administer Treatment (IM injection in the neck muscle).
-
-
Sampling Intervals:
-
Collect blood at: +1h, +2h, +4h, +8h, +12h, +24h, +36h, +48h, +72h .
-
Rationale: PGF2α causes a rapid P4 drop within 12-24h. Sampling at 48-72h confirms irreversible regression vs. temporary suppression.
-
-
Structural Monitoring:
-
Perform TRUS at +24h, +48h, +72h .
-
Measure CL diameter and blood flow (Color Doppler) if available.
-
Phase 3: Data Analysis & Interpretation
Success Criteria for 20-OH-PGF2α Luteolytic Activity:
-
Functional: Plasma P4 drops below 1 ng/mL within 24-48 hours and remains low.
-
Structural: CL volume decreases by >50% by 72 hours.
-
Statistical: No significant difference (p>0.05) in "Time to Luteolysis" compared to the Positive Control.
Visualizing the Experimental Workflow
This diagram illustrates the critical path for validating the metabolite's activity.
Figure 2: Workflow for in vivo luteolysis confirmation. Synchronization ensures uniform CL sensitivity.
Expected Outcomes & Troubleshooting
| Observation | Interpretation | Actionable Insight |
| P4 < 1 ng/mL @ 24h | Confirmed Luteolysin | 20-OH-PGF2α retains FP receptor affinity. Proceed to dose-titration. |
| P4 dips but rebounds | Partial Agonist / Rapid Clearance | The metabolite binds but is cleared too fast. Test IV infusion or higher dose. |
| No P4 change | Inactive Metabolite | |
| Severe Side Effects | Off-Target Toxicity | 20-OH group may increase affinity for other PG receptors (EP, TP). |
Self-Validating Check
To ensure the experiment is valid, the Positive Control (PGF2α) must induce luteolysis. If the Positive Control fails, the animal model was likely refractory (not true mid-luteal phase), and the data for 20-OH-PGF2α must be discarded.
References
-
McCracken, J. A., et al. (1972). "Prostaglandin F2alpha identified as a luteolytic hormone in sheep."[6][7] Nature New Biology, 238(83), 129-134.
-
Wanders, R. J., et al. (1991). "Metabolism of prostaglandin F2 alpha in Zellweger syndrome. Peroxisomal beta-oxidation is of major importance for in vivo degradation of prostaglandins in humans."[4] Journal of Clinical Investigation, 88(3), 978-984.[4] Retrieved from [Link]
-
Behrman, H. R., et al. (1979).[8] "Mechanisms of PGF2 Alpha Action in Functional Luteolysis." Advances in Experimental Medicine and Biology, 112, 557-575.[8] Retrieved from [Link]
-
Niswender, G. D., et al. (2000). "Mechanisms controlling the structure and function of the corpus luteum."[7] Physiological Reviews, 80(1), 1-29.
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- 6. researchgate.net [researchgate.net]
- 7. Luteolysis - Wikipedia [en.wikipedia.org]
- 8. Mechanisms of PGF2 alpha action in functional luteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Binding Affinity: 20-hydroxy-PGF2alpha versus PGF2alpha
For researchers and professionals in drug development, a nuanced understanding of ligand-receptor interactions is paramount. This guide provides an in-depth comparison of the receptor binding affinity of Prostaglandin F2alpha (PGF2alpha) and its metabolite, 20-hydroxy-PGF2alpha, with a focus on their interaction with the Prostaglandin F Receptor (FP receptor).
Introduction to PGF2alpha and its Metabolic Transformation
Prostaglandin F2alpha (PGF2alpha) is a potent, naturally occurring lipid mediator that plays a crucial role in a variety of physiological processes, including uterine contraction, luteolysis, and inflammation.[1] Its biological effects are primarily mediated through its high-affinity binding to the FP receptor, a G-protein coupled receptor (GPCR).[2][3] The metabolism of PGF2alpha is a critical factor in regulating its activity, leading to the formation of various metabolites with potentially altered biological profiles. One such metabolite is this compound, formed through the ω-oxidation of PGF2alpha.[4] This guide will dissect the available data to compare the receptor binding characteristics of the parent compound, PGF2alpha, with its 20-hydroxy metabolite.
Comparative Receptor Binding Affinity: A Look at the Evidence
Direct comparative studies on the binding affinity of this compound to the FP receptor are not extensively available in peer-reviewed literature. However, valuable insights can be gleaned from cross-reactivity data from immunoassays, which provide a quantitative measure of the relative binding of an analyte to an antibody raised against the parent compound.
A commercially available PGF2alpha Enzyme Immunoassay (EIA) kit provides critical data on the cross-reactivity of various PGF2alpha metabolites. In this assay, this compound exhibits a cross-reactivity of 5.3% relative to PGF2alpha (which is considered 100%). This suggests that the antibody used in the kit has a significantly lower affinity for this compound compared to PGF2alpha. While this is an antibody-antigen interaction and not a direct receptor-ligand binding assay, it provides a strong indication that the structural modifications at the C-20 position of PGF2alpha substantially reduce its ability to be recognized by a PGF2alpha-specific binding protein.
This observation aligns with findings for other PGF2alpha metabolites. For instance, studies on bovine corpus luteum cell membranes have shown that the metabolites 15-keto-PGF2alpha and 13,14-dihydro-15-keto-PGF2alpha have a 100-fold lower affinity for the PGF2alpha receptor compared to PGF2alpha itself.[5] This further supports the principle that metabolic alterations to the PGF2alpha structure can dramatically impact receptor binding affinity.
Summary of Binding Affinity Data
| Compound | Receptor/Binding Protein | Relative Binding Affinity (%) | Source |
| PGF2alpha | PGF2alpha Antibody (EIA) | 100 | Cayman Chemical |
| This compound | PGF2alpha Antibody (EIA) | 5.3 | Cayman Chemical |
| 15-keto-PGF2alpha | Bovine FP Receptor | ~1 | [5] |
| 13,14-dihydro-15-keto-PGF2alpha | Bovine FP Receptor | ~1 | [5] |
PGF2alpha: The High-Affinity Endogenous Ligand
PGF2alpha is the cognate, high-affinity ligand for the FP receptor.[2] Binding studies have consistently demonstrated that PGF2alpha binds to the FP receptor with high affinity, typically in the low nanomolar range.[2][6] This high-affinity interaction is the cornerstone of its potent biological activity.
The Prostaglandin F (FP) Receptor and its Signaling Cascade
The FP receptor is a member of the G-protein coupled receptor superfamily.[2] Upon binding of an agonist like PGF2alpha, the receptor undergoes a conformational change, leading to the activation of associated G-proteins, primarily Gq/11.[3] This initiates a downstream signaling cascade that is crucial for the physiological effects of PGF2alpha.
The activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The subsequent increase in cytosolic calcium concentration, along with the activation of protein kinase C (PKC) by DAG, orchestrates a variety of cellular responses, including smooth muscle contraction and gene expression changes.[3]
Caption: PGF2alpha-FP Receptor Signaling Pathway.
Experimental Methodologies for Determining Receptor Binding Affinity
The gold standard for quantifying the affinity of a ligand for its receptor is the radioligand binding assay . This technique is highly sensitive and robust, providing quantitative data on binding parameters.
Radioligand Displacement Assay Protocol
This assay is commonly used to determine the binding affinity of an unlabeled compound (the "competitor," e.g., this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [3H]-PGF2alpha) from the receptor.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Isolate cell membranes expressing the FP receptor from a suitable source (e.g., cultured cells overexpressing the receptor or tissues known to be rich in FP receptors, such as the corpus luteum).
-
Homogenize the cells or tissue in a suitable buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a multi-well plate, add a fixed amount of the membrane preparation to each well.
-
Add a fixed concentration of the radiolabeled ligand ([3H]-PGF2alpha), typically at or below its dissociation constant (Kd), to each well.
-
Add increasing concentrations of the unlabeled competitor ligand (PGF2alpha for the control curve, and this compound for the experimental curve) to the wells.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled PGF2alpha to saturate the receptors).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filters and add scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the competitor ligand.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) for the competitor ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Caption: Workflow for a Radioligand Displacement Assay.
Conclusion and Future Directions
The available evidence, primarily from immunoassay cross-reactivity data, strongly suggests that this compound has a significantly lower binding affinity for PGF2alpha binding proteins compared to the parent compound, PGF2alpha. This is consistent with the general observation that metabolic modifications of prostaglandins often lead to a reduction in their receptor binding affinity and biological activity.
For a definitive comparison, direct receptor binding studies, such as the radioligand displacement assay described above, are necessary to quantify the Ki of this compound for the FP receptor. Such studies would provide a more precise understanding of the structure-activity relationship for this metabolite and its potential physiological or pharmacological relevance. Researchers in the field are encouraged to pursue these direct comparative analyses to further elucidate the biological role of PGF2alpha metabolism.
References
-
Wikipedia. Prostaglandin F2alpha. [Link]
-
Esterman, A., et al. (1983). Prostaglandin F2alpha specific binding in equine corpora lutea. Prostaglandins, 25(3), 387-396. [Link]
-
Wikipedia. Prostaglandin F receptor. [Link]
-
Rao, C. V. (1976). Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes. Molecular and Cellular Endocrinology, 6(1), 1-16. [Link]
-
Liang, Y., et al. (2008). Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes. British Journal of Pharmacology, 154(5), 1079-1093. [Link]
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A Comparative Guide to the Differential Gene Expression in Response to 20-hydroxy-PGF2alpha vs. PGF2alpha
For Researchers, Scientists, and Drug Development Professionals
In the landscape of lipid mediators, prostaglandins stand out for their profound and diverse physiological effects. Prostaglandin F2alpha (PGF2α) is a well-characterized member of this family, renowned for its potent contractile effects on smooth muscle, particularly in the uterus, and its role in luteolysis.[1] However, the biological activity of its metabolites, such as 20-hydroxy-PGF2alpha, remains less explored. This guide provides a comparative analysis of the known and potential differential effects of PGF2α and its 20-hydroxy metabolite on gene expression, offering a framework for researchers to investigate these differences.
PGF2alpha: A Well-Defined Signaling Cascade
PGF2α exerts its effects by binding to the G-protein coupled prostaglandin F receptor (FP receptor).[2][3] This interaction primarily activates the Gq alpha subunit, initiating a cascade of intracellular events.
Signaling Pathway of PGF2alpha
The binding of PGF2α to its FP receptor triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling axis leads to the activation of several downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK1/2, p38), and transcription factors such as NF-κB, CREB, and C/EBP-β.[4] These pathways converge on the nucleus to modulate the expression of a wide array of genes.
Caption: PGF2alpha Signaling Pathway.
Known Gene Targets of PGF2alpha
PGF2α is a potent regulator of gene expression in various tissues, most notably the myometrium and the corpus luteum. Its effects are context-dependent and contribute to processes like uterine contraction, inflammation, and luteolysis.
| Target Gene | Tissue/Cell Type | Effect of PGF2α | Biological Process | Reference |
| PTGS2 (COX-2) | Myometrial Cells, Corpus Luteum | Upregulation | Prostaglandin synthesis, Inflammation | [3][5][6] |
| GJA1 (Connexin 43) | Myometrial Cells | Upregulation | Cell-cell communication, Uterine contraction | [3] |
| OTR (Oxytocin Receptor) | Myometrial Cells | Upregulation | Uterine contraction | [3] |
| IL6 | Myometrial Cells | Upregulation | Inflammation | [6] |
| FGF2 | Corpus Luteum (Day 4) | Upregulation | Angiogenesis, Cell survival | [7] |
| THBS1, THBS2 | Corpus Luteum (Day 11) | Upregulation | Anti-angiogenesis | [7] |
| Immediate Early Genes | Corpus Luteum | Upregulation | Transcription factors, Cellular response | [8] |
| CYP19A1 | Corpus Luteum | Downregulation | Steroidogenesis | [8] |
| PTGFR (FP Receptor) | Myometrium, Corpus Luteum | Downregulation | Receptor desensitization | [9][10] |
This compound: The Unexplored Metabolite
This compound is a metabolite of PGF2α, formed by the action of cytochrome P450 (CYP) ω-hydroxylases.[11] This metabolic conversion, the addition of a hydroxyl group at the 20th carbon, is a critical step in the degradation and clearance of prostaglandins. While the biological activity of this compound is not well-documented, the study of other 20-hydroxylated eicosanoids, such as 20-hydroxyeicosatetraenoic acid (20-HETE), offers valuable insights into its potential for distinct biological functions.
The Potential for Differential Activity
The hydroxylation at the omega-end of the fatty acid chain can significantly alter the molecule's properties, including its receptor binding affinity and specificity. It is plausible that this compound may exhibit:
-
Altered FP Receptor Affinity: The additional hydroxyl group could either increase or decrease the binding affinity of the ligand for the FP receptor, thereby modulating the potency of the downstream signal. Structure-activity relationship studies on FP receptor agonists have shown that modifications to the omega chain can significantly impact potency and receptor profile.[12][13]
-
Novel Receptor Interactions: The modified structure might allow this compound to interact with other prostanoid receptors or even novel, yet unidentified, receptors. For instance, 20-HETE, another 20-hydroxylated eicosanoid, has its own G-protein coupled receptor, GPR75, through which it mediates its distinct biological effects, including the regulation of gene expression related to hemostasis and vascular function.[14][15][16][17]
-
Distinct Signaling Pathways: Interaction with different receptors or altered affinity for the FP receptor could lead to the activation of a unique set of downstream signaling pathways, resulting in a different gene expression profile compared to PGF2α. 20-HETE, for example, is known to activate the ERK1/2 pathway and influence the expression of genes like von Willebrand factor (vWF) and PECAM-1.[14]
Given these possibilities, a direct comparative analysis of the gene expression profiles induced by PGF2α and this compound is essential to elucidate their respective roles in physiology and pathology.
Experimental Protocol: A Roadmap for Comparative Differential Gene Expression Analysis via RNA-Seq
To definitively characterize the differential gene expression profiles in response to this compound versus PGF2alpha, a well-designed RNA sequencing (RNA-seq) experiment is the gold standard. The following protocol outlines a comprehensive workflow.
Caption: RNA-Seq Experimental Workflow.
Step-by-Step Methodology
-
Experimental Design and Cell Culture:
-
Cell Line Selection: Choose a cell line relevant to the biological context of interest, such as primary human myometrial smooth muscle cells or a suitable immortalized cell line.
-
Replicates: Use a minimum of three biological replicates for each treatment group to ensure statistical power.[18]
-
Treatment Groups:
-
Vehicle control (e.g., DMSO)
-
PGF2α (at a physiologically relevant concentration)
-
This compound (at the same concentration as PGF2α)
-
-
Time Course: Consider a time-course experiment (e.g., 1, 6, 24 hours) to capture both early and late gene expression changes.
-
-
RNA Extraction and Quality Control:
-
Lyse cells and extract total RNA using a reputable kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA (RIN > 8 is recommended for standard RNA-seq, though some methods can accommodate lower RIN values).[19]
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries using a method appropriate for the research question. For differential gene expression profiling, 3' mRNA-seq is a cost-effective and robust option.[19][20]
-
Perform sequencing on a next-generation sequencing platform, ensuring sufficient sequencing depth (e.g., 20-30 million reads per sample for bulk RNA-seq).[18][20]
-
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Gene Quantification: Generate a count matrix of reads per gene using tools like HTSeq-count or featureCounts.
-
Differential Gene Expression Analysis: Utilize a statistical package like DESeq2 in R to identify differentially expressed genes between the treatment groups.[21][22][23][24][25] DESeq2 models the raw counts with a negative binomial distribution to account for the characteristics of RNA-seq data.[22]
-
Downstream Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the lists of differentially expressed genes to identify the biological processes and signaling pathways that are uniquely or commonly regulated by each prostaglandin.
-
Conclusion
While PGF2α is a well-studied prostaglandin with a clearly defined signaling pathway and known effects on gene expression, its metabolite, this compound, represents a significant knowledge gap. The structural modification introduced by 20-hydroxylation has the potential to alter its biological activity, leading to a distinct gene expression profile. The provided experimental framework using RNA-seq offers a robust approach to dissecting these potential differences. Such studies are crucial for a comprehensive understanding of prostaglandin biology and may unveil novel therapeutic targets for a range of physiological and pathological conditions.
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Matsumoto, T., et al. (1997). The prostaglandin E2 and F2 alpha receptor genes are expressed in human myometrium and are down-regulated during pregnancy. Biochemical and Biophysical Research Communications, 238(3), 838-841. Available at: [Link]
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Harvard T.H. Chan School of Public Health. (n.d.). Gene-level differential expression analysis with DESeq2. Introduction to DGE - ARCHIVED. Available at: [Link]
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Arosh, J. A., et al. (2011). Regulation of Angiogenesis-Related Prostaglandin F2alpha-Induced Genes in the Bovine Corpus Luteum. Biology of Reproduction, 85(6), 1207-1217. Available at: [Link]
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Narayana, K., et al. (2012). Profiling of Luteal Transcriptome during Prostaglandin F2-Alpha Treatment in Buffalo Cows: Analysis of Signaling Pathways Associated with Luteolysis. PLoS ONE, 7(8), e42949. Available at: [Link]
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Wiltbank, M. C., et al. (2002). Regulation of progesterone and prostaglandin F2alpha production in the CL. Theriogenology, 57(7), 1857-1870. Available at: [Link]
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Laniado-Schwartzman, M., et al. (1992). Biological activity and metabolism of 20-hydroxyeicosatetraenoic acid in the human platelet. British Journal of Pharmacology, 105(3), 587-594. Available at: [Link]
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Tsai, S. J., et al. (1996). Regulation of prostaglandin F2 alpha and E receptor mRNA by prostaglandin F 2 alpha in ovine corpora lutea. Endocrinology, 137(9), 3827-3833. Available at: [Link]
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A Senior Application Scientist's Guide to Validating 20-hydroxy-PGF2α as a Biomarker for Ovarian Function
For researchers, scientists, and drug development professionals dedicated to advancing women's health, the quest for precise and reliable biomarkers of ovarian function is paramount. While established markers have paved the way, the scientific community continuously seeks novel candidates with improved sensitivity, specificity, and predictive power. This guide provides an in-depth, technically-focused comparison for the validation of 20-hydroxy-prostaglandin F2α (20-hydroxy-PGF2α) as a promising biomarker for ovarian function. We will delve into the underlying biology, compare it with current standards, and provide actionable experimental protocols.
The Biological Rationale: Why 20-hydroxy-PGF2α?
Prostaglandins are well-established as critical mediators of female reproductive processes, including ovulation and luteolysis.[1][2] Prostaglandin F2α (PGF2α) itself plays a significant role in the ovary.[3] 20-hydroxy-PGF2α is the ω-oxidation product of PGF2α.[4] Its levels are intrinsically linked to the synthesis and metabolism of PGF2α, which is known to be intricately involved in follicular development and corpus luteum function. The ovulatory gonadotropin surge increases PGF2α levels in primate periovulatory follicles.[5] This suggests that its metabolites, like 20-hydroxy-PGF2α, could serve as sensitive indicators of ovarian activity.
The synthesis of PGF2α in the ovary can occur via two primary pathways, both of which are upregulated during the periovulatory period.[1][5] This intricate regulation of PGF2α production underscores the potential of its metabolites to reflect the dynamic changes occurring within the ovary throughout the menstrual cycle.
Signaling Pathway Overview dot graph { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", width=1.5, height=0.7]; edge [fontname="Arial", fontsize=9];
// Nodes AA [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; PGH2 [label="PGH2", fillcolor="#F1F3F4", fontcolor="#202124"]; PGE2 [label="PGE2", fillcolor="#F1F3F4", fontcolor="#202124"]; PGF2a [label="PGF2α", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "20-hydroxy-PGF2a" [label="20-hydroxy-PGF2α", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges AA -> PGH2 [label="COX"]; PGH2 -> PGE2 [label="PGES"]; PGH2 -> PGF2a [label="AKR1C3"]; PGE2 -> PGF2a [label="AKR1C1/C2"]; PGF2a -> "20-hydroxy-PGF2a" [label="ω-oxidation"]; } caption: "Simplified PGF2α Biosynthesis and Metabolism."
The Competitive Landscape: 20-hydroxy-PGF2α vs. Established Biomarkers
A thorough validation of a new biomarker necessitates a direct comparison with the current gold standards.[6] In the realm of ovarian function, these include Anti-Müllerian Hormone (AMH), Follicle-Stimulating Hormone (FSH), Luteinizing Hormone (LH), and estradiol.[7]
| Biomarker | Primary Function Indicated | Advantages | Disadvantages |
| 20-hydroxy-PGF2α (Proposed) | Dynamic ovarian activity, potentially reflecting follicular development and luteolysis. | Potentially more dynamic than AMH, reflecting real-time ovarian processes. | Requires extensive clinical validation to establish reference ranges and clinical utility. |
| AMH | Ovarian reserve (quantity of remaining follicles).[7] | Relatively stable throughout the menstrual cycle; good predictor of response to ovarian stimulation.[7] | Does not provide information on oocyte quality; levels can be affected by certain medical conditions. |
| FSH | Ovarian reserve and response.[7] | Widely available and standardized assay. | Levels fluctuate significantly throughout the menstrual cycle, requiring specific timing for measurement. |
| LH | Ovulation trigger. | A surge in LH is a reliable indicator of impending ovulation. | Pulsatile secretion makes single measurements less informative. |
| Estradiol | Follicular growth and activity. | Reflects the activity of growing follicles. | Levels fluctuate significantly throughout the menstrual cycle. |
The Validation Workflow: A Step-by-Step Experimental Guide
The validation of any new biomarker is a rigorous process that moves from analytical validation to clinical confirmation.[6][8] The "fit-for-purpose" approach, as outlined in recent FDA guidance, emphasizes that the level of validation should align with the intended use of the biomarker.[8][9]
// Nodes A [label="Analytical Validation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Clinical Validation (Retrospective)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Clinical Validation (Prospective)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Clinical Utility Assessment", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="Establish Assay Performance"]; B -> C [label="Correlate with Known Outcomes"]; C -> D [label="Evaluate Predictive Power"]; } caption: "Biomarker Validation Workflow."
Analytical Validation: Ensuring a Robust Assay
The first step is to develop and validate a reliable method for quantifying 20-hydroxy-PGF2α in relevant biological matrices (e.g., serum, plasma, follicular fluid).
Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While immunoassays (ELISA) can be used for initial screening, LC-MS/MS offers superior specificity and accuracy for prostaglandin analysis, which is crucial for biomarker validation.[10][11][12]
Step-by-Step LC-MS/MS Protocol Outline:
-
Sample Preparation:
-
Objective: To extract 20-hydroxy-PGF2α from the biological matrix and remove interfering substances.
-
Protocol:
-
Thaw samples on ice.
-
Add an internal standard (e.g., deuterated 20-hydroxy-PGF2α) to each sample, calibrator, and quality control (QC) sample.
-
Perform protein precipitation with a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Perform solid-phase extraction (SPE) for further purification and concentration.
-
Elute the analyte and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase.
-
-
-
Chromatographic Separation:
-
Objective: To separate 20-hydroxy-PGF2α from other components in the sample extract.
-
Protocol:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol with 0.1% formic acid).
-
Optimize the gradient to achieve a sharp peak for 20-hydroxy-PGF2α with good separation from any isomers.
-
-
-
Mass Spectrometric Detection:
-
Objective: To specifically detect and quantify 20-hydroxy-PGF2α.
-
Protocol:
-
Use a triple quadrupole mass spectrometer operating in negative ion mode.
-
Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, temperature).
-
Perform Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for 20-hydroxy-PGF2α and the internal standard.
-
-
Key Validation Parameters (based on FDA guidance): [9]
-
Selectivity and Specificity: Demonstrate that the method can differentiate 20-hydroxy-PGF2α from other related prostaglandins and matrix components.
-
Accuracy and Precision: Determine the closeness of measured values to the true value and the reproducibility of the measurements.
-
Sensitivity (Lower Limit of Quantification - LLOQ): Establish the lowest concentration that can be reliably quantified.
-
Linearity and Range: Define the concentration range over which the assay is accurate and precise.
-
Stability: Assess the stability of 20-hydroxy-PGF2α in the biological matrix under various storage and handling conditions.
Clinical Validation: Linking 20-hydroxy-PGF2α to Ovarian Function
Once the analytical method is validated, the next step is to assess the clinical performance of 20-hydroxy-PGF2α as a biomarker.
Study Design for a Comparative Analysis:
-
Patient Cohort: Recruit a cohort of women with regular menstrual cycles and a well-characterized ovarian reserve status (e.g., based on AMH levels and antral follicle count).
-
Sample Collection: Collect serial blood samples throughout the menstrual cycle (e.g., early follicular, late follicular, mid-luteal phases).
-
Biomarker Panel: Measure 20-hydroxy-PGF2α, AMH, FSH, LH, and estradiol in all samples.
-
Data Analysis:
-
Correlate the levels of 20-hydroxy-PGF2α with the established biomarkers at different phases of the cycle.
-
Analyze the dynamic changes in 20-hydroxy-PGF2α levels in relation to follicular growth (monitored by ultrasound) and ovulation.
-
Perform receiver operating characteristic (ROC) curve analysis to evaluate the diagnostic and predictive performance of 20-hydroxy-PGF2α for specific ovarian events.
-
Expected Outcomes and Interpretation:
A successful validation would demonstrate a clear and predictable relationship between 20-hydroxy-PGF2α levels and key aspects of ovarian function. For instance, a significant peak in 20-hydroxy-PGF2α around the time of ovulation would support its role as a marker of periovulatory activity.
Future Directions and Considerations
The validation of 20-hydroxy-PGF2α as a biomarker for ovarian function is a multi-faceted process that requires a combination of robust analytical methods and well-designed clinical studies. While the biological rationale is strong, further research is needed to fully elucidate its clinical utility.
Key areas for future investigation include:
-
Large-scale prospective studies: To confirm the findings from initial validation studies in a larger and more diverse patient population.
-
Correlation with clinical outcomes: To assess the predictive value of 20-hydroxy-PGF2α for outcomes in assisted reproductive technology (ART), such as oocyte yield and pregnancy rates.
-
Standardization of assays: To ensure comparability of results across different laboratories.
By following a rigorous and systematic validation process, the scientific community can determine the true potential of 20-hydroxy-PGF2α to enhance our understanding and management of ovarian function.
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- Determination of 8-iso-prostaglandin F2α (8-iso-PGF2α) in human urine by ultra-performance liquid chromatography-tandem mass spectrometry.
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A Comparative Guide to the Biological Activity of 20-hydroxy-PGF2alpha Across Species
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prostaglandin F2α Axis and the Emergence of a Key Metabolite
Prostaglandin F2α is a potent, locally acting lipid mediator that plays a pivotal role in a vast array of physiological processes across the animal kingdom, most notably in reproductive biology.[1] Its functions are diverse, ranging from inducing luteolysis (the regression of the corpus luteum) and uterine contractions in mammals to stimulating spawning behavior in fish.[2][3] PGF2α exerts its effects by binding to the G-protein coupled receptor known as the FP receptor, initiating a signaling cascade that typically involves the mobilization of intracellular calcium.[1]
The biological activity of PGF2α is tightly regulated, not only at the level of its synthesis but also through its rapid metabolism. One of the key metabolic pathways is ω-oxidation, which leads to the formation of 20-hydroxy-PGF2α.[4] This guide focuses on a cross-species comparison of the biological activity of this specific metabolite, exploring whether it represents a bioactivation, inactivation, or functional modification of the parent compound. Understanding these species-specific differences is critical for the development of targeted veterinary and human therapeutics.
Metabolism of PGF2α to 20-hydroxy-PGF2α: A Species-Dependent Pathway
The conversion of PGF2α to 20-hydroxy-PGF2α is catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies, which introduce a hydroxyl group at the ω-carbon (the terminal carbon) of the fatty acid chain.[4] The expression and activity of these enzymes can vary significantly between species, and even between sexes within a species, leading to differences in the metabolic profile of PGF2α.
While comprehensive comparative data is limited, studies in rabbits have shown that the formation of 20-hydroxy-PGF2α can be sex-specific. This highlights the importance of considering metabolic differences when extrapolating data from one species to another. The rate of PGF2α metabolism, in general, shows considerable species variation. For instance, the half-life of PGF2α is approximately 29 seconds in heifers, whereas it is around 94 seconds in mares, which influences the required therapeutic dosages for luteolysis.[5][6]
Table 1: Known Species Differences in PGF2α Metabolism
| Species | Key Metabolic Features | Reference(s) |
| Rabbit | ω-oxidation to 20-hydroxy-PGF2α has been observed to be more prominent in certain tissues of pregnant females compared to males. | |
| Heifer | Rapid metabolism with a half-life of approximately 29 seconds. | [5] |
| Mare | Slower metabolism compared to heifers, with a half-life of about 94 seconds.[6] Mares are also more sensitive to the effects of PGF2α. | [6] |
| Sheep | PGF2α was first identified as a luteolytic hormone in sheep.[7] | [7] |
| Primates | PGF2α is involved in luteolysis.[2] | [2] |
| Rodents | PGF2α promotes the conversion of progesterone to its less active metabolite, 20α-hydroxyprogesterone.[2] | [2] |
| Fish | PGF2α and its metabolites can act as pheromones to induce spawning behavior.[3] | [3] |
Comparative Biological Activity of 20-hydroxy-PGF2α
Direct quantitative data comparing the biological activity of 20-hydroxy-PGF2α across different species is sparse. Much of the existing research has focused on the parent compound, PGF2α. However, by examining the available information and understanding the structure-activity relationships of prostaglandins, we can infer potential functional consequences.
Receptor Binding Affinity
The biological activity of any prostaglandin is initiated by its binding to a specific receptor. For PGF2α and its analogs, the primary target is the FP receptor.[8] The binding affinity of a ligand to its receptor is a key determinant of its potency.
Functional Potency
Functional assays measure the physiological response to a ligand, providing a measure of its potency (often expressed as an EC50 or IC50 value). Key functional responses to PGF2α include uterine smooth muscle contraction and luteolysis.
-
Uterine Contraction: PGF2α is a potent stimulator of uterine contractions, a property utilized clinically to induce labor.[10] The effect of 20-hydroxy-PGF2α on uterine contractility across different species has not been extensively studied. However, it is plausible that its potency would differ from PGF2α due to potential differences in FP receptor affinity and activation.
-
Luteolytic Activity: The regression of the corpus luteum is a critical event in the reproductive cycle of many mammals, and PGF2α is the primary physiological luteolysin in many non-primate species.[11] Comparative studies on the luteolytic potency of PGF2α analogs in sheep and monkeys have revealed that structural modifications can lead to compounds with equal or even greater luteolytic activity and, in some cases, reduced smooth muscle side effects.[7] This raises the intriguing possibility that 20-hydroxy-PGF2α may possess a different profile of activity compared to PGF2α, potentially with altered tissue selectivity.
Role in Non-Mammalian Vertebrates
In fish, PGF2α and its metabolites play a crucial role as hormonal pheromones that can induce spawning behavior in males.[3] The specific activity of 20-hydroxy-PGF2α in this context is an area that warrants further investigation. It is possible that this metabolite contributes to the complex chemical signaling involved in fish reproduction.
Experimental Protocols for Assessing Prostaglandin Activity
To facilitate further research in this area, this section provides detailed methodologies for key experiments used to characterize the biological activity of prostaglandins like 20-hydroxy-PGF2α.
Radioligand Binding Assay for FP Receptor Affinity
This assay determines the binding affinity (Ki) of a compound for the FP receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Homogenize tissues (e.g., uterine tissue, corpus luteum) or cultured cells expressing the FP receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled PGF2α analog (e.g., [³H]-PGF2α), and varying concentrations of the unlabeled test compound (e.g., 20-hydroxy-PGF2α).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.[12]
-
Wash the filters with cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor.
-
Fit the data to a one-site or two-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
-
Causality Behind Experimental Choices: The use of a radiolabeled ligand allows for sensitive and quantitative measurement of binding. Rapid filtration is crucial to separate bound from free radioligand without disturbing the binding equilibrium.
Caption: Workflow for a radioligand binding assay to determine receptor affinity.
Calcium Mobilization Assay for Functional Potency
Activation of the FP receptor leads to an increase in intracellular calcium concentration. This assay measures this response to determine the functional potency (EC50) of a compound.[13]
Methodology:
-
Cell Culture and Dye Loading:
-
Culture cells stably or transiently expressing the FP receptor in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence upon binding to calcium.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR).
-
Establish a baseline fluorescence reading.
-
Inject varying concentrations of the test compound (e.g., 20-hydroxy-PGF2α) into the wells.
-
Immediately and continuously measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Plot the peak fluorescence response against the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that elicits 50% of the maximal response).
-
Causality Behind Experimental Choices: The use of a calcium-sensitive dye provides a real-time, dynamic readout of receptor activation. Automated liquid handling is essential for capturing the rapid kinetics of calcium mobilization.
Caption: Workflow for a calcium mobilization assay to determine functional potency.
Isolated Organ Bath for Uterine Contraction
This classic pharmacological preparation allows for the measurement of smooth muscle contraction in response to a test compound.[14]
Methodology:
-
Tissue Preparation:
-
Isolate uterine tissue from the species of interest.
-
Dissect small strips of the myometrium (the smooth muscle layer).
-
-
Organ Bath Setup:
-
Suspend the uterine strips in an organ bath containing a physiological salt solution maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).[14]
-
Connect one end of the tissue strip to a fixed point and the other to a force transducer to measure isometric contractions.
-
Allow the tissue to equilibrate under a slight tension until stable spontaneous contractions are observed.
-
-
Contraction Measurement:
-
Add cumulative concentrations of the test compound (e.g., 20-hydroxy-PGF2α) to the organ bath.
-
Record the changes in contractile force and frequency.
-
-
Data Analysis:
-
Quantify the contractile response (e.g., amplitude, frequency, area under the curve) at each concentration of the test compound.
-
Plot the response against the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Causality Behind Experimental Choices: The isolated organ bath provides a physiologically relevant system to study the direct effects of a compound on smooth muscle contractility, independent of systemic influences. Maintaining physiological temperature and oxygenation is critical for tissue viability.
Caption: Workflow for an isolated organ bath assay to measure uterine contraction.
Conclusion and Future Directions
While 20-hydroxy-PGF2α is a recognized metabolite of the crucial reproductive hormone PGF2α, a comprehensive understanding of its comparative biological activity across different species is still in its infancy. The available evidence suggests that species-specific differences in PGF2α metabolism likely lead to variations in the formation and subsequent physiological effects of 20-hydroxy-PGF2α.
Future research should focus on conducting direct comparative studies to determine the receptor binding affinities and functional potencies of 20-hydroxy-PGF2α in key reproductive and other tissues from a range of vertebrate species. Such studies, employing the robust experimental protocols detailed in this guide, will be invaluable for elucidating the precise physiological role of this metabolite and for the development of more selective and effective prostaglandin-based therapeutics for both human and veterinary medicine.
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PGF2alpha Inhibits 20alpha-HSD Expression by Suppressing CK1alpha-induced ERK and SP1 Activation in the Corpus Luteum of Pregnant Mice. PubMed. [Link]
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Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo. ResearchGate. [Link]
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PGF2alpha induced differential expression of genes involved in turnover of extracellular matrix in rat decidual cells. PMC. [Link]
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[Prostaglandins and the physiology of human and animal reproduction]. PubMed. [Link]
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Differences in prostaglandin E2, prostaglandin F2 alpha and prostacyclin contents and their response to thyrotrophin stimulation and in prostaglandin-stimulated cyclic AMP response in normal and Grave's thyroid slices. PubMed. [Link]
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A Comparative Guide to the Efficacy of FP Receptor Antagonists on 20-hydroxy-PGF2α-Induced Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available FP receptor antagonists, with a specific focus on their potential effects on responses induced by 20-hydroxy-prostaglandin F2alpha (20-hydroxy-PGF2α). As a Senior Application Scientist, this document synthesizes technical data with practical insights to aid in experimental design and drug discovery efforts targeting the prostanoid signaling pathway.
Introduction: The PGF2α Axis and its Metabolite
Prostaglandin F2α (PGF2α) is a potent bioactive lipid involved in a myriad of physiological and pathological processes, including uterine contraction, luteolysis, inflammation, and the regulation of intraocular pressure.[1][2] Its actions are primarily mediated through the Prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[3] A key metabolite of PGF2α is 20-hydroxy-PGF2α, formed via the action of 20α-hydroxysteroid dehydrogenase (20α-HSD), an enzyme critically linked to progesterone metabolism.[4][5] While the pharmacology of PGF2α is well-characterized, its metabolite, 20-hydroxy-PGF2α, remains a less-explored entity in the context of FP receptor interaction.
This guide will compare the effects of prominent FP receptor antagonists on prostanoid-induced responses. Due to a notable gap in the current scientific literature directly examining the pharmacological profile of 20-hydroxy-PGF2α at the FP receptor, this document will leverage the extensive data available for PGF2α to infer the potential efficacy of these antagonists against its hydroxylated metabolite. This guide will clearly distinguish between established experimental data for PGF2α and the scientifically-grounded extrapolations for 20-hydroxy-PGF2α.
The FP Receptor Signaling Pathway
The FP receptor is a canonical Gq-coupled GPCR.[6] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq. The activated α-subunit of Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[6] This surge in intracellular calcium is a key second messenger that activates a cascade of downstream signaling events, culminating in various cellular responses such as smooth muscle contraction and gene transcription.[6][7]
Caption: FP Receptor Signaling Cascade.
A Comparative Overview of FP Receptor Antagonists
Several antagonists targeting the FP receptor have been developed and characterized. This guide will focus on two of the most widely used and commercially available antagonists: AL-8810 and AS-604872.
| Antagonist | Chemical Class | Mechanism of Action | Reported Ki (nM) for Human FP Receptor |
| AL-8810 | Prostanoid analogue | Competitive | 35 |
| AS-604872 | Non-prostanoid | Competitive | 35 |
Note: Ki values can vary depending on the experimental conditions and tissue/cell type used.
Both AL-8810 and AS-604872 are potent and selective competitive antagonists of the FP receptor. Their distinct chemical structures, with AL-8810 being a prostanoid analogue and AS-604872 a non-prostanoid, may offer different pharmacokinetic and pharmacodynamic profiles, a crucial consideration in experimental design.
The Uncharacterized Pharmacology of 20-hydroxy-PGF2α
20-hydroxy-PGF2α is a primary metabolite of PGF2α, particularly relevant in reproductive tissues where 20α-HSD is expressed.[4] This enzymatic conversion of progesterone to a less active form is a key step in luteolysis.[4] Despite its clear biological context, there is a surprising lack of direct pharmacological data for 20-hydroxy-PGF2α at the FP receptor. To our knowledge, its binding affinity and functional potency have not been published.
Scientific Inference: Given that 20-hydroxy-PGF2α is a structurally similar metabolite of PGF2α, it is scientifically plausible to hypothesize that it retains some degree of agonist activity at the FP receptor. The addition of a hydroxyl group may alter its binding affinity and potency compared to the parent compound, but it is unlikely to completely abolish its interaction with the receptor. Therefore, it is reasonable to infer that selective FP receptor antagonists would also inhibit responses induced by 20-hydroxy-PGF2α. The following sections will present experimental data for PGF2α, which can be used as a surrogate to guide the design of studies investigating 20-hydroxy-PGF2α.
Experimental Data: Antagonism of PGF2α-Induced Responses
The following data summarizes the reported efficacy of AL-8810 and AS-604872 in blocking PGF2α-induced physiological responses in vitro.
In Vitro Functional Assays
Calcium Mobilization:
Activation of the FP receptor leads to a measurable increase in intracellular calcium. This response can be quantified using calcium-sensitive fluorescent dyes.
| Antagonist | Test System | PGF2α-induced Response | Antagonist Potency (IC50 or pA2) | Reference |
| AL-8810 | Human endometrial adenocarcinoma cells | Inositol phosphate production | Abolished PGF2α-mediated increase | [8] |
| AS-604872 | Rat non-pregnant uterine strips | Inhibition of PGF2α-triggered phosphatidylinositol synthesis | Dose-dependent inhibition | Not specified |
Uterine Smooth Muscle Contraction:
One of the most well-characterized physiological responses to FP receptor activation is the contraction of uterine smooth muscle.
| Antagonist | Test System | PGF2α-induced Response | Antagonist Potency (Ki) | Reference |
| AL-8810 | Isolated non-pregnant female rat uterus | Contraction | 2.9 ± 0.2 µM | [9] |
| AS-604872 | Pregnant rat uterine strips | Inhibition of PGF2α-induced contractions | Maximum effect of 27% at 60 mg/kg (i.v.) | Not specified |
These data demonstrate that both AL-8810 and AS-604872 are effective in blocking PGF2α-induced responses in relevant in vitro models. The choice between these antagonists may depend on the specific experimental system and the desired pharmacokinetic properties.
Experimental Protocols
The following are detailed protocols for key assays used to characterize the interaction of ligands with the FP receptor.
Radioligand Binding Assay for FP Receptor
This assay directly measures the binding of a radiolabeled ligand to the FP receptor and the ability of a test compound to compete for this binding.
Caption: Radioligand Binding Assay Workflow.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the FP receptor in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α) and varying concentrations of the unlabeled antagonist.
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Caption: Calcium Mobilization Assay Workflow.
Step-by-Step Methodology:
-
Cell Culture and Dye Loading: Culture cells endogenously or recombinantly expressing the FP receptor in a multi-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the FP receptor antagonist for a sufficient time to allow for receptor binding.
-
Agonist Stimulation: Add a fixed concentration of the agonist (PGF2α or 20-hydroxy-PGF2α) to the wells to stimulate the FP receptor.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a plate reader equipped for fluorescence detection.
-
Data Analysis: Determine the peak fluorescence response for each antagonist concentration. Plot the percentage of inhibition against the logarithm of the antagonist concentration to calculate the IC50 value.
Ex Vivo Uterine Contraction Assay
This assay measures the ability of a compound to inhibit agonist-induced contractions of isolated uterine tissue.
Step-by-Step Methodology:
-
Tissue Preparation: Isolate uterine horns from a suitable animal model (e.g., rat) and cut them into longitudinal strips.
-
Organ Bath Setup: Mount the uterine strips in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.
-
Contraction Measurement: Connect the tissue to an isometric force transducer to record contractile activity.
-
Antagonist Incubation: Add the FP receptor antagonist to the organ bath at a desired concentration and allow it to equilibrate with the tissue.
-
Agonist Challenge: Add cumulative concentrations of the agonist (PGF2α or 20-hydroxy-PGF2α) to the organ bath to generate a concentration-response curve.
-
Data Analysis: Compare the concentration-response curves in the absence and presence of the antagonist to determine the antagonist's potency (e.g., by calculating the pA2 value from a Schild plot).
Conclusion and Future Directions
The FP receptor antagonists AL-8810 and AS-604872 are well-characterized and effective tools for studying PGF2α-mediated signaling. While direct experimental evidence is currently lacking for their effects on 20-hydroxy-PGF2α-induced responses, the close structural and metabolic relationship between PGF2α and its 20-hydroxy metabolite strongly suggests that these antagonists will also be effective in blocking the actions of 20-hydroxy-PGF2α at the FP receptor.
A critical area for future research is the direct pharmacological characterization of 20-hydroxy-PGF2α. Determining its binding affinity and functional potency at the FP receptor, and directly testing the ability of AL-8810, AS-604872, and other antagonists to inhibit its effects, will be crucial for a complete understanding of the physiological roles of PGF2α metabolism. Such studies will undoubtedly provide valuable insights for researchers in reproductive biology, inflammation, and ophthalmology, and will aid in the development of more targeted therapeutics.
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A Senior Application Scientist's Guide to Independent Method Validation for 20-hydroxy-PGF2α LC-MS/MS Assays
Introduction: The Imperative for Rigorous Bioanalytical Validation
In the fields of clinical research and drug development, the accurate quantification of endogenous biomarkers is paramount. 20-hydroxy-PGF2α, a major metabolite of Prostaglandin F2α (PGF2α), serves as a critical biomarker in various physiological and pathological processes, including reproductive biology and inflammation.[1][2][3] PGF2α is known for its role in luteolysis, the process that precedes parturition in mammals by reducing progesterone secretion.[1] Given its significance, the reliability of data generated for 20-hydroxy-PGF2α is non-negotiable.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules like 20-hydroxy-PGF2α in complex biological matrices.[4] Its high sensitivity and selectivity allow for precise measurement even at trace levels.[5][6] However, the very complexity that LC-MS/MS navigates can also introduce subtle biases. Matrix effects, unforeseen metabolic interferences, or issues with pro-drug to active-drug stability can compromise data integrity.
Therefore, the objective of validating a bioanalytical assay is to demonstrate that it is suitable for its intended purpose.[7][8] This guide provides a comprehensive framework for validating an LC-MS/MS method for 20-hydroxy-PGF2α by comparing it against an independent, orthogonal method—specifically, a competitive enzyme-linked immunosorbent assay (ELISA). This dual-method approach provides the highest level of confidence in analytical results, ensuring that the data is robust, reproducible, and defensible under regulatory scrutiny.[7]
Section 1: The Core Assay - High-Performance LC-MS/MS
The power of LC-MS/MS lies in its ability to physically separate the analyte of interest from matrix components via liquid chromatography and then specifically detect and quantify it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.[4]
Principle of Operation
An LC-MS/MS workflow involves introducing a prepared biological sample (e.g., plasma, urine) into a liquid chromatograph. The 20-hydroxy-PGF2α is separated from other molecules on a C18 analytical column. The isolated analyte then enters the mass spectrometer, where it is ionized, and the parent ion is selected. This parent ion is fragmented, and specific product ions are monitored for quantification, a process known as Multiple Reaction Monitoring (MRM), which confers exceptional specificity.
Typical LC-MS/MS Workflow
The entire process, from sample receipt to final data, must be meticulously controlled and validated.
Caption: LC-MS/MS analytical workflow for 20-hydroxy-PGF2alpha.
Section 2: The Orthogonal Method - Competitive ELISA
To independently validate the LC-MS/MS data, an orthogonal method with a different analytical principle is required. A competitive ELISA is an excellent choice as it relies on an antigen-antibody binding interaction rather than mass spectrometry.[5][9]
Rationale for Choosing ELISA
The fundamental difference in mechanism makes it highly unlikely that both methods would be susceptible to the same interferences. While LC-MS/MS excels in specificity and accuracy, ELISA offers a cost-effective and high-throughput alternative.[5][6] However, ELISAs can be prone to cross-reactivity with structurally similar molecules, a limitation that this comparative validation process is designed to expose.[5]
Principle of Competitive ELISA
In this format, a microplate is coated with antibodies specific to 20-hydroxy-PGF2α. The sample containing an unknown amount of the analyte is mixed with a known amount of enzyme-labeled 20-hydroxy-PGF2α. This mixture is added to the wells. The sample's native analyte and the labeled analyte "compete" for binding to the limited number of antibody sites. After washing, a substrate is added, and the resulting colorimetric signal is inversely proportional to the amount of 20-hydroxy-PGF2α in the original sample.
Caption: Principle of competitive ELISA.
Section 3: The Validation Protocol: A Head-to-Head Comparison
The core of the validation lies in analyzing a common set of samples using both methodologies and comparing the results. This process should adhere to the principles outlined in regulatory guidelines from bodies like the FDA and EMA.[7][10][11][12]
Experimental Design
-
Sample Set: Select a minimum of 20-30 incurred study samples spanning the expected concentration range.
-
Quality Controls (QCs): Prepare QC samples in the same biological matrix at low, medium, and high concentrations. These QCs must be analyzed with the study samples in both assays.[13][14]
-
Calibration Standards: Each method will use its own set of calibration standards prepared in the appropriate matrix.
Step-by-Step Protocol: LC-MS/MS Sample Preparation
-
Thaw: Thaw biological samples and QC samples at room temperature.
-
Aliquoting: Aliquot 100 µL of each sample, standard, and QC into a 96-well plate.
-
Internal Standard Spiking: Add 10 µL of a deuterated 20-hydroxy-PGF2α internal standard (IS) solution to all wells except matrix blanks. The IS is crucial for correcting analytical variability.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each well to precipitate proteins. Mix thoroughly.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Solid Phase Extraction (SPE):
-
Condition an SPE plate (e.g., C18) with methanol followed by water.
-
Load the supernatant from the previous step onto the SPE plate.
-
Wash the plate with a low-percentage organic solvent (e.g., 10% methanol) to remove polar impurities.
-
Elute the analyte and IS with a high-percentage organic solvent (e.g., 90% acetonitrile).
-
-
Dry-Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 water:acetonitrile).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Step-by-Step Protocol: Competitive ELISA
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed by the manufacturer's protocol.
-
Standard Dilution: Perform a serial dilution of the provided 20-hydroxy-PGF2α standard to create a calibration curve.
-
Sample Addition: Add 50 µL of standards, controls, and unknown samples to the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction: Add 50 µL of the HRP-conjugated 20-hydroxy-PGF2α to each well. Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
Washing: Wash the plate 3-4 times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes. The substrate will react with the bound HRP conjugate to produce a blue color.
-
Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Reading the Plate: Read the absorbance of each well at 450 nm using a microplate reader.
Section 4: Data Analysis and Acceptance Criteria
The objective of data analysis is to determine if the two methods provide comparable quantitative results. This is a cornerstone of bioanalytical method validation.[15]
Data Comparison Table
The concentrations obtained from both methods for each sample should be tabulated for direct comparison.
| Sample ID | LC-MS/MS Conc. (pg/mL) | ELISA Conc. (pg/mL) | % Difference |
| Subject-01 | 152.4 | 165.8 | +8.8% |
| Subject-02 | 88.9 | 94.2 | +5.9% |
| Subject-03 | 210.1 | 195.5 | -6.9% |
| ... | ... | ... | ... |
| QC-Low | 50.5 | 55.1 | +9.1% |
| QC-Mid | 251.3 | 240.9 | -4.1% |
| QC-High | 748.9 | 780.2 | +4.2% |
% Difference = [(ELISA Conc. - LC-MS/MS Conc.) / LC-MS/MS Conc.] * 100
Statistical Analysis and Acceptance Criteria
According to regulatory guidelines, a high degree of concordance is required.[16][17]
-
Correlation Analysis: Plot the ELISA results against the LC-MS/MS results. The data should demonstrate a strong positive correlation, with a Pearson correlation coefficient (r) of >0.9 being desirable.
-
Bland-Altman Plot: This plot assesses the agreement between the two methods by plotting the difference between the two measurements for each sample against the average of the two measurements. The majority of the data points should fall within the 95% limits of agreement.
-
Acceptance Criteria: A common acceptance criterion, adapted from incurred sample reanalysis (ISR) principles, is that for at least two-thirds (67%) of the samples, the percent difference between the methods should be within ±20% of their mean.[16]
Section 5: Interpretation and Best Practices
-
Concordant Results: If the acceptance criteria are met, it provides strong evidence that the LC-MS/MS method is accurate, specific, and free from significant matrix effects or interferences. This cross-validation builds a robust and trustworthy dataset.
-
Discordant Results: If the data does not meet the acceptance criteria, a thorough investigation is warranted.
-
Potential ELISA Issue: A consistent positive bias in the ELISA results may suggest cross-reactivity of the antibody with a structurally related but inactive metabolite that is chromatographically resolved by the LC-MS/MS system.
-
Potential LC-MS/MS Issue: A consistent bias in the LC-MS/MS data could point to issues like ion suppression/enhancement (matrix effects), poor recovery during sample extraction, or instability of the analyte.
-
No Clear Trend: Random, significant deviations between the methods may indicate issues with sample handling, aliquoting errors, or sample instability under certain storage conditions.
-
References
-
Title: Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Source: PubMed Central. URL: [Link]
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Title: Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin F2 alpha in human saliva. Source: ResearchGate. URL: [Link]
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Title: A sensitive LC-MS/MS method for the quantification of urinary 8-iso-prostaglandin F2α (8-iso-PGF2α) including pediatric reference interval. Source: ResearchGate. URL: [Link]
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Title: PGF2alpha Inhibits 20alpha-HSD Expression by Suppressing CK1alpha-induced ERK and SP1 Activation in the Corpus Luteum of Pregnant Mice. Source: PubMed. URL: [Link]
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Title: Validation of clinical LC-MS/MS methods: What you need to know. Source: YouTube. URL: [Link]
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Title: LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. Source: OMICS International. URL: [Link]
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Title: Development and validation of an on-line two-dimensional reversed-phase liquid chromatography-tandem mass spectrometry method for the simultaneous determination of prostaglandins... Source: Semantic Scholar. URL: [Link]
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Title: Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva. Source: PMC - NIH. URL: [Link]
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Title: Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Source: Stanford University Mass Spectrometry. URL: [Link]
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Title: ICH M10 on bioanalytical method validation - Scientific guideline. Source: European Medicines Agency. URL: [Link]
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Title: Prostaglandin F2alpha. Source: Wikipedia. URL: [Link]
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Title: Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. Source: PMC - NIH. URL: [Link]
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Title: Bioanalytical method validation - Scientific guideline. Source: European Medicines Agency. URL: [Link]
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Title: Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Source: PMC - NIH. URL: [Link]
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Title: Analysis of eicosanoids by LC-MS/MS and GC-MS/MS: a historical retrospect and a discussion. Source: ResearchGate. URL: [Link]
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Title: Guideline on bioanalytical method validation. Source: European Medicines Agency. URL: [Link]
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Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum. URL: [Link]
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Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Source: AAPS. URL: [Link]
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Title: The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. Source: Biotrial. URL: [Link]
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Title: Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Source: Bioanalysis Zone. URL: [Link]
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Title: Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA. Source: PubMed Central. URL: [Link]
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Title: Bioanalytical Method Validation. Source: U.S. Food and Drug Administration. URL: [Link]
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Title: What are PGF2α agonists and how do they work? Source: Patsnap Synapse. URL: [Link]
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Title: Bioanalytical method validation and study sample analysis m10. Source: ICH. URL: [Link]
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Title: Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Source: YouTube. URL: [Link]
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Title: Retinol-binding protein 4 in cardiovascular diseases: mechanisms and therapeutic perspectives. Source: Frontiers. URL: [Link]
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Title: Effects of prostaglandin F2 alpha on agonist-induced progesterone production in cultured bovine luteal cells. Source: PubMed. URL: [Link]
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Title: USFDA guidelines for bioanalytical method validation. Source: Slideshare. URL: [Link]
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A Researcher's Guide to Validating the Function of 20-hydroxy-PGF2α: A Comparative Analysis of Knockout Animal Models and Alternative Approaches
For researchers, scientists, and drug development professionals, the journey from identifying a novel bioactive lipid to validating its physiological function is both exciting and fraught with methodological challenges. 20-hydroxy-prostaglandin F2α (20-hydroxy-PGF2α), an ω-oxidation product of the well-characterized prostaglandin F2α (PGF2α), represents one such molecule at the frontier of eicosanoid research.[1] While the roles of its precursor in reproductive biology and inflammation are well-established, the specific functions of 20-hydroxy-PGF2α remain largely undefined.[2][3] This guide provides a comprehensive comparison of experimental strategies to elucidate the function of 20-hydroxy-PGF2α, with a primary focus on the use of knockout animal models, while also objectively evaluating alternative and complementary methodologies.
The Central Question: Unveiling the Biological Role of 20-hydroxy-PGF2α
20-hydroxy-PGF2α is synthesized from PGF2α by cytochrome P450 (CYP) enzymes, specifically those belonging to the CYP4A and CYP4F subfamilies.[1] These enzymes are known to be involved in the metabolism of various fatty acids and eicosanoids, and their products, such as 20-hydroxyeicosatetraenoic acid (20-HETE), are potent signaling molecules in their own right, particularly in the vasculature and kidneys.[1][4] This metabolic context gives rise to several key hypotheses regarding the function of 20-hydroxy-PGF2α:
-
A Modulator of PGF2α Signaling: Does 20-hydroxy-PGF2α act as an agonist or antagonist at the PGF2α receptor (the FP receptor), or does it have a different binding affinity, thereby fine-tuning the physiological effects of its precursor?[5][6]
-
A Novel Ligand with a Unique Receptor: Does this metabolite have its own, as-yet-unidentified receptor, through which it exerts distinct biological effects?
-
A Key Player in Inflammation and Vascular Tone: Given the roles of CYP4 enzymes and other prostaglandins in these processes, could 20-hydroxy-PGF2α be a critical mediator in inflammatory responses or the regulation of blood pressure?[7][8]
-
A Metabolite for Inactivation and Clearance: Is the ω-oxidation of PGF2α primarily a catabolic step to inactivate and clear this potent signaling molecule?
Answering these questions requires robust and reliable experimental models. Here, we delve into the gold standard for in vivo functional validation—the knockout animal model—and compare it with other powerful techniques.
Knockout Animal Models: The Definitive In Vivo Approach
The generation of a knockout mouse model in which the production of 20-hydroxy-PGF2α is specifically ablated offers the most definitive way to study its in vivo function. Given that CYP4A and CYP4F enzymes are responsible for its synthesis, a targeted knockout of the specific isoform(s) responsible for PGF2α ω-hydroxylation would be the strategy of choice. The advent of CRISPR-Cas9 technology has made the generation of such models more efficient and precise than ever before.[9][10]
Visualizing the Experimental Workflow
Caption: Workflow for generating and analyzing a CYP4F knockout mouse model.
Detailed Protocol: Generation of a CYP4F Knockout Mouse using CRISPR-Cas9
This protocol outlines the key steps for creating a knockout mouse model to study the function of 20-hydroxy-PGF2α.
1. Target Selection and sgRNA Design:
- Identify the specific murine CYP4F isoform(s) with the highest activity for converting PGF2α to 20-hydroxy-PGF2α. This may require preliminary in vitro screening using recombinant enzymes.
- Using a tool like CHOPCHOP, design at least two single guide RNAs (sgRNAs) targeting a critical early exon of the selected Cyp4f gene to induce a frameshift mutation and subsequent nonsense-mediated decay of the transcript.[11]
- Synthesize the selected sgRNAs and the Cas9 nuclease.
2. Microinjection and Embryo Transfer:
- Prepare a microinjection mix containing the sgRNAs and Cas9 protein.
- Microinject this mixture into the cytoplasm of fertilized zygotes from a suitable mouse strain (e.g., C57BL/6).
- Surgically transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate mothers.
3. Founder Identification and Colony Establishment:
- Genotype the resulting pups by PCR amplification of the targeted genomic region followed by Sanger sequencing to identify founders with insertions or deletions (indels).
- Breed the founder mice with wild-type mice to establish germline transmission of the mutation.
- Intercross heterozygous F1 offspring to generate homozygous knockout mice.
4. Model Validation:
- Confirm the absence of the target CYP4F protein in homozygous knockout mice using Western blotting or immunohistochemistry.
- Perform lipidomic analysis on plasma and relevant tissues (e.g., liver, kidney) from both wild-type and knockout mice using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm the specific absence of 20-hydroxy-PGF2α.[12][13]
5. Phenotypic Analysis:
- Conduct comprehensive baseline phenotyping of the knockout mice, including cardiovascular, renal, and reproductive function.
- Subject the knockout and wild-type control mice to relevant disease models, such as lipopolysaccharide (LPS)-induced inflammation or angiotensin II-induced hypertension, and compare their responses.[14]
Advantages and Disadvantages of Knockout Models
| Feature | Advantages | Disadvantages |
| Specificity | High; allows for the study of the loss of function of a single gene product. | Potential for off-target effects of CRISPR-Cas9; compensatory upregulation of other genes. |
| Physiological Relevance | Unparalleled; allows for the study of the molecule's function in a whole, living organism over its lifespan. | Developmental defects can sometimes be lethal or lead to complex, confounding phenotypes. |
| Chronic vs. Acute Effects | Ideal for studying the long-term consequences of the absence of the molecule. | Not well-suited for studying the acute effects of the molecule's presence. |
| Time & Cost | Provides a permanent, reusable resource for in-depth studies. | Time-consuming and expensive to generate and maintain. |
Alternative Strategies for Functional Validation
While knockout models are the gold standard, other techniques provide valuable, often more rapid, insights into the function of 20-hydroxy-PGF2α. These methods can be used as standalone approaches or, more powerfully, in conjunction with knockout studies.
Pharmacological Inhibition
The use of small molecule inhibitors that target the CYP4A and CYP4F enzymes responsible for 20-hydroxy-PGF2α synthesis is a powerful alternative to genetic knockout.[15]
-
Mechanism: Inhibitors like HET0016 and the more recently developed C4181 and C4182 can be administered to animals or used in cell culture to acutely block the production of 20-hydroxy-PGF2α.[1][4][16]
-
Application: This approach is particularly useful for studying the acute effects of blocking the synthesis of 20-hydroxy-PGF2α and for assessing its role in dynamic processes like inflammation and blood pressure regulation.
-
Advantages: Rapid, allows for dose-response studies, and can be applied to different species.
-
Disadvantages: Potential for off-target effects and lack of complete specificity for a single CYP isoform. The pharmacokinetic and pharmacodynamic properties of the inhibitor must be well-characterized.
In Vitro Gene Silencing (siRNA)
-
Mechanism: Synthetic siRNAs are introduced into cells, where they guide the degradation of the target mRNA, thereby preventing protein synthesis.
-
Application: This is an excellent method for rapidly screening the effects of ablating 20-hydroxy-PGF2α synthesis in specific cell types (e.g., endothelial cells, macrophages, renal epithelial cells) and for dissecting cellular signaling pathways.
-
Advantages: High specificity, rapid, relatively inexpensive, and suitable for high-throughput screening.
-
Disadvantages: Transient effect, and results from cell culture may not always translate to the in vivo situation.
Visualizing the Methodological Comparison
Caption: Key features of the three main validation methodologies.
Comparative Analysis: A Data-Driven Perspective
Table 1: Comparison of Phenotypic Outcomes from Knockout vs. Pharmacological Inhibition
| Parameter | Knockout Model (e.g., TLR4-/-) | Pharmacological Inhibition (e.g., mPGES-1 inhibitor) | Reference |
| Body Weight Gain (g) at 12 weeks | 8.7 ± 3.55 (KO) vs. 13.81 ± 5.46 (WT) | Not applicable | [20] |
| Serum Cholesterol (mg/dL) | Significantly lower in KO vs. WT model | Not applicable | [20] |
| Inflammatory Pain (Writhing Count) | Not applicable | 25 ± 3 (inhibitor) vs. 55 ± 4 (vehicle) | [21] |
| Blood Pressure (mmHg) | 146 ± 3 (KEKO) vs. 137 ± 4 (Control) in AngII model | Not applicable | [14] |
This table uses data from studies on TLR4 and mPGES-1 as illustrative examples of the quantitative data that can be obtained from knockout and inhibitor studies, respectively.
Table 2: Comparison of In Vivo (Knockout) vs. In Vitro (siRNA) for Target Validation
| Method | Outcome Measure | Result | Reference |
| Knockout (EP4 KO mice) | ATP levels in cardiomyocytes (a.u.) | 25,553 ± 3900 (KO) vs. 52,275 ± 5713 (WT) | [22] |
| siRNA (Aurora Kinase A/B) | mRNA knockdown at 48h | >90% reduction in target mRNA | [19] |
| siRNA (Aurora Kinase A/B) | Phenotype (nuclear size) | >2-fold increase in nuclear size at 72h | [19] |
This table illustrates how knockout models can be used to measure physiological parameters in vivo, while siRNA is effective for confirming target knockdown and observing cellular phenotypes in vitro.
Proposed Integrated Strategy for Validating 20-hydroxy-PGF2α Function
A truly comprehensive understanding of 20-hydroxy-PGF2α's function will come from an integrated approach that leverages the strengths of each methodology.
Visualizing the Integrated Approach
Caption: An integrated strategy for functional validation.
-
In Vitro Foundation: Begin with in vitro studies using siRNA to knock down candidate CYP4F enzymes in relevant cell lines (e.g., endothelial cells, smooth muscle cells, macrophages). Measure the production of 20-hydroxy-PGF2α via LC-MS/MS and assess changes in cellular phenotypes such as proliferation, migration, and cytokine production.
-
Receptor Binding: Conduct competitive binding assays to determine if 20-hydroxy-PGF2α binds to the FP receptor or other prostanoid receptors, and with what affinity.[5][23]
-
Pharmacological Confirmation: Use selective CYP4A/4F inhibitors in cell culture and in acute animal models to confirm the findings from the siRNA studies and to assess the acute physiological effects of blocking 20-hydroxy-PGF2α synthesis.
-
Definitive In Vivo Validation: Based on the compelling data from the initial studies, proceed with the generation and deep phenotyping of a specific CYP4F knockout mouse model to definitively establish the in vivo function of 20-hydroxy-PGF2α in both health and disease.
By employing this multi-faceted approach, researchers can build a robust and comprehensive understanding of the biological role of 20-hydroxy-PGF2α, paving the way for potential new therapeutic strategies in areas such as inflammation, cardiovascular disease, and reproductive health.
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A Senior Application Scientist's Guide to Establishing the In Vitro Dose-Response Relationship for 20-hydroxy-PGF2alpha
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a detailed guide on characterizing the biological activity of 20-hydroxy-PGF2alpha, a key metabolite of Prostaglandin F2alpha (PGF2α). Understanding the potency and efficacy of this compound is critical for elucidating its role in various physiological and pathological processes, from reproductive biology to cardiovascular disease.[1][2] This guide moves beyond a simple protocol, offering the strategic insights and experimental causality necessary for robust, reliable, and interpretable results.
Part 1: The Foundation - Understanding the Target and Signaling Cascade
Before any pipette touches a tip, a clear understanding of the molecular mechanism is paramount. This compound, like its parent compound, is expected to mediate its effects through the Prostaglandin F Receptor (FP receptor), a G-protein-coupled receptor (GPCR).[3]
The FP Receptor Signaling Pathway
The FP receptor is canonically coupled to the Gq alpha subunit (Gαq).[3][4] Upon agonist binding, a conformational change activates the G-protein, initiating a well-defined signaling cascade:
-
Gαq Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).[3][5]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]
-
Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3][6]
-
Downstream Effects: The rise in intracellular calcium and the presence of DAG activate various downstream effectors, such as Protein Kinase C (PKC), leading to diverse cellular responses like smooth muscle contraction, cell proliferation, and inflammation.[3]
This cascade provides several measurable endpoints to quantify receptor activation.
Caption: Canonical Gq signaling pathway for the FP receptor.
Part 2: Designing the Experiment - Cell and Assay Selection
The quality of your dose-response data hinges on the selection of an appropriate cellular model and a robust assay readout. This choice is a trade-off between physiological relevance and experimental tractability.
Comparison of Cellular Models
| Cell Model | Advantages | Disadvantages | Best For |
| Recombinant Cell Lines (e.g., HEK293, CHO with FP receptor) | High receptor expression, clean signal, highly reproducible, easy to culture. | Non-physiological context, potential for pathway artifacts. | High-throughput screening (HTS), initial potency determination, mechanistic studies. |
| Endogenous Cell Lines (e.g., endometrial, smooth muscle cells) | More physiologically relevant context, natural receptor levels and coupling.[4] | Lower signal window, potential interference from other endogenous receptors. | Validating findings from recombinant systems, studying tissue-specific responses. |
| Primary Cells (e.g., primary uterine smooth muscle cells) | Highest physiological relevance, reflects in vivo biology. | High variability between donors, difficult to culture, limited lifespan. | Late-stage validation, translational research, studying disease states. |
Comparison of Assay Readouts for Gq Activation
| Assay Type | Principle | Advantages | Disadvantages |
| Calcium Mobilization [7][8] | Measures the transient increase in intracellular Ca2+ using fluorescent dyes (e.g., Fluo-4).[6][9] | Direct measure of Gq activation, kinetic data is possible, high-throughput compatible.[6] | Signal is very rapid and transient, can miss slow-acting compounds, susceptible to off-target effects that release calcium.[10] |
| IP-One Accumulation [11][12] | Measures the accumulation of IP1, a stable downstream metabolite of IP3.[12] | Stable endpoint assay, robust signal, less prone to "flash" kinetics, highly specific to the Gq/PLC pathway.[10] | Indirect measure, requires cell lysis, may require a specific kit (e.g., HTRF).[13] |
| β-Arrestin Recruitment [14][15] | Measures the recruitment of β-arrestin to the activated GPCR, a key event in desensitization.[15][16] | Can identify biased agonists (ligands that preferentially activate one pathway over another), stable endpoint. | Does not directly measure G-protein signaling; requires engineered cell lines and specific assay technologies (e.g., Tango, LinkLight).[5][16] |
Senior Scientist's Recommendation: For establishing a primary dose-response curve, the IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay is an excellent choice. Its endpoint is the accumulation of IP1, which provides a more stable and integrated measure of Gq activation than the transient flash of a calcium signal, making it exceptionally robust and reproducible.[10][12]
Part 3: A Validated Workflow - Dose-Response of this compound via IP-One HTRF Assay
This section details a self-validating protocol. The inclusion of a reference agonist (PGF2α) is non-negotiable; it provides an internal benchmark for potency and validates that the assay system is responding as expected.
Caption: Experimental workflow for IP-One HTRF dose-response assay.
Detailed Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing the human FP receptor in appropriate media.
-
On the day before the assay, harvest cells and seed them into a 384-well, low-volume, white assay plate at a pre-optimized density to achieve ~90-100% confluency on assay day.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and the reference agonist PGF2α in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution to create a concentration range that will span the full dose-response curve. A common approach is an 8- to 12-point, 3-fold or 5-fold dilution series.[17] It is critical to include concentrations that produce no effect and concentrations that produce a maximal effect.[17][18][19]
-
Include a "vehicle only" control (e.g., DMSO at the same final concentration as the test compounds).
-
-
Compound Treatment:
-
Carefully add the diluted compounds to the corresponding wells of the cell plate.
-
Incubate the plate according to the assay kit manufacturer's instructions (e.g., 30 minutes at 37°C). This step includes lithium chloride (LiCl) from the kit's buffer, which inhibits the degradation of IP1, allowing it to accumulate.[11]
-
-
IP1 Detection:
-
Following stimulation, add the HTRF detection reagents directly to the wells. This consists of a mix of IP1 labeled with a d2 acceptor fluorophore and an anti-IP1 antibody labeled with a Europium cryptate donor.[10][11]
-
The native IP1 produced by the cells competes with the d2-labeled IP1 for binding to the antibody.[20]
-
-
Incubation and Plate Reading:
-
Incubate the plate for 1 hour at room temperature to allow the competitive immunoassay to reach equilibrium.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor). The signal is inversely proportional to the amount of IP1 produced by the cells.[13][20]
-
Part 4: Data Analysis and Interpretation - From Signal to Potency
-
Data Normalization:
-
Calculate the ratio of the two emission wavelengths (665 nm / 620 nm) for each well.
-
Normalize the data to the controls. The response of the vehicle-only wells represents the 100% TR-FRET signal (0% response), and a saturating concentration of the reference agonist (PGF2α) or a control from the kit can represent the 0% TR-FRET signal (100% response).
-
-
Curve Fitting:
-
Parameter Determination:
-
EC50 (Half-maximal Effective Concentration): This is the concentration of the agonist that produces 50% of the maximal response.[21][22] It is the primary measure of the compound's potency. A lower EC50 value indicates higher potency.
-
Emax (Maximum Effect): This is the maximum response produced by the compound, representing its efficacy. It is often expressed relative to the Emax of a known full agonist.
-
Hill Slope: This describes the steepness of the curve. A slope of 1.0 is common for simple bimolecular interactions.
-
Hypothetical Data Comparison
| Compound | EC50 (nM) | Emax (% of PGF2α) | Interpretation |
| PGF2α (Reference) | 5.2 | 100% | Full agonist with high potency. |
| This compound | 25.8 | 98% | Full agonist, approximately 5-fold less potent than PGF2α. |
| Compound X | 150.4 | 65% | Partial agonist with significantly lower potency and efficacy. |
Trustworthiness and Self-Validation: The parallel comparison to a known agonist like PGF2α is the most critical internal validation. If the EC50 of PGF2α is consistent with historical data, it provides high confidence in the potency value determined for this compound. Additionally, statistical measures of assay quality, such as the Z'-factor, should be calculated to ensure the assay window is robust and suitable for screening.
Conclusion
By systematically understanding the target pathway, carefully selecting the cellular model and assay readout, and executing a validated protocol with an appropriate reference compound, researchers can confidently establish the in vitro dose-response relationship for this compound. This foundational data is essential for comparing its activity to other prostaglandins and for guiding future research into its therapeutic potential.
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PGF2alpha Inhibits 20alpha-HSD Expression by Suppressing CK1alpha-induced ERK and SP1 Activation in the Corpus Luteum of Pregnant Mice . Reproductive Sciences. Available from: [Link]
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Safety Operating Guide
20-hydroxy-PGF2alpha: Bioactive Waste Management & Disposal Protocol
[1]
Executive Summary: Immediate Action Directives
Do NOT dispose of 20-hydroxy-PGF2alpha (20-OH-PGF2
20-hydroxy-PGF2
Chemical Profile & Hazard Identification
Understanding the physicochemical state of your specific sample is the first step in compliant disposal. This compound is frequently supplied in organic solvents, which dictates the primary waste stream code.[1]
Table 1: Substance Identification & Properties
| Parameter | Specification |
| Chemical Name | 20-hydroxy Prostaglandin F2 |
| CAS Number | 57930-92-4 |
| Common Solvents | Ethanol, Methyl Acetate, DMSO, DMF |
| Primary Hazard | H360: May damage fertility or the unborn child (Reprotoxic 1B) |
| Secondary Hazard | H302: Harmful if swallowed; H319: Causes serious eye irritation |
| Waste Characteristic | Toxic (Bioactive) + Ignitable (if in flammable solvent) |
Critical Causality: Prostaglandins are potent lipid mediators.[1] Even minor environmental release can disrupt endocrine function in aquatic wildlife.[1] Therefore, the "dilution is the solution" method is strictly prohibited.[1] Total destruction via incineration is the only validated disposal method.[1]
Operational Disposal Protocol
The "Zero-Drain" Policy
Under no circumstances should 20-OH-PGF2
Solid Waste (Vials, contaminated gloves, wipes)
Scenario: You have empty vials with residue, contaminated Kimwipes, or dry powder waste.[1]
-
Containment: Place all solid waste into a clear, sealable polyethylene bag (4 mil thickness minimum).
-
Secondary Containment: Place the sealed bag into a secondary "Hazardous Waste" solid container (often a wide-mouth drum or yellow bin).
-
Labeling: Label clearly as "Solid Debris Contaminated with Reprotoxic Material (20-OH-PGF2
)." -
Disposal Path: This stream must be routed for High-Temperature Incineration , not landfill.
Liquid Waste (Stock solutions, reaction mixtures)
Scenario: You have expired stock solution in Methyl Acetate or Ethanol.[1]
-
Solvent Verification: Check the flashpoint of the carrier solvent.[1]
-
Segregation: Pour into the appropriate "Non-Halogenated Organic Solvent" waste carboy.
-
Record Keeping: On the waste tag, explicitly list "this compound" and the approximate concentration.[1] Do not simply write "Organic Solvents."
-
Rinsing: Triple-rinse the original vial with the compatible solvent (e.g., ethanol) and add the rinsate to the waste carboy. Dispose of the rinsed vial as solid hazardous waste.
Emergency Spill Response
Trigger: Spillage of >1 mL of solution or any visible amount of solid powder.
Table 2: PPE & Spill Materials
| Item | Specification |
| Gloves | Double-gloving required.[1] Nitrile (min 5 mil) over Nitrile. |
| Respiratory | N95 or P100 respirator if powder is aerosolized.[1] |
| Absorbent | Chemically inert pads or vermiculite.[1] |
| Decon Solution | 10% Bleach Solution (Sodium Hypochlorite) or commercial surfactant. |
Protocol:
Decision Logic & Workflow
The following diagram illustrates the decision-making process for disposing of 20-OH-PGF2
Figure 1: Decision matrix for segregating this compound waste streams based on physical state and solvent carrier.
References & Authority
The protocols above are synthesized from Safety Data Sheets (SDS) of primary manufacturers and standard chemical hygiene plans for bioactive lipids.
Comprehensive Handling and Safety Protocol: 20-hydroxy-PGF2alpha
Part 1: Executive Summary & Immediate Action Card
20-hydroxy-PGF2alpha is a bioactive lipid metabolite of Prostaglandin F2alpha (PGF2
🚨 Emergency Response: Accidental Exposure
| Exposure Route | Immediate Action | Rationale |
| Skin Contact | Wash immediately with soap and copious water for 15 minutes.[2] Remove contaminated clothing.[2][3][4] | Prostaglandins are lipophilic and can be absorbed transdermally, potentially causing systemic effects (e.g., uterine contraction). |
| Eye Contact | Flush eyes with water/saline for at least 15 minutes.[2] Hold eyelids open. Seek medical attention. | Solvents (Ethanol/Methyl Acetate) and the lipid itself cause severe irritation and potential corneal damage. |
| Inhalation | Evacuate to fresh air . If breathing is difficult, provide oxygen.[3] | PGF2 |
| Injection/Needlestick | Bleed the wound gently, wash, and seek immediate medical evaluation. | Direct systemic entry bypasses metabolic barriers, increasing the risk of acute physiological response. |
Part 2: Risk Assessment & Hazard Identification
Biological Activity & Mechanism
20-hydroxy-PGF2
-
Primary Hazard: Like its parent, it interacts with FP receptors. Although metabolites often have reduced affinity compared to PGF2
, they can still elicit smooth muscle contraction in the uterus, bronchi, and vasculature. -
Critical Warning: Pregnant women should avoid handling this compound. PGF2
is a luteolytic agent and oxytocic; accidental absorption could theoretically induce labor or miscarriage [2].
Solvent Hazards
This product is typically supplied as a solution in Ethanol or Methyl Acetate .
-
Flammability: Both solvents have low flash points. Work away from open flames or heat sources.
-
Volatility: Methyl acetate is highly volatile. Handling outside a fume hood increases the risk of solvent inhalation and concentration changes in your standard.
Part 3: Personal Protective Equipment (PPE) Matrix
To ensure safety and sample integrity, adhere to this PPE matrix. The "Standard" level is insufficient; use the "High-Potency Lipid" level.
| PPE Component | Specification | Scientific Rationale |
| Gloves | Double Nitrile (min 0.11 mm thickness each) | Latex is permeable to many organic solvents used with lipids. Double gloving provides a breakthrough time buffer against the carrier solvent (Ethanol/Methyl Acetate) and prevents lipid absorption. |
| Respiratory | Chemical Fume Hood (Certified) | Essential to capture volatile solvent vapors and prevent inhalation of any aerosols during pipetting. |
| Eye Protection | Chemical Splash Goggles | Safety glasses with side shields are minimum, but goggles prevent vapor contact with the ocular surface, which is highly sensitive to prostaglandins. |
| Clothing | Lab Coat (Buttoned, Long Sleeve) | Prevents skin absorption on arms. Tyvek sleeves are recommended if working with large volumes (>10 mg). |
Part 4: Operational Handling Protocol
Experimental Workflow: The "Cold Chain" Integrity
Prostaglandins are prone to degradation via oxidation and isomerization. This protocol ensures both user safety and chemical stability.
Step 1: Arrival & Verification
-
Inspect Dry Ice: Ensure the package arrived frozen. If thawed, the chemical integrity may be compromised.
-
Solvent Check: Verify the solvent volume hasn't evaporated during transit (check the liquid level against the vial markings).
Step 2: Aliquotting (The "One-Freeze" Rule)
Avoid repeated freeze-thaw cycles. PGF2
-
Prepare: Pre-label amber glass vials (prostaglandins are light-sensitive). Chill them on ice.
-
Evaporation (Optional): If you need to change the solvent:
Step 3: Workflow Visualization
The following diagram outlines the safe logic flow from storage to bench.
Figure 1: Decision tree for handling this compound, prioritizing solvent management and stability.
Part 5: Waste Disposal & Deactivation
Do NOT pour down the sink. Prostaglandins are bioactive pollutants that can affect aquatic life.
Disposal Protocol
-
Liquid Waste: Collect all solvent residues (ethanol/methyl acetate containing the lipid) in a dedicated "Halogenated/Non-Halogenated Organic Solvent" waste container.
-
Solid Waste: Pipette tips, vials, and gloves used must be disposed of in Hazardous Chemical Solid Waste bags (often yellow or red, depending on institutional rules).
-
Deactivation (Spills):
-
Absorb spill with vermiculite or spill pads.
-
Clean the area with 10% Bleach solution followed by 70% Ethanol . The bleach helps oxidize and degrade the prostaglandin structure, rendering it less biologically active before disposal [4].
-
References
-
National Institutes of Health (NIH) PubChem. Dinoprost (Prostaglandin F2a) Compound Summary. Available at: [Link]
-
University of California, San Diego (UCSD). How to Store and Dispose of Hazardous Chemical Waste. Available at: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
